molecular formula C8H6ClN3O B1457312 5-Acetyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1363381-59-2

5-Acetyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B1457312
CAS No.: 1363381-59-2
M. Wt: 195.6 g/mol
InChI Key: KXOFBMPFLUKIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is a useful research compound. Its molecular formula is C8H6ClN3O and its molecular weight is 195.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-4(13)5-2-10-8-6(5)7(9)11-3-12-8/h2-3H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOFBMPFLUKIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732752
Record name 1-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-59-2
Record name 1-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Acetyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A Core Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Acetyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key heterocyclic intermediate in medicinal chemistry. The document delineates its chemical identity, properties, and significance, with a particular focus on its role as a structural scaffold in the development of targeted therapeutics. A detailed, field-proven synthetic protocol, thorough analytical characterization, and a discussion of its application in the synthesis of advanced pharmaceutical agents, such as Janus kinase (JAK) inhibitors, are presented. This guide serves as an essential resource for researchers engaged in drug discovery and process development, offering both foundational knowledge and practical insights into the utility of this important molecule.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core is a privileged heterocyclic system in medicinal chemistry, recognized for its structural resemblance to purines. This similarity allows it to function as a versatile scaffold for designing molecules that can interact with a wide array of biological targets by mimicking endogenous purine-based structures.[1] The strategic modification of this core has led to the development of numerous potent and selective inhibitors of various enzymes, particularly kinases.[1]

Janus kinases (JAKs), a family of intracellular tyrosine kinases, are critical mediators of cytokine signaling pathways that regulate immune response and inflammation.[2] Dysregulation of JAK signaling is implicated in a host of autoimmune and inflammatory disorders. Consequently, the development of JAK inhibitors has emerged as a transformative therapeutic strategy.[3][4] Several approved drugs, including Tofacitinib and Upadacitinib, are built upon the pyrrolo[2,3-d]pyrimidine scaffold, underscoring its clinical and commercial significance.[1][3][4]

This compound is a key functionalized derivative within this class of compounds. The presence of a reactive acetyl group at the C5 position and a chloro substituent at the C4 position provides orthogonal handles for further chemical elaboration, making it a valuable intermediate for the synthesis of complex drug molecules.

Chemical Identity and Properties

A precise understanding of the physicochemical properties of this compound is fundamental for its effective application in synthesis and process development.

PropertyValue
Systematic Name 1-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanone
CAS Number 1363381-59-2[5]
Molecular Formula C₈H₆ClN₃O[6]
Molecular Weight 195.61 g/mol [6]
Appearance Off-white to yellow powder
Storage 2-8 °C, sealed in a dry environment[6]

Synthesis and Mechanism

The introduction of the acetyl group at the C5 position of the pyrrolo[2,3-d]pyrimidine core is typically achieved through an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. The pyrrole ring of the scaffold is electron-rich and thus susceptible to electrophilic attack.

Conceptual Synthetic Workflow

The synthesis of this compound originates from the parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The workflow involves the activation of an acetylating agent with a Lewis acid to generate a potent electrophile, which then reacts with the pyrrole ring.

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product 4-chloro-7H-pyrrolo[2,3-d]pyrimidine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine FriedelCrafts Friedel-Crafts Acylation 4-chloro-7H-pyrrolo[2,3-d]pyrimidine->FriedelCrafts AcetylChloride Acetyl Chloride AcetylChloride->FriedelCrafts LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->FriedelCrafts TargetMolecule 5-Acetyl-4-chloro-7H- pyrrolo[2,3-d]pyrimidine FriedelCrafts->TargetMolecule

Caption: Conceptual workflow for the synthesis of the target molecule.

Detailed Experimental Protocol

The following protocol is adapted from a validated synthesis of a structurally analogous compound, 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, and represents a robust method for the acylation of the pyrrolo[2,3-d]pyrimidine core.[7] This self-validating system ensures high conversion and facilitates purification.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Aluminum chloride (AlCl₃), anhydrous

  • Acetyl chloride (AcCl)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Reaction Setup: To a suspension of aluminum chloride (5.0 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent).

  • Activation: Stir the resulting mixture at ambient temperature for 1 hour. This allows for the formation of a complex between the Lewis acid and the substrate, activating the pyrrole ring for electrophilic attack.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add acetyl chloride (5.0 equivalents) dropwise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to warm to ambient temperature and stir for an additional 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of methanol until the evolution of gas ceases and the solution becomes clear. This step neutralizes the excess acetyl chloride and decomposes the aluminum chloride complexes.

  • Work-up: Concentrate the reaction mixture under reduced pressure. To the residue, add water and adjust the pH to approximately 4 with a 1 N NaOH solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Analytical Characterization

Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized compound. While specific spectral data for this compound is not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyrrole and pyrimidine rings, a singlet for the N-H proton of the pyrrole, and a singlet for the methyl protons of the acetyl group. For instance, in the related compound 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, the pyrrole proton appears as a singlet.[8]

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the acetyl group, the methyl carbon, and the carbons of the bicyclic heterocyclic core.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the target compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 195.61 g/mol , along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak).

Applications in Drug Discovery and Development

This compound serves as a versatile intermediate in the synthesis of highly substituted pyrrolo[2,3-d]pyrimidine derivatives, particularly those targeting protein kinases.

Intermediate for Kinase Inhibitors

The acetyl group at the C5 position can be readily transformed into other functional groups, providing a key handle for structure-activity relationship (SAR) studies. For example, it can undergo condensation reactions to form larger, more complex side chains designed to interact with specific residues in the active site of a target kinase. The chloro group at C4 is a prime site for nucleophilic aromatic substitution, allowing for the introduction of various amine-containing fragments, which are often crucial for achieving high potency and selectivity in kinase inhibitors.[1]

G cluster_start Core Intermediate cluster_reactions Key Reactions cluster_product Final Product Intermediate 5-Acetyl-4-chloro-7H- pyrrolo[2,3-d]pyrimidine SNAr Nucleophilic Aromatic Substitution (at C4) Intermediate->SNAr R-NH₂ Condensation Condensation/Functionalization (at C5-acetyl) Intermediate->Condensation Various Reagents DrugCandidate Advanced Drug Candidate (e.g., JAK Inhibitor) SNAr->DrugCandidate Condensation->DrugCandidate

Caption: Role as a versatile intermediate in drug synthesis.

Antiviral and Other Therapeutic Areas

Beyond kinase inhibition, the pyrrolo[2,3-d]pyrimidine scaffold has demonstrated significant potential in the development of antiviral agents.[9] The ability to functionalize both the C4 and C5 positions of this compound allows for the exploration of diverse chemical space in the search for novel antiviral compounds.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling: Anhydrous aluminum chloride and acetyl chloride are corrosive and react violently with water. Handle with extreme care under an inert atmosphere. The quenching step is exothermic and should be performed slowly and with adequate cooling.

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This compound is a strategically important building block in the field of medicinal chemistry. Its functionalized pyrrolo[2,3-d]pyrimidine core provides a robust platform for the synthesis of a new generation of targeted therapeutics, most notably Janus kinase inhibitors. This guide has provided a detailed overview of its chemical properties, a reliable synthetic protocol, and its applications in drug discovery. A thorough understanding of the chemistry and handling of this intermediate is crucial for scientists and researchers aiming to innovate in the development of novel medicines for a range of diseases.

References

An In-Depth Technical Guide to 5-Acetyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Acetyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a pivotal heterocyclic compound in medicinal chemistry. With a molecular weight of 195.61 g/mol and the chemical formula C₈H₆ClN₃O, this molecule serves as a crucial intermediate in the synthesis of a new generation of targeted therapeutics, particularly Janus kinase (JAK) inhibitors. This document will delve into its chemical and physical properties, provide a detailed synthesis protocol, and explore its significance in the context of the JAK-STAT signaling pathway, a critical mediator of immune response and cell growth. The structure-activity relationships of related compounds will be discussed to provide insights into the role of the 5-acetyl group in modulating kinase affinity and selectivity. This guide is intended to be a valuable resource for researchers and drug development professionals working on the design and synthesis of novel kinase inhibitors.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine, is a privileged scaffold in medicinal chemistry due to its versatile biological activities.[1] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, most notably protein kinases.[2] Aberrant kinase activity is a hallmark of numerous diseases, including cancer, autoimmune disorders, and inflammatory conditions. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.

The pyrrolo[2,3-d]pyrimidine scaffold has been successfully incorporated into several FDA-approved drugs, such as tofacitinib and ruxolitinib, which are potent inhibitors of the Janus kinase (JAK) family.[3][4] These kinases (JAK1, JAK2, JAK3, and TYK2) are intracellular, non-receptor tyrosine kinases that play a crucial role in the signaling of numerous cytokines and growth factors.[5][6] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway, which they initiate, is central to immune cell development, activation, and function.[5]

This compound emerges as a key building block for the synthesis of more complex and potentially more selective kinase inhibitors. The chloro- and acetyl- functionalities at the 4- and 5-positions, respectively, provide reactive handles for further chemical modifications, allowing for the fine-tuning of pharmacological properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueSource(s)
Molecular Weight 195.61 g/mol [7]
Chemical Formula C₈H₆ClN₃O[7]
Appearance Likely a solidInferred from related compounds
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.Inferred from related compounds
Storage Store in a cool, dry place away from light and moisture.General laboratory practice

Synthesis of this compound

The synthesis of this compound typically begins with the commercially available precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The introduction of the acetyl group at the 5-position is a critical step that enhances the potential for developing selective kinase inhibitors.

Synthesis of the Core Scaffold: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Multiple synthetic routes to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have been reported. A common and efficient method involves a multi-step sequence starting from readily available materials.[4][8][9]

Illustrative Synthetic Pathway:

G cluster_0 Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Ethyl Cyanoacetate Ethyl Cyanoacetate 2-Mercapto-4-amino-6-hydroxypyrimidine 2-Mercapto-4-amino-6-hydroxypyrimidine Ethyl Cyanoacetate->2-Mercapto-4-amino-6-hydroxypyrimidine Thiourea, NaOEt, Ethanol 4-Amino-6-hydroxypyrimidine 4-Amino-6-hydroxypyrimidine 2-Mercapto-4-amino-6-hydroxypyrimidine->4-Amino-6-hydroxypyrimidine Raney Nickel, NH4OH 4-Hydroxypyrrolo[2,3-d]pyrimidine 4-Hydroxypyrrolo[2,3-d]pyrimidine 4-Amino-6-hydroxypyrimidine->4-Hydroxypyrrolo[2,3-d]pyrimidine Chloroacetaldehyde, NaOAc 4-chloro-7H-pyrrolo[2,3-d]pyrimidine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine 4-Hydroxypyrrolo[2,3-d]pyrimidine->4-chloro-7H-pyrrolo[2,3-d]pyrimidine POCl3

Caption: General synthetic scheme for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Experimental Protocol (Adapted from[8]):

  • Synthesis of 2-Mercapto-4-amino-6-hydroxypyrimidine: To a solution of sodium ethoxide in ethanol, ethyl cyanoacetate and thiourea are added at low temperature (0-5 °C). The mixture is then refluxed for 8-10 hours. After cooling, the precipitate is filtered and washed to yield the product.

  • Synthesis of 4-Amino-6-hydroxypyrimidine: The 2-mercapto derivative is treated with Raney nickel in an ammonia solution at elevated temperature (80-100 °C) for 4-6 hours. The Raney nickel is removed by hot filtration, and the product crystallizes upon cooling.

  • Synthesis of 4-Hydroxypyrrolo[2,3-d]pyrimidine: 4-Amino-6-hydroxypyrimidine is reacted with a chloroacetaldehyde solution in the presence of sodium acetate at 60-80 °C for 4-6 hours. The product precipitates upon cooling and is collected by filtration.

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: The 4-hydroxy precursor is heated in phosphorus oxychloride (POCl₃) at 80-100 °C for 2-4 hours. After the reaction, excess POCl₃ is removed by distillation, and the residue is carefully quenched with ice water. The pH is adjusted to 9-10 with a base to precipitate the final product, which is then filtered, washed, and dried.

Acetylation at the 5-Position

The introduction of the acetyl group at the 5-position of the pyrrolo[2,3-d]pyrimidine core is typically achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution is a standard method for acylating aromatic and heteroaromatic rings.

Reaction Scheme:

G cluster_1 Friedel-Crafts Acylation 4-chloro-7H-pyrrolo[2,3-d]pyrimidine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine This compound This compound 4-chloro-7H-pyrrolo[2,3-d]pyrimidine->this compound Acetyl chloride or Acetic anhydride, Lewis Acid (e.g., AlCl3)

Caption: Acetylation of the pyrrolo[2,3-d]pyrimidine core.

General Experimental Protocol:

Note: A specific, published protocol for this exact transformation was not identified in the literature search. The following is a generalized procedure based on standard Friedel-Crafts acylation principles.

  • Reaction Setup: To a stirred, cooled (0 °C) suspension of a Lewis acid (e.g., aluminum chloride) in an inert solvent (e.g., dichloromethane or 1,2-dichloroethane), add the acylating agent (acetyl chloride or acetic anhydride) dropwise.

  • Substrate Addition: Add a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in the same solvent to the reaction mixture, maintaining the low temperature.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectral Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the pyrrole and pyrimidine ring protons, as well as a characteristic singlet for the acetyl methyl group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the bicyclic core and a downfield signal for the carbonyl carbon of the acetyl group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (195.61 g/mol ).

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of a carbonyl stretch (C=O) from the acetyl group is expected, typically in the region of 1650-1700 cm⁻¹.

Role in Drug Discovery: Targeting the JAK-STAT Pathway

The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of JAK inhibitors.[13][14] The JAK-STAT signaling pathway is a critical cascade that transmits signals from cytokine and growth factor receptors on the cell surface to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell growth.[5]

The JAK-STAT Signaling Pathway:

G cluster_2 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer Dimerizes Nucleus Nucleus STAT Dimer->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Inhibitor Inhibitor Inhibitor->JAK Blocks

Caption: Simplified diagram of the JAK-STAT signaling pathway and the point of inhibition.

Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases, as well as certain cancers.[6] Therefore, inhibiting JAKs with small molecules like those derived from this compound is a promising therapeutic strategy.

Structure-Activity Relationships (SAR)

The introduction of substituents at the 5-position of the pyrrolo[2,3-d]pyrimidine core has been shown to significantly influence the potency and selectivity of JAK inhibitors.[15] While specific SAR data for the 5-acetyl group is limited in the public domain, studies on related 5-substituted analogs suggest that this position is crucial for interacting with the kinase active site.[16] The acetyl group, with its hydrogen bond acceptor capability and its potential for further derivatization, offers a valuable tool for medicinal chemists to optimize the binding affinity and selectivity profile of new drug candidates. For instance, modifications at this position can be tailored to exploit subtle differences in the ATP-binding pockets of the various JAK isoforms, leading to the development of more selective inhibitors with improved safety profiles.[2]

Conclusion

This compound is a molecule of significant interest in the field of drug discovery. Its molecular weight of 195.61 g/mol and its versatile chemical structure make it an invaluable intermediate for the synthesis of sophisticated kinase inhibitors. As our understanding of the intricate roles of signaling pathways like JAK-STAT in disease pathogenesis continues to grow, the demand for novel and selective inhibitors will undoubtedly increase. This technical guide provides a foundational understanding of this key building block, from its synthesis to its biological context, to aid researchers in their quest to develop the next generation of targeted therapies.

References

An In-Depth Technical Guide to the Physical Properties of 5-Acetyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a derivative of the 7-deazapurine scaffold, is a heterocyclic compound of significant interest in medicinal chemistry. Its structural similarity to endogenous purines makes it a valuable building block for the synthesis of targeted therapeutics, particularly kinase inhibitors. A thorough understanding of its physical properties is paramount for its effective utilization in drug design, synthesis, and formulation. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, grounded in experimental data and predictive models, to support its application in pharmaceutical research and development.

Chemical Identity and Molecular Structure

This compound is systematically named 1-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanone.[1][2] The core of the molecule is a pyrrolo[2,3-d]pyrimidine ring system, which is an isomer of purine where the nitrogen at position 7 is replaced by a carbon atom. This substitution significantly alters the electronic distribution and hydrogen bonding capabilities of the molecule compared to its purine analogue.

The structure is further functionalized with a chlorine atom at the 4-position of the pyrimidine ring and an acetyl group at the 5-position of the pyrrole ring. The chlorine atom is a key reactive site, susceptible to nucleophilic substitution, making it a versatile handle for further chemical modification. The acetyl group, being an electron-withdrawing group, influences the reactivity of the pyrrole ring.

Molecular Structure Visualization:

Caption: 2D structure of this compound.

Physicochemical Properties

A compilation of the key physicochemical properties of this compound is presented below. This data is essential for various stages of drug development, including solubility screening, formulation design, and predicting metabolic fate.

PropertyValueSource
CAS Number 1363381-59-2[2]
Molecular Formula C₈H₆ClN₃O[1]
Molecular Weight 195.61 g/mol [1]
Appearance Light yellow to yellow solid[2]
Purity Commercially available up to 95%[1]
Predicted pKa 9.55 ± 0.50-
Storage 2-8 °C, under inert gas[1]

Expert Insights: The pyrrolo[2,3-d]pyrimidine core is relatively stable under normal storage conditions. However, the chloro-substituent introduces a susceptibility to nucleophilic attack, particularly in the presence of strong bases or nucleophiles. The acetyl group can also participate in various chemical reactions. Therefore, storage in a cool, dry, and inert environment is crucial to maintain the integrity of the compound. The predicted pKa suggests that the compound is weakly acidic, likely due to the N-H proton on the pyrrole ring.

Solubility Profile

Experimental Protocol for Solubility Determination:

A standardized protocol for determining the thermodynamic solubility of a compound like this compound involves the shake-flask method.

Workflow for Solubility Assessment:

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis Prep Weigh excess compound Solvent Add selected solvent (e.g., PBS, DMSO) Prep->Solvent Shake Shake at constant temperature (e.g., 25°C) for 24-48h Solvent->Shake Centrifuge Centrifuge to separate undissolved solid Shake->Centrifuge Supernatant Collect supernatant Centrifuge->Supernatant Dilute Dilute serially Supernatant->Dilute Analyze Quantify by HPLC-UV or LC-MS/MS Dilute->Analyze

Caption: Standard experimental workflow for solubility determination.

Causality in Experimental Design: The extended shaking period (24-48 hours) is crucial to ensure that the system reaches thermodynamic equilibrium, providing a true measure of solubility rather than a kinetically limited value. The use of multiple analytical techniques like HPLC-UV and LC-MS/MS provides a self-validating system for quantification, enhancing the trustworthiness of the results.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound. Although a complete, published spectral analysis for this specific compound is not available, data from closely related analogs can provide valuable insights into the expected spectral features.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolo[2,3-d]pyrimidine core and the acetyl group. The N-H proton of the pyrrole ring will likely appear as a broad singlet at a downfield chemical shift. The aromatic protons on the pyrimidine and pyrrole rings will have characteristic chemical shifts and coupling patterns. The methyl protons of the acetyl group will appear as a sharp singlet.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon of the acetyl group is expected to have a characteristic downfield chemical shift. The carbon atoms of the heterocyclic rings will appear in the aromatic region, with their specific chemical shifts influenced by the attached substituents.

4.2. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. For this compound (C₈H₆ClN₃O), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition. The fragmentation pattern can provide valuable structural information.

4.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:

  • N-H stretching of the pyrrole ring.

  • C=O stretching of the acetyl group.

  • C=N and C=C stretching vibrations of the aromatic rings.

  • C-Cl stretching.

Conclusion

This compound is a key building block in medicinal chemistry with significant potential for the development of novel therapeutics. This technical guide has summarized the available physical and chemical property data for this compound. While some experimental data is limited, the provided information, in conjunction with data from related compounds, offers a solid foundation for researchers. Further detailed experimental characterization of its solubility, melting point, and comprehensive spectral analysis is warranted to facilitate its broader application in drug discovery and development.

References

Structure Elucidation of 5-Acetyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged heterocyclic system in modern medicinal chemistry.[1][2] Its structural resemblance to the endogenous purine nucleobases allows it to function as a highly effective "hinge-binding" motif for a multitude of protein kinases. This has led to its incorporation into several blockbuster drugs, most notably as the core of Janus kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib, which are pivotal in treating autoimmune diseases and myelofibrosis.[3][4][5][6]

The precise functionalization of this scaffold is critical for achieving kinase selectivity and desired pharmacokinetic properties. The subject of this guide, 5-Acetyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Molecular Formula: C₈H₆ClN₃O, Molecular Weight: 195.61 g/mol ), is a key synthetic intermediate whose structural integrity must be unequivocally confirmed before its use in multi-step drug synthesis.[7][8] Any ambiguity, such as the presence of isomers, could lead to failed syntheses, impure final products, and compromised biological activity.

This guide provides an in-depth, multi-technique approach to the complete structure elucidation of this molecule. We will explore not just the "what" of the data, but the "why" behind the experimental choices, offering a self-validating system of analysis essential for researchers, chemists, and drug development professionals operating under stringent quality standards.

Synthetic Context: Predicting the Structure

Understanding the likely synthetic origin of a molecule is the first step in its characterization. It allows chemists to anticipate the expected structure and potential side products. This compound is most logically synthesized via an electrophilic acylation of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine precursor.[9][10]

The pyrrole ring of the 7-deazapurine core is electron-rich and thus susceptible to electrophilic aromatic substitution. A Friedel-Crafts acylation, using an acylating agent like acetyl chloride or acetic anhydride with a Lewis acid catalyst, is a standard method for this transformation.[11] The C5 position is the most nucleophilic and sterically accessible site on the pyrrole ring, making it the most probable location for acylation. This synthetic hypothesis forms the basis of our analytical investigation.

G cluster_0 Plausible Synthesis: Friedel-Crafts Acylation reactant1 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine product This compound reactant1->product Electrophilic Aromatic Substitution reactant2 + Acetyl Chloride / AlCl₃ reactant2->product byproduct + HCl product->byproduct

Caption: Plausible synthetic route to the target compound.

The Analytical Workflow: An Orthogonal Approach

No single analytical technique is sufficient for absolute structure confirmation. A robust elucidation strategy relies on an orthogonal, multi-technique workflow where each method provides a unique and complementary piece of the structural puzzle. Mass spectrometry confirms the molecular weight and elemental formula, infrared spectroscopy identifies key functional groups, and nuclear magnetic resonance provides the definitive carbon-hydrogen framework and connectivity. For absolute proof, X-ray crystallography offers an unambiguous three-dimensional structure.

G start Synthesized Compound (Purity Check via HPLC/TLC) ms Mass Spectrometry (MS) - Molecular Weight - Elemental Formula (HRMS) start->ms Corroborates ir Infrared (IR) Spectroscopy - Functional Group ID start->ir Corroborates nmr NMR Spectroscopy (¹H, ¹³C, 2D) - C-H Framework - Connectivity start->nmr Corroborates conclusion Structure Confirmed ms->conclusion ir->conclusion xray X-Ray Crystallography (Optional, Definitive) - 3D Structure nmr->xray For Absolute Proof nmr->conclusion xray->conclusion

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): Confirming Molecular Identity

Causality: The first and most fundamental question is: "What is the molecular weight of the compound?" Mass spectrometry provides a direct answer, confirming that the synthesis produced a product of the expected mass and, via high-resolution analysis, the correct elemental composition.

Expected Data & Interpretation:

  • Molecular Ion Peak ([M]⁺): Due to the presence of chlorine, we expect to see a characteristic isotopic pattern. The spectrum should show two main peaks for the molecular ion: one for the molecule containing the ³⁵Cl isotope and a second, smaller peak for the ³⁷Cl isotope. Their relative intensity should be approximately 3:1, a definitive signature for a monochlorinated compound.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate mass measurement, allowing for the confirmation of the elemental formula (C₈H₆ClN₃O) and ruling out other potential formulas that might have the same nominal mass.

  • Fragmentation Pattern: Electron impact or collision-induced dissociation will break the molecule into smaller, characteristic fragments. The most logical fragmentation pathways involve the loss of the acetyl group, providing further structural evidence.

Predicted m/zIon/FragmentInterpretation
195 / 197[C₈H₆ClN₃O]⁺Molecular Ion ([M]⁺), showing the 3:1 chlorine isotope pattern.
180 / 182[M - CH₃]⁺Loss of a methyl radical from the acetyl group.
152 / 154[M - COCH₃]⁺Loss of the acetyl radical, a key fragment confirming the presence of the acetyl group.
Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution data. Set the instrument to positive ion mode.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

  • Analysis: Identify the molecular ion peaks ([M+H]⁺ at m/z 196/198 in ESI) and compare the measured exact mass to the theoretical calculated mass for C₈H₇ClN₃O⁺. Analyze the fragmentation spectrum (MS/MS) to confirm the predicted losses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Causality: While MS confirms the mass, NMR spectroscopy maps the precise arrangement of atoms. It reveals the number of unique hydrogen and carbon atoms, their chemical environments, and how they are connected. For our target, NMR is crucial to confirm that the acetylation occurred specifically at the C5 position.

¹H NMR Analysis

The key to confirming the structure lies in observing the signals for the remaining aromatic protons and the new acetyl group, and noting the absence of the H5 proton.

  • Pyrrole N-H (H7): A very downfield, broad singlet (δ > 12.0 ppm) is expected due to the acidic nature of this proton. It will be exchangeable with D₂O.[12]

  • Pyrimidine H-2: A sharp singlet (δ ≈ 8.6-8.8 ppm). Its isolation (no adjacent protons) makes it a clean diagnostic signal for the pyrimidine portion of the scaffold.[13]

  • Pyrrole H-6: A singlet (δ ≈ 7.8-8.2 ppm). The presence of a singlet, rather than the doublet seen in the starting material, is strong evidence of substitution at the adjacent C5 position. Its downfield shift compared to the parent compound is caused by the deshielding effect of the neighboring carbonyl group.

  • Acetyl CH₃: A sharp singlet integrating to 3 protons (δ ≈ 2.6-2.8 ppm). This signal confirms the presence of the acetyl methyl group.

¹³C NMR Analysis

This spectrum confirms the number of unique carbon atoms (eight are expected) and their functional type.

  • Carbonyl Carbon (C=O): The ketone carbonyl will be the most downfield signal (δ ≈ 192 ppm).

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ ≈ 100-155 ppm). The specific shifts will be influenced by the chloro and acetyl substituents.

  • Methyl Carbon (CH₃): An upfield signal (δ ≈ 28 ppm) corresponding to the acetyl methyl group.

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
H7> 12.0broad s1HN-H
H28.6 - 8.8s1HPyrimidine CH
H67.8 - 8.2s1HPyrrole CH
-2.6 - 2.8s3HAcetyl CH₃
¹³C NMR Predicted δ (ppm) Assignment
C=O~192Acetyl C=O
C2, C4, C4a, C5, C6, C7a100 - 155Aromatic Carbons
CH₃~28Acetyl CH₃
Experimental Protocol: ¹H & ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for this scaffold to ensure solubility and clear observation of the N-H proton.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution.

  • ¹H Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra (e.g., to residual solvent signal).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy provides rapid and definitive confirmation of the presence or absence of key functional groups by measuring their characteristic vibrational frequencies. For this molecule, the most critical diagnostic peak is the carbonyl (C=O) stretch from the newly introduced acetyl group.

Expected Data & Interpretation: The IR spectrum will provide a unique fingerprint for the molecule, with several key absorption bands confirming its structure.

Wavenumber (cm⁻¹)Vibration TypeInterpretation
~3200-3400 (broad)N-H StretchConfirms the presence of the pyrrole N-H group.[14]
~3100-3000Aromatic C-H StretchAromatic C-H bonds of the rings.
~2950-2850Aliphatic C-H StretchC-H bonds of the acetyl methyl group.
~1660 (strong, sharp) C=O Stretch (Ketone) Crucial diagnostic peak confirming the successful acylation.
~1600-1450C=C and C=N StretchesAromatic ring backbone vibrations.
~800-600C-Cl StretchConfirms the presence of the chloro-substituent.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Setup: Perform a background scan on the clean ATR crystal (e.g., diamond or germanium).

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Identify the key absorption bands and compare them to the expected frequencies for the proposed functional groups.

X-ray Crystallography: The Unambiguous Proof

Causality: While the combination of MS, NMR, and IR provides an exceptionally high degree of confidence, only single-crystal X-ray crystallography can provide absolute, unambiguous proof of the molecular structure. It generates a 3D model of the molecule, revealing the precise spatial arrangement of every atom and their connectivity, definitively confirming the C5 position of the acetyl group and the C4 position of the chlorine.[15]

Methodological Overview
  • Crystallization: This is often the most challenging step. It involves slowly growing a single, high-quality crystal from a supersaturated solution of the compound. This is typically achieved through techniques like slow evaporation, vapor diffusion, or solvent layering.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern.

  • Structure Solution & Refinement: Complex computer algorithms are used to solve the "phase problem" and convert the diffraction pattern into an electron density map. An atomic model is built into this map and refined to best fit the experimental data, ultimately yielding a precise 3D structure with bond lengths, bond angles, and torsion angles.[16]

Conclusion: A Convergence of Evidence

The structure elucidation of this compound is achieved not by a single measurement, but by the compelling and consistent narrative told by multiple, orthogonal analytical techniques.

  • Mass Spectrometry confirms the molecular formula is C₈H₆ClN₃O .

  • Infrared Spectroscopy confirms the presence of the key N-H and, critically, the C=O functional groups.

  • NMR Spectroscopy provides the definitive blueprint, showing the absence of the H5 proton, the singlet nature of the H6 proton, and the presence of a three-proton acetyl methyl group, confirming substitution at the C5 position.

Together, these techniques provide a self-validating and irrefutable body of evidence. This rigorous approach ensures the identity and purity of this vital building block, enabling the confident progression of synthetic campaigns in the highly regulated and quality-driven field of drug discovery.

References

Synthesis of 5-Acetyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core, a deazapurine isostere of adenine, is a privileged scaffold in modern medicinal chemistry. Its structural similarity to the purine bases found in DNA and RNA allows molecules incorporating this heterocycle to interact with a wide array of biological targets, most notably protein kinases.[1] Kinase inhibitors bearing the pyrrolo[2,3-d]pyrimidine framework have emerged as blockbuster drugs for the treatment of various cancers and autoimmune disorders.[1] The strategic functionalization of this core is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. The introduction of an acetyl group at the C5 position, yielding 5-Acetyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, provides a key handle for further synthetic elaboration, making its efficient synthesis a topic of considerable interest to researchers in drug discovery and development.[2][3] This guide provides a comprehensive overview of the synthetic strategies for this important intermediate.

Retrosynthetic Analysis: A Two-Stage Approach

The synthesis of this compound can be logically dissected into two primary stages: the construction of the core heterocyclic system, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, followed by the introduction of the acetyl group at the C5 position via an electrophilic substitution reaction.

Retrosynthesis Target This compound Acylation C5-Acylation (Friedel-Crafts or similar) Target->Acylation Precursor 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Core_Synthesis Heterocycle Formation Precursor->Core_Synthesis Acylation->Precursor Starting_Materials Simple Precursors (e.g., Malonates, Amidines) Core_Synthesis->Starting_Materials

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the Core Scaffold: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

The synthesis of the crucial intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, has been extensively documented in the scientific literature, with several routes offering varying degrees of efficiency and scalability.

Common Synthetic Routes to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Multiple patents and research articles describe the preparation of this key intermediate, often starting from simple acyclic precursors.[2][4][5] A prevalent strategy involves the initial construction of a substituted pyrimidine ring, followed by the annulation of the pyrrole ring.

One widely cited method begins with the condensation of ethyl cyanoacetate and thiourea, followed by a series of transformations including desulfurization and cyclization with chloroacetaldehyde to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol.[6] The final chlorination step is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[6][7]

A patented improvement on this approach details a four-step synthesis starting from ethyl 2-cyano-4,4-dimethoxybutanoate and formamidine, which also culminates in the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol.[2]

Detailed Experimental Protocol for the Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol

This protocol is a representative procedure for the final chlorination step to obtain the core scaffold.

Reaction Scheme:

Caption: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Step-by-Step Procedure:

  • Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

  • Reagent Addition: Phosphorus oxychloride (POCl₃, typically 5-10 equivalents) is carefully added to the flask. The reaction is often run neat or in a high-boiling inert solvent.

  • Heating: The reaction mixture is heated to reflux (around 100-110 °C) and maintained at this temperature for several hours (typically 2-4 hours), with reaction progress monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. Excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: The acidic aqueous solution is neutralized to a pH of 7-8 with a suitable base, such as aqueous sodium or potassium hydroxide, while keeping the temperature low. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Further purification can be achieved by recrystallization from an appropriate solvent like toluene.[6]

Causality Behind Experimental Choices:

  • Excess POCl₃: A significant excess of phosphorus oxychloride is used to serve as both the chlorinating agent and, in many cases, the solvent, ensuring the reaction goes to completion.

  • Careful Quenching: The quenching of POCl₃ with ice water is a highly exothermic process and must be performed with extreme caution to control the reaction rate and prevent splashing of the corrosive mixture.

  • Neutralization: Neutralization is critical to precipitate the product and to handle the waste streams safely.

Part 2: C5-Acylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

The introduction of the acetyl group at the C5 position of the pyrrolo[2,3-d]pyrimidine ring system is an electrophilic aromatic substitution reaction. The pyrrole ring is electron-rich and thus susceptible to attack by electrophiles. The two most common methods for such acylations are the Friedel-Crafts acylation and the Vilsmeier-Haack reaction.

Theoretical Framework: Friedel-Crafts Acylation vs. Vilsmeier-Haack Reaction

Friedel-Crafts Acylation: This classic method involves the reaction of an acyl halide (e.g., acetyl chloride) or anhydride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion, which is then attacked by the aromatic ring.

Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group. For acetylation, a substituted acetamide can be used in place of DMF. The Vilsmeier-Haack reaction is generally milder than the Friedel-Crafts acylation and is often preferred for electron-rich heterocyclic systems that might be sensitive to strong Lewis acids.

Acylation_Mechanisms cluster_0 Friedel-Crafts Acylation cluster_1 Vilsmeier-Haack Acylation (Conceptual) a Acetyl Chloride + AlCl₃ b Acylium Ion [CH₃CO]⁺ a->b c 4-chloro-7H-pyrrolo[2,3-d]pyrimidine b->c d Sigma Complex c->d e This compound d->e f N,N-dimethylacetamide + POCl₃ g Vilsmeier Reagent f->g h 4-chloro-7H-pyrrolo[2,3-d]pyrimidine g->h i Iminium Intermediate h->i j Hydrolysis i->j k This compound j->k

Caption: Conceptual overview of Friedel-Crafts and Vilsmeier-Haack acylation pathways.

Proposed Synthetic Protocol for this compound

Reaction Scheme:

Caption: Proposed Friedel-Crafts acylation for the synthesis of the target compound.

Step-by-Step Hypothetical Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a dry round-bottom flask is charged with anhydrous aluminum chloride (AlCl₃, 1.1-1.5 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Formation of Acylium Ion: The mixture is cooled in an ice bath, and acetyl chloride (1.0-1.2 equivalents) is added dropwise. The mixture is stirred for a short period to allow for the formation of the acylium ion complex.

  • Substrate Addition: A solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in the same anhydrous solvent is added dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction Progression: After the addition is complete, the reaction may be allowed to warm to room temperature and stirred for several hours, or gently heated if necessary. Reaction progress should be monitored by TLC or HPLC.

  • Work-up and Purification: The reaction is quenched by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or recrystallization to afford this compound.

Justification of Experimental Design:

  • Inert Atmosphere: The use of an inert atmosphere is crucial as AlCl₃ is highly hygroscopic and reacts violently with water.

  • Stoichiometry: A slight excess of the Lewis acid and acylating agent is often used to drive the reaction to completion.

  • Temperature Control: The initial low temperature is necessary to control the exothermic reaction between the Lewis acid and acetyl chloride. Subsequent warming or heating provides the activation energy for the electrophilic substitution.

  • Aqueous Work-up: The acidic work-up is required to decompose the aluminum chloride complexes formed during the reaction and to separate the product from inorganic salts.

Characterization and Data

The successful synthesis of this compound would be confirmed by standard analytical techniques.

Property Value
Molecular Formula C₈H₆ClN₃O
Molecular Weight 195.61 g/mol
Appearance Expected to be a solid
CAS Number 1363381-59-2

Expected Spectroscopic Data:

  • ¹H NMR: Signals corresponding to the acetyl methyl protons, the pyrrole proton, and the pyrimidine proton would be expected. The chemical shifts would be influenced by the electron-withdrawing nature of the acetyl and chloro groups.

  • ¹³C NMR: Resonances for the carbonyl carbon of the acetyl group, the methyl carbon, and the carbons of the heterocyclic core would be observed.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the presence of one chlorine atom.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone would be a key diagnostic feature.

Conclusion and Future Perspectives

The synthesis of this compound provides access to a versatile intermediate for the development of novel kinase inhibitors and other biologically active molecules. While the construction of the core heterocycle is well-established, the specific acylation at the C5 position, although conceptually straightforward via electrophilic substitution, requires careful execution. The proposed Friedel-Crafts protocol offers a logical and robust starting point for researchers in this field. Further optimization of reaction conditions, including the choice of Lewis acid, solvent, and temperature, may be necessary to achieve high yields and purity. The continued exploration of synthetic methodologies for the functionalization of the pyrrolo[2,3-d]pyrimidine scaffold will undoubtedly fuel the discovery of next-generation therapeutics.

References

The Architecture of a JAK Inhibitor: A Technical Guide to the Key Intermediates in Tofacitinib Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing Tofacitinib

Tofacitinib (formerly CP-690,550) is a potent, orally bioavailable Janus kinase (JAK) inhibitor that has emerged as a significant therapeutic agent for autoimmune diseases such as rheumatoid arthritis and ulcerative colitis. Its mechanism of action relies on the specific inhibition of JAK1 and JAK3, thereby modulating cytokine signaling pathways crucial to the inflammatory response. The molecular architecture of Tofacitinib, 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile, is a testament to modern medicinal chemistry, comprising a pyrrolo[2,3-d]pyrimidine core linked to a stereochemically defined 3-amino-4-methylpiperidine moiety. Understanding the synthesis of this complex molecule is paramount for process optimization, impurity profiling, and the development of next-generation kinase inhibitors. This guide provides an in-depth technical exploration of the key intermediates that form the foundation of Tofacitinib's synthesis, elucidating the strategic considerations and chemical transformations that enable its efficient construction.

Retrosynthetic Analysis: Identifying the Core Building Blocks

A retrosynthetic disconnection of Tofacitinib reveals two primary synthons: the heterocyclic core, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine , and the chiral side chain, a derivative of (3R,4R)-3-amino-4-methylpiperidine . The convergent synthetic strategy involves the preparation of these two key intermediates followed by their strategic coupling and final functionalization.

G Tofacitinib Tofacitinib Coupling Amide Coupling & Debenzylation Tofacitinib->Coupling SNAr Nucleophilic Aromatic Substitution (SNAr) Coupling->SNAr Intermediate_A Key Intermediate A: (3R,4R)-N,4-dimethyl-1-benzyl-piperidin-3-amine SNAr->Intermediate_A Intermediate_B Key Intermediate B: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine SNAr->Intermediate_B Start_Piperidine Piperidine Precursors (e.g., 4-picoline) Intermediate_A->Start_Piperidine Start_Pyrimidine Pyrimidine Precursors (e.g., Diethyl Malonate) Intermediate_B->Start_Pyrimidine

Caption: Retrosynthetic analysis of Tofacitinib.

Part 1: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

The 7-deazapurine scaffold, specifically 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a crucial electrophile in the synthesis of Tofacitinib. Its preparation is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.

Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

A common and efficient route to this intermediate begins with readily available starting materials like diethyl malonate.[1] The synthesis involves the construction of the pyrimidine ring followed by the formation of the fused pyrrole ring and subsequent chlorination.

Experimental Protocol:

  • Pyrimidine Ring Formation: Diethyl malonate is reacted with a suitable amidine source in a cyclization reaction to form a substituted pyrimidine.

  • Pyrrole Ring Annulation: The pyrimidine derivative undergoes a series of transformations, often involving the introduction of a two-carbon unit that cyclizes to form the fused pyrrole ring, yielding 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

  • Chlorination: The hydroxyl group at the 4-position is then converted to a chlorine atom, a key functional group for the subsequent nucleophilic aromatic substitution. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[2]

Causality Behind Experimental Choices:

  • The use of phosphorus oxychloride is a standard and effective method for the conversion of hydroxyl groups on heteroaromatic rings to chlorides. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

  • Protection of the pyrrole nitrogen (N7) with a protecting group, such as a tosyl (Ts) group, is often employed before the SNAr reaction.[3][4] This prevents potential side reactions and can improve the solubility and handling of the intermediate. The tosyl group is electron-withdrawing, which can further activate the C4 position towards nucleophilic attack.

G Diethyl_Malonate Diethyl Malonate Pyrimidine_Formation Pyrimidine Ring Formation Diethyl_Malonate->Pyrimidine_Formation Pyrrole_Annulation Pyrrole Ring Annulation Pyrimidine_Formation->Pyrrole_Annulation Chlorination Chlorination (POCl3) Pyrrole_Annulation->Chlorination Intermediate_B 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Chlorination->Intermediate_B

Caption: Synthesis of the pyrrolo[2,3-d]pyrimidine core.

Part 2: Asymmetric Synthesis of the Chiral Piperidine Moiety

The stereochemistry of the 3-amino-4-methylpiperidine fragment is critical for the biological activity of Tofacitinib. The desired (3R,4R) configuration is typically achieved through either asymmetric synthesis or chiral resolution of a racemic mixture. A frequently utilized key intermediate is (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine .[5]

Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine

One of the industrial-scale synthetic routes developed by Pfizer starts from 4-picoline.[6]

Experimental Protocol:

  • Benzylation and Reduction: 4-picoline is first benzylated to form a pyridinium salt, which is then reduced, for example with sodium borohydride, to yield a tetrahydropyridine derivative.[7]

  • Introduction of the Amino Group: The amino group is introduced at the 3-position. This can be achieved through various methods, including hydroboration-oxidation to an alcohol followed by conversion to an amine, or through reductive amination of a ketone intermediate.

  • Chiral Resolution: The resulting racemic cis-1-benzyl-N,4-dimethylpiperidin-3-amine is then resolved to isolate the desired (3R,4R)-enantiomer. This is often accomplished by forming diastereomeric salts with a chiral acid, such as L-tartaric acid or its derivatives, followed by fractional crystallization.[8]

Causality Behind Experimental Choices:

  • The benzyl group serves as a protecting group for the piperidine nitrogen. It is stable under various reaction conditions and can be readily removed in a later step by catalytic hydrogenation.

  • Chiral resolution is a classical and robust method for obtaining enantiomerically pure compounds on a large scale. The choice of the resolving agent is crucial and is often determined empirically to find one that forms well-crystalline diastereomeric salts with a significant difference in solubility.

G Picoline 4-Picoline Benzylation_Reduction Benzylation & Reduction Picoline->Benzylation_Reduction Amino_Introduction Introduction of Amino Group Benzylation_Reduction->Amino_Introduction Racemic_Piperidine Racemic (cis)-1-benzyl-N,4- dimethylpiperidin-3-amine Amino_Introduction->Racemic_Piperidine Chiral_Resolution Chiral Resolution Racemic_Piperidine->Chiral_Resolution Intermediate_A (3R,4R)-1-benzyl-N,4- dimethylpiperidin-3-amine Chiral_Resolution->Intermediate_A

Caption: Synthesis of the chiral piperidine intermediate.

Part 3: Coupling and Final Elaboration

With the two key intermediates in hand, the final stages of the Tofacitinib synthesis involve their coupling and subsequent functional group manipulations.

Nucleophilic Aromatic Substitution (SNAr)

The core coupling reaction is a nucleophilic aromatic substitution where the amino group of the chiral piperidine displaces the chlorine atom on the pyrrolo[2,3-d]pyrimidine ring.[9]

Experimental Protocol:

  • Coupling Reaction: A protected form of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is reacted with (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine in the presence of a base.

  • Deprotection: The protecting group on the pyrrole nitrogen (if present) is removed.

Debenzylation and Cyanoacetylation

The final steps involve the removal of the benzyl protecting group from the piperidine nitrogen and the introduction of the cyanoacetyl moiety.[9]

Experimental Protocol:

  • Debenzylation: The benzyl group is typically removed by catalytic hydrogenation using a palladium catalyst (e.g., Pd/C).

  • Cyanoacetylation: The resulting secondary amine is then acylated with a cyanoacetic acid derivative, such as ethyl cyanoacetate, often in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to yield Tofacitinib.[10][11]

Data Presentation: Summary of Key Synthetic Transformations

StepTransformationKey ReagentsPurpose
Part 1 Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-olPOCl₃Installation of a good leaving group for SNAr
Part 2 Chiral ResolutionChiral Diacid (e.g., L-DTTA)Separation of enantiomers to obtain (3R,4R) stereochemistry
Part 3 CouplingBase (e.g., K₂CO₃)Formation of the C-N bond between the two key intermediates
Part 3 DebenzylationH₂, Pd/CRemoval of the benzyl protecting group
Part 3 CyanoacetylationEthyl cyanoacetate, DBUIntroduction of the final cyanoacetyl group

Conclusion: A Convergent and Efficient Synthesis

The synthesis of Tofacitinib is a prime example of a well-designed, convergent synthetic strategy that allows for the efficient construction of a complex and stereochemically rich molecule. The careful selection of starting materials, protecting groups, and reaction conditions for the preparation of the key intermediates—4-chloro-7H-pyrrolo[2,3-d]pyrimidine and (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine—is critical to the overall success of the synthesis. The methodologies outlined in this guide, many of which have been developed and optimized for industrial-scale production, highlight the ingenuity and precision of modern pharmaceutical chemistry. A thorough understanding of these key intermediates and their synthesis is essential for researchers and professionals in the field of drug development, not only for the production of Tofacitinib but also as a foundation for the discovery of new therapeutic agents.

References

role of pyrrolo[2,3-d]pyrimidines in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of Pyrrolo[2,3-d]pyrimidines in Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrolo[2,3-d]pyrimidine core, a bioisosteric analogue of purine, stands as a quintessential "privileged scaffold" in modern medicinal chemistry. Its structural mimicry of adenine allows it to serve as a versatile template for designing potent and selective modulators of a vast array of biological targets, particularly ATP-dependent enzymes.[1] This guide provides a comprehensive exploration of the pyrrolo[2,3-d]pyrimidine scaffold, moving from its fundamental chemical attributes and synthetic strategies to its profound impact on therapeutic interventions. We will dissect the mechanisms of action for landmark drugs such as the JAK inhibitors Tofacitinib and Ruxolitinib, and the antifolate Pemetrexed, offering field-proven insights into the structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals, providing the technical depth necessary to leverage this powerful heterocyclic system in the pursuit of novel therapeutics for oncology, inflammation, and infectious diseases.[2][3][4]

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Foundation for Therapeutic Innovation

The enduring success of the pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is rooted in its elegant bioisosteric relationship with natural purines.[5][6] By replacing the nitrogen atom at position 7 of a purine with a carbon atom, a unique set of physicochemical properties emerges, creating a near-perfect mimic of adenine that is readily accepted by the ATP-binding sites of many enzymes, especially kinases.[7][1][8]

Causality of a Privileged Scaffold:

  • Structural Mimicry and H-Bonding: The scaffold retains the critical hydrogen-bonding pattern of adenine, allowing it to engage in similar interactions within an enzyme's active site. This is the primary reason for its success in developing ATP-competitive kinase inhibitors.

  • Altered Electronics and Enhanced Stability: The replacement of N7 with a CH group makes the five-membered pyrrole ring more electron-rich compared to the imidazole ring of purine.[6] This can influence binding affinity and, critically, can alter the metabolic profile of the molecule, often leading to improved stability.

  • Vector for Substitution: The C7 position provides a new, strategic vector for chemical modification that is absent in the parent purine ring.[6] Medicinal chemists can exploit this position to introduce substituents that can probe deeper into a binding pocket, enhance selectivity, and fine-tune pharmacokinetic properties without disrupting the core interactions.

This combination of purine mimicry and synthetic tractability has established the pyrrolo[2,3-d]pyrimidine core as a foundational element in drug discovery, leading to numerous clinical candidates and approved drugs.[9][2]

Core Synthetic Strategies: Constructing the Scaffold

The construction of the pyrrolo[2,3-d]pyrimidine core is a well-trodden path in synthetic chemistry, with two predominant strategies. The choice of route is often dictated by the desired substitution pattern and the availability of starting materials.

Strategy A: Building the Pyrimidine Ring onto a Pre-formed Pyrrole This approach begins with a suitably functionalized pyrrole derivative, typically a β-enaminonitrile or β-enaminoester. The pyrimidine ring is then annulated onto the pyrrole core using various bifunctional reagents.[10] This method is advantageous when complex or diverse substituents are required on the pyrrole moiety first.

Strategy B: Building the Pyrrole Ring onto a Pre-formed Pyrimidine Conversely, this strategy starts with a substituted pyrimidine, such as 2,4-dichloro-5-formylpyrimidine. The pyrrole ring is then constructed in a subsequent step.[10] Modern variations of this approach often employ powerful transition metal-catalyzed reactions, such as copper- or palladium-catalyzed coupling and cyclization reactions, which offer mild conditions and high yields.[11] This route is often preferred for its efficiency and convergence.

G cluster_0 Strategy A: Pyrrole First cluster_1 Strategy B: Pyrimidine First Pyrrole Substituted Pyrrole (e.g., β-enaminonitrile) ReagentsA Bifunctional Reagents (Formamide, Urea, etc.) Pyrrole->ReagentsA Annulation CoreA Pyrrolo[2,3-d]pyrimidine Core ReagentsA->CoreA Pyrimidine Substituted Pyrimidine (e.g., Dichloropyrimidine) ReagentsB Transition Metal Catalysis (Cu, Pd) & Cyclization Pyrimidine->ReagentsB Coupling/ Cyclization CoreB Pyrrolo[2,3-d]pyrimidine Core ReagentsB->CoreB

Caption: General synthetic strategies for the pyrrolo[2,3-d]pyrimidine core.

Therapeutic Applications and Mechanisms of Action

The true power of the pyrrolo[2,3-d]pyrimidine scaffold is demonstrated by the range and success of the drugs derived from it. Below, we analyze key examples, focusing on the causality between their structure, their molecular target, and their therapeutic effect.

Kinase Inhibitors: Precision Targeting of Signaling Pathways

The structural resemblance to ATP makes the pyrrolo[2,3-d]pyrimidine scaffold an ideal starting point for designing kinase inhibitors, which has led to breakthroughs in treating inflammatory diseases and cancers.[7]

Case Study 1: Tofacitinib (Xeljanz®) - A JAK Inhibitor for Autoimmune Disease
  • Therapeutic Area: Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis.[12]

  • Molecular Target: Janus Kinases (JAKs), a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, TYK2).[13] Tofacitinib primarily inhibits JAK1 and JAK3.[13][14]

  • Mechanism of Action: Many pro-inflammatory cytokines signal through the JAK-STAT pathway. Cytokine binding to its receptor activates associated JAKs, which then phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs dimerize, translocate to the nucleus, and drive the transcription of inflammatory genes.[13] Tofacitinib binds to the ATP-binding site of JAKs, preventing STAT phosphorylation and thereby blocking this critical inflammatory signaling cascade.[15][16] This disruption modulates the immune and inflammatory response.[15]

G cluster_cell Cell Cytoplasm Cytokine Inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Tofacitinib Tofacitinib Tofacitinib->JAK INHIBITS pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Transcription Gene Transcription (Inflammation) Nucleus->Transcription Induces

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Case Study 2: Ruxolitinib (Jakafi®) - Targeting Myeloproliferative Neoplasms
  • Therapeutic Area: Myelofibrosis, Polycythemia Vera.[17]

  • Molecular Target: Primarily JAK1 and JAK2.[18][19][20]

  • Mechanism of Action: Myeloproliferative neoplasms are often driven by a specific gain-of-function mutation in the JAK2 gene (JAK2V617F), which leads to constitutive, cytokine-independent activation of the JAK-STAT pathway.[21] This dysregulated signaling drives excessive blood cell production and is a key factor in the development of splenomegaly and other debilitating symptoms. Ruxolitinib, as a potent JAK1/2 inhibitor, directly targets this aberrant signaling, leading to reduced cell proliferation, induction of apoptosis in the malignant clone, and a marked reduction in cytokine levels and spleen size.[20] Its clinical benefit is seen regardless of the patient's JAK2V617F mutation status, indicating that JAK pathway dysregulation is a central feature of the disease.[18]

Antimetabolites: Disrupting Cancer Cell Replication

The scaffold's similarity to folate pathway components, not just purines, has also been exploited to create powerful anticancer agents.

Case Study: Pemetrexed (Alimta®) - A Multi-Targeted Antifolate
  • Therapeutic Area: Malignant Pleural Mesothelioma, Non-Small Cell Lung Cancer (NSCLC).[22]

  • Molecular Targets: Pemetrexed is a multi-targeted antifolate that inhibits three key enzymes in nucleotide synthesis:

    • Thymidylate Synthase (TS)

    • Dihydrofolate Reductase (DHFR)

    • Glycinamide Ribonucleotide Formyltransferase (GARFT) [22][23][24]

  • Mechanism of Action: Pemetrexed functions as a "prodrug" that is transported into cells and extensively metabolized into active polyglutamate forms.[24][25] These polyglutamated forms are more potent inhibitors and are retained within the cell for longer periods.[25] By simultaneously blocking TS (critical for pyrimidine synthesis) and GARFT (critical for purine synthesis), pemetrexed starves cancer cells of the essential DNA and RNA building blocks required for their growth and survival.[22][26]

G Folate Dietary Folates DHFR DHFR Folate->DHFR THF Tetrahydrofolate (THF) DHFR->THF GARFT GARFT THF->GARFT TS Thymidylate Synthase (TS) THF->TS Purine Purine Synthesis (dATP, dGTP) GARFT->Purine DNA DNA & RNA Synthesis Purine->DNA Pyrimidine Pyrimidine Synthesis (dTTP) TS->Pyrimidine Pyrimidine->DNA Pemetrexed Pemetrexed Pemetrexed->DHFR INHIBITS Pemetrexed->GARFT INHIBITS Pemetrexed->TS INHIBITS

Caption: Pemetrexed inhibits multiple enzymes in folate metabolism.

Antiviral Agents: A Nucleoside-Based Approach

The 7-deazapurine core is also a key component in the design of antiviral nucleoside analogues.[6] When attached to a sugar moiety, these molecules can mimic natural nucleosides.

  • Mechanism of Action: These analogues can be activated by cellular or viral kinases to their triphosphate form. They then act as chain terminators when incorporated into viral DNA or RNA by viral polymerases, or they can directly inhibit viral enzymes like RNA-dependent RNA polymerase.[6][27] Several pyrrolo[2,3-d]pyrimidine nucleosides have shown potent activity against viruses such as Hepatitis C (HCV), with some advancing to clinical trials.[6][27]

Structure-Activity Relationships (SAR) and Experimental Design

The clinical success of pyrrolo[2,3-d]pyrimidine derivatives is the result of meticulous optimization. Understanding the SAR is crucial for designing next-generation compounds.

Table 1: General SAR Insights for the Pyrrolo[2,3-d]pyrimidine Scaffold

PositionGeneral Role of SubstitutionImpact on Activity & Rationale
C2 Selectivity & Potency: Often bears an aryl or heteroaryl group. This position can be modified to achieve selectivity between different kinase family members by exploiting differences in the surrounding amino acid residues.
C4 Core Interaction & Hinge Binding: Typically substituted with an amine linker (-NH-) connecting to another moiety. This nitrogen is critical for forming a key hydrogen bond with the "hinge region" of the kinase ATP-binding pocket.
C5 & C6 Solubility & Potency Tuning: Substitution at these positions on the pyrrole ring can modulate solubility and interact with the solvent-exposed region of the binding pocket. For example, attaching a nitrile group (as in Tofacitinib) can enhance potency.
N7 Deep Pocket Interaction & PK: The N7 position is often attached to a side chain that extends into a deeper, more hydrophobic pocket of the target enzyme. The nature of this side chain is critical for potency and pharmacokinetic (PK) properties.[28]

Causality in Experimental Choices: The decision to modify a specific position is driven by a hypothesis. For instance, if a lead compound shows poor selectivity, a chemist might introduce bulkier groups at the C2 position to create steric hindrance that prevents binding to off-target kinases with smaller pockets. If a compound has poor oral bioavailability, modifications at the N7 position might introduce more polar groups to improve solubility. The inclusion of halogen atoms is a common strategy to enhance binding affinity through halogen bonding and improve metabolic stability.[5][29]

Exemplar Protocol: In Vitro Kinase Inhibition Assay (Self-Validating System)

To quantify the potency of a novel pyrrolo[2,3-d]pyrimidine derivative, a robust and reproducible experimental protocol is essential.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against a target kinase (e.g., JAK2).

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions).

    • Prepare assay buffer containing Tris-HCl, MgCl₂, DTT, and a phosphopeptide substrate.

    • Prepare solutions of recombinant human JAK2 enzyme and ATP at a concentration near the Kₘ for the enzyme.

  • Assay Execution (in a 384-well plate):

    • Add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • Add 5 µL of the JAK2 enzyme solution to all wells and incubate for 15 minutes at room temperature to allow compound-enzyme binding.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate mixture to all wells.

    • Allow the reaction to proceed for 60 minutes at room temperature.

  • Detection and Data Analysis:

    • Stop the reaction by adding a detection reagent (e.g., a solution containing EDTA and a labeled anti-phosphopeptide antibody).

    • Read the plate on a suitable plate reader (e.g., measuring fluorescence polarization or luminescence).

    • Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness through Self-Validation: This protocol is self-validating because it includes internal controls (vehicle, no enzyme) that define the dynamic range of the assay. The use of a known reference inhibitor (e.g., Ruxolitinib) in parallel validates that the assay is performing correctly on any given day.

Conclusion and Future Directions

The pyrrolo[2,3-d]pyrimidine scaffold is a testament to the power of rational, structure-based drug design. Its journey from a simple purine bioisostere to the core of multiple blockbuster drugs highlights its remarkable versatility.[2] The future for this privileged scaffold remains bright. Ongoing research is focused on:

  • Developing Next-Generation Inhibitors: Creating derivatives with enhanced selectivity to minimize off-target effects, including covalent inhibitors that offer prolonged duration of action.[30]

  • Tackling Drug Resistance: Designing compounds that are active against mutant forms of kinases that have become resistant to first-line therapies.[30]

  • Expanding Therapeutic Horizons: Exploring the utility of the scaffold against new target classes and in other diseases, such as neurodegenerative and infectious diseases.[3][4]

The foundational principles of purine mimicry, coupled with limitless opportunities for synthetic diversification, ensure that the pyrrolo[2,3-d]pyrimidine core will continue to be a cornerstone of medicinal chemistry for years to come.

References

An In-depth Technical Guide to the Chemical Reactivity of 4-Chloropyrrolopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-chloropyrrolopyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a pivotal intermediate in the synthesis of numerous clinically relevant molecules, particularly kinase inhibitors.[1][2] Its reactivity is dominated by the strategic placement of a chlorine atom at the 4-position of the electron-deficient pyrimidine ring, rendering it highly susceptible to a variety of chemical transformations. This guide provides a comprehensive exploration of the chemical reactivity of 4-chloropyrrolopyrimidines, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings and provide field-proven protocols for key reactions, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and regioselective functionalization of the pyrrole ring.

Introduction: The Privileged Scaffold

The pyrrolo[2,3-d]pyrimidine core is a bioisostere of purine, a fundamental component of nucleic acids. This structural mimicry allows molecules derived from this scaffold to interact with a wide range of biological targets, including enzymes and receptors that recognize purine-based substrates.[3] The introduction of a chlorine atom at the C-4 position transforms this scaffold into a versatile and highly reactive building block.[4][5] This chlorine atom acts as an excellent leaving group, enabling a diverse array of functionalizations that are crucial for tuning the pharmacological properties of drug candidates.[6]

The inherent reactivity of the 4-chloropyrrolopyrimidine core is a direct consequence of the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, which significantly lowers the electron density at the C-4 position, thereby activating it for nucleophilic attack and oxidative addition by palladium catalysts.[5] This guide will systematically dissect the key reaction pathways that leverage this inherent reactivity.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The most fundamental and widely exploited reaction of 4-chloropyrrolopyrimidines is nucleophilic aromatic substitution (SNAr).[3] The electron-deficient nature of the pyrimidine ring facilitates the addition of a nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion. This reaction is a robust and versatile method for introducing a wide range of nitrogen, oxygen, and sulfur-containing functional groups.

Reactions with N-Nucleophiles: Building the Pharmacophore

The displacement of the C-4 chlorine with nitrogen nucleophiles, particularly amines, is a cornerstone of drug discovery programs utilizing the pyrrolopyrimidine scaffold. This reaction is central to the synthesis of numerous kinase inhibitors, including the JAK inhibitor Tofacitinib.[2][7]

Causality Behind Experimental Choices:

The choice of reaction conditions for amination is dictated by the nucleophilicity of the amine and the desired reaction rate.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or alcohols like 2-propanol are commonly used to solubilize the reactants and facilitate the reaction.[8] Recent studies have demonstrated that water can be an effective and sustainable solvent, particularly for reactions with anilines under acidic conditions.[8][9]

  • Base/Acid Catalysis: For aliphatic amines, the reaction often proceeds under thermal conditions, sometimes with an excess of the amine acting as both nucleophile and acid scavenger.[8] For less nucleophilic amines like anilines, acid catalysis can significantly accelerate the reaction rate.[8][9] The acid protonates the pyrimidine ring, further increasing its electrophilicity. However, the amount of acid must be carefully controlled to avoid protonating the amine nucleophile, which would render it non-nucleophilic.[10] A small amount of acid (e.g., 0.1 equivalents of HCl) is often sufficient to promote the reaction without significant side product formation.[8]

  • Temperature: Reactions are typically heated to achieve a reasonable rate, with temperatures ranging from 60 to 100 °C.[8]

Data Presentation: Amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with Anilines

EntryAniline SubstituentBase/AcidSolventTemp (°C)Time (h)Yield (%)Reference
1Unsubstituted0.1 eq HClWater80691[8]
24-Methoxy0.1 eq HClWater80694[8]
34-Nitro0.1 eq HClWater80685[8]
42-Methyl0.1 eq HClWater802280[8]
5N-methylanilineK₂CO₃DMF901288

Experimental Protocol: Acid-Catalyzed Amination in Water

This protocol is a self-validating system as the reaction progress can be easily monitored by TLC or LC-MS, and the product can be isolated and characterized to confirm its identity.

  • To a reaction vessel, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol, 1.0 equiv.), the desired aniline (1.1 mmol, 1.1 equiv.), and water (5 mL).

  • Add a 0.1 M aqueous solution of HCl (1.0 mL, 0.1 mmol, 0.1 equiv.).

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of NaHCO₃.

  • Collect the precipitated product by filtration, wash with water, and dry under vacuum to afford the desired 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivative.[8]

Reactions with O-Nucleophiles

The reaction of 4-chloropyrrolopyrimidines with oxygen nucleophiles, such as alkoxides and phenoxides, provides access to 4-alkoxy- and 4-aryloxypyrrolopyrimidines. These reactions are typically carried out in the presence of a base to generate the nucleophilic alkoxide or phenoxide.

Experimental Protocol: Synthesis of 4-methoxy-7H-pyrrolo[2,3-d]pyrimidine

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol) in methanol (10 mL), add a 28 wt% solution of sodium methoxide in methanol (1.1 mmol).[1]

  • Heat the reaction mixture to 65-70 °C and stir for 4 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and filter the precipitate.

  • Wash the solid with water and dry to obtain 4-methoxy-7H-pyrrolo[2,3-d]pyrimidine.[1]

Reactions with S-Nucleophiles

Similarly, sulfur nucleophiles like thiols and thiolates readily displace the C-4 chlorine to form 4-(thioether)-pyrrolo[2,3-d]pyrimidines. These reactions are typically performed in the presence of a base to deprotonate the thiol.

Experimental Protocol: Synthesis of a 4-(Arylthio)-7H-pyrrolo[2,3-d]pyrimidine

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol) and the desired aryl thiol (1.1 mmol) in a polar aprotic solvent such as DMF (5 mL), add a base like potassium carbonate (1.5 mmol).

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and pour into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions: Expanding Chemical Space

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly powerful tools for the functionalization of 4-chloropyrrolopyrimidines.[11] These reactions allow for the formation of C-C and C-N bonds under relatively mild conditions, enabling the introduction of a wide variety of substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds between the C-4 position of the pyrrolopyrimidine core and various aryl or heteroaryl groups using a boronic acid or ester.[12]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) source, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, and a phosphine ligand are typically required. For less reactive chloroarenes, electron-rich and bulky phosphine ligands are often necessary to facilitate the oxidative addition step.[11]

  • Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is essential for the transmetalation step of the catalytic cycle.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is commonly used.

Experimental Protocol: Microwave-Assisted Suzuki Coupling

  • In a microwave reactor vial, combine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (0.5 mmol), the arylboronic acid (0.6 mmol), K₂CO₃ (1.5 mmol), and Pd(PPh₃)₄ (0.025 mmol).[12]

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Seal the vial and heat in a microwave reactor at 120 °C for 20-30 minutes.[12]

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Suzuki_Coupling_Cycle cluster_legend Suzuki Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' ArX Ar-X = 4-Chloropyrrolopyrimidine ArB Ar'-B(OR)2 = Arylboronic acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the C-4 position and a terminal alkyne, providing access to alkynyl-substituted pyrrolopyrimidines.[13] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[13]

Experimental Protocol: Sonogashira Coupling

  • To a degassed solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol), the terminal alkyne (1.2 mmol), and a suitable solvent (e.g., THF or DMF), add PdCl₂(PPh₃)₂ (0.05 mmol), CuI (0.1 mmol), and a base such as triethylamine (2.0 mmol).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful alternative to classical SNAr for the formation of C-N bonds, particularly with less nucleophilic amines or when milder conditions are required.[14] This palladium-catalyzed reaction couples an aryl halide with an amine in the presence of a strong base and a specialized phosphine ligand.[14]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[14]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used to deprotonate the amine.

Buchwald_Hartwig_Cycle cluster_legend Buchwald-Hartwig Amination Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Cl L-Pd(II)(Ar)(Cl) L-Pd(II)(Ar)(Cl) Oxidative\nAddition->L-Pd(II)(Ar)(Cl) Amine\nCoordination Amine Coordination L-Pd(II)(Ar)(Cl)->Amine\nCoordination R2NH L-Pd(II)(Ar)(NHR2)(Cl) L-Pd(II)(Ar)(NHR2)(Cl) Amine\nCoordination->L-Pd(II)(Ar)(NHR2)(Cl) Deprotonation Deprotonation L-Pd(II)(Ar)(NHR2)(Cl)->Deprotonation Base L-Pd(II)(Ar)(NR2) L-Pd(II)(Ar)(NR2) Deprotonation->L-Pd(II)(Ar)(NR2) Reductive\nElimination Reductive Elimination L-Pd(II)(Ar)(NR2)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR2 ArCl Ar-Cl = 4-Chloropyrrolopyrimidine R2NH R2NH = Amine

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Regioselective Functionalization of the Pyrrole Ring

While the C-4 position is the most reactive site for substitution, the pyrrole ring also offers opportunities for functionalization. The N-7 position can be readily alkylated or protected, and the C-6 position can be functionalized via directed lithiation.

N-7 Protection and Functionalization

The N-7 position of the pyrrole ring can be protected with various groups, such as tosyl (Ts), benzenesulfonyl (Bs), or (2-(trimethylsilyl)ethoxy)methyl (SEM), to prevent side reactions or to modulate the electronic properties of the ring system.[1][3] This protection is often a prerequisite for subsequent functionalization of the pyrrole ring.

Directed Lithiation at C-6

With a suitable directing group at N-7 (such as the SEM group), the C-6 position can be selectively deprotonated using a strong base like lithium diisopropylamide (LDA).[3] The resulting lithiated intermediate can then be quenched with various electrophiles to introduce substituents at the C-6 position.

Experimental Protocol: Directed Lithiation and Quenching with an Aldehyde

  • To a solution of N-SEM protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol) in anhydrous THF at -78 °C, add LDA (1.2 mmol) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of the desired aldehyde (1.2 mmol) in THF.

  • Continue stirring at -78 °C for another hour.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Purify the product by column chromatography.[3]

Conclusion

The 4-chloropyrrolopyrimidine scaffold is a remarkably versatile and reactive building block in medicinal chemistry. Its reactivity is dominated by the electrophilic nature of the C-4 position, which readily undergoes nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions. Furthermore, strategic protection of the N-7 position allows for selective functionalization of the pyrrole ring. A thorough understanding of these reaction pathways and the ability to judiciously select and optimize reaction conditions are essential for leveraging the full potential of this privileged scaffold in the design and synthesis of novel therapeutic agents. The protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists and researchers dedicated to advancing the field of drug discovery.

References

spectroscopic data for pyrrolo[2,3-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Pyrrolo[2,3-d]pyrimidine Derivatives

Authored by a Senior Application Scientist

Foreword: The Pyrrolo[2,3-d]pyrimidine Scaffold in Modern Drug Discovery

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, yet the replacement of the N7 nitrogen with a carbon atom fundamentally alters its electronic properties and metabolic stability.[1] This unique combination has led to the development of potent kinase inhibitors, antiviral agents, and antitumor therapeutics.[2][3][4][5] As researchers continue to explore this versatile core, the ability to rapidly and unequivocally confirm the structure and purity of novel derivatives is paramount.

This guide provides an in-depth exploration of the key spectroscopic techniques—NMR, Mass Spectrometry, and Infrared Spectroscopy—used to characterize these vital compounds. Moving beyond a simple recitation of data, we will delve into the causal relationships between molecular structure and spectral output, offering field-proven insights to guide your experimental design and data interpretation. The protocols and analyses described herein are designed to form a self-validating system, ensuring the scientific integrity of your findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of structural elucidation for pyrrolo[2,3-d]pyrimidine derivatives, providing a detailed map of the carbon-hydrogen framework.[6] By analyzing the chemical environment of each proton and carbon atom, we can piece together the precise connectivity and substitution pattern of the molecule.

Expertise in Action: Interpreting ¹H NMR Spectra

The proton NMR spectrum provides the most immediate and information-rich snapshot of a derivative. The protons on the heterocyclic core have distinct chemical shifts that are highly sensitive to substitution.

  • H-2 Proton: Located on the pyrimidine ring, this proton typically appears as a singlet in the downfield region, often between δ 8.2 and 9.1 ppm. Its precise location is influenced by substituents at the 4-position.[2][7]

  • Pyrrole Ring Protons (H-5 and H-6): These protons form a characteristic doublet of doublets or a pair of doublets, typically found between δ 6.7 and 7.4 ppm.[7] The coupling constant (J value) between them is usually around 3.5 Hz, a hallmark of vicinal coupling in a five-membered aromatic ring.

  • N-H Protons (H-7 and Amine Substituents): The pyrrole N-H (H-7) proton is often a broad singlet located far downfield (δ 11.7-12.0 ppm), especially in DMSO-d₆, due to hydrogen bonding with the solvent.[7] Protons on exocyclic amine groups (e.g., at C4) also appear as singlets, typically between δ 9.3 and 9.5 ppm.[7]

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines in DMSO-d₆
CompoundH-2 (s)H-5 (d, J≈3.5 Hz)H-6 (d, J≈3.5 Hz)N-H (pyrrole, s)N-H (amine, s)Aryl-H (m)Reference
N-(4-chlorophenyl) derivative 8.306.807.2611.809.427.38, 7.96[7]
N-(4-bromophenyl) derivative 8.296.817.2511.799.457.50, 7.91[7]
N-(2-chlorophenyl) derivative 8.346.837.0411.839.487.27-8.22[7]

Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Deeper Insight: ¹³C NMR Spectroscopy

While ¹H NMR maps the protons, ¹³C NMR reveals the carbon skeleton. The signals are typically broader and require longer acquisition times, but they provide unambiguous confirmation of the core structure and the presence of quaternary carbons.

  • Core Carbons: The carbon atoms of the fused ring system resonate in a predictable range. The pyrimidine carbons (C2, C4, C4a, C7a) are typically found further downfield (δ 150-158 ppm) compared to the pyrrole carbons (C5, C6), which appear more upfield (δ 98-123 ppm).[7][8]

Table 2: Typical ¹³C NMR Chemical Shift Ranges (δ, ppm) for the Pyrrolo[2,3-d]pyrimidine Core
Carbon AtomTypical Chemical Shift (ppm) in DMSO-d₆
C2150 - 154
C4150 - 158
C4a (bridgehead)~151
C598 - 104
C6121 - 128
C7a (bridgehead)~104

These values are approximate and can shift significantly based on substitution.[7][8]

Trustworthy Protocol: Acquiring High-Quality NMR Data

A self-validating result begins with a meticulous experimental protocol.

Step-by-Step Protocol for NMR Sample Preparation and Acquisition:

  • Sample Weighing: Accurately weigh 5-10 mg of the purified pyrrolo[2,3-d]pyrimidine derivative directly into a clean, dry vial.

  • Solvent Selection: Choose an appropriate deuterated solvent. DMSO-d₆ is highly recommended as it readily dissolves most derivatives and its residual proton peak (δ ~2.50 ppm) does not typically overlap with key signals.[7] CDCl₃ can also be used, but N-H protons may exchange or be very broad.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample. Vortex or sonicate gently until the sample is fully dissolved.

  • Transfer: Using a clean glass pipette, transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquisition Setup:

    • Load standard instrument parameters for ¹H and ¹³C acquisition.

    • Perform locking and shimming procedures to optimize magnetic field homogeneity.

    • For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, a greater number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).[7]

Visualization: NMR Workflow

The following diagram illustrates the logical flow from sample to final spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample (5-10 mg) Solvent Add Deuterated Solvent (e.g., DMSO-d6) Weigh->Solvent Dissolve Dissolve & Transfer to NMR Tube Solvent->Dissolve Insert Insert into Spectrometer Dissolve->Insert LockShim Lock & Shim Insert->LockShim Acquire Acquire FID (¹H & ¹³C) LockShim->Acquire Process Fourier Transform & Phasing Acquire->Process Reference Reference Spectrum Process->Reference Analyze Structural Analysis Reference->Analyze

Caption: Standard workflow for NMR analysis.

Mass Spectrometry (MS): Confirming Identity and Formula

Mass spectrometry is an indispensable tool for confirming the molecular weight of a synthesized compound and, by extension, its elemental formula.[6] For pyrrolo[2,3-d]pyrimidine derivatives, high-resolution mass spectrometry (HRMS) is the gold standard.

Expertise in Action: Interpreting Mass Spectra

The choice of ionization technique is critical. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "soft" techniques ideal for these compounds, as they typically generate the protonated molecular ion [M+H]⁺ with minimal fragmentation.[7][8]

The primary goal of HRMS is to match the experimentally measured mass-to-charge ratio (m/z) with the theoretically calculated mass. A match within 5 ppm provides strong evidence for the proposed elemental formula.

Table 3: Example HRMS Data for Pyrrolo[2,3-d]pyrimidine Derivatives
Compound FormulaIonCalculated m/zFound m/zReference
C₁₂H₁₀ClN₄[M+H]⁺245.0589245.0595[7]
C₁₂H₁₀BrN₄[M+H]⁺289.0083289.0053[7]
C₁₇H₁₆Cl₂N₃O[M+H]⁺348.0670348.0644[8]
C₁₇H₁₆BrClN₃O[M+H]⁺392.0165392.0138[8]
Trustworthy Protocol: General Procedure for HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a high-purity solvent suitable for mass spectrometry, such as methanol or acetonitrile.

  • Submission: Submit the sample for analysis via direct infusion or liquid chromatography-mass spectrometry (LC-MS). LC-MS is preferred as it provides an additional layer of purity confirmation.

  • Ionization: Specify a positive ion mode using ESI or APCI. ESI is generally the first choice for these nitrogen-containing heterocyclic compounds.

  • Analysis: The instrument will measure the m/z of the ions generated. The software compares the measured mass of the most intense peak corresponding to the molecular ion with the calculated mass for the proposed formula.

Visualization: MS Data Logic

This diagram shows the core logic of confirming a compound's identity using HRMS.

MS_Logic Proposed Proposed Structure (e.g., C₁₂H₉ClN₄) Calc Calculate Theoretical Mass [M+H]⁺ = 245.0589 Proposed->Calc Compare Compare Masses (Δ < 5 ppm?) Calc->Compare Sample Prepare & Analyze Sample (HRMS) Found Measure Experimental m/z [M+H]⁺ = 245.0595 Sample->Found Found->Compare Confirm Structure Confirmed Compare->Confirm Yes Reject Structure Incorrect Compare->Reject No

Caption: Logical process for HRMS-based structural validation.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

IR spectroscopy provides valuable, albeit less detailed, information about the functional groups present in a molecule.[6] It is an excellent complementary technique for quickly confirming the success of a reaction, for instance, the appearance of a carbonyl (C=O) stretch after an oxidation reaction.

Expertise in Action: Key IR Absorptions

For pyrrolo[2,3-d]pyrimidine derivatives, the most informative regions of the IR spectrum are:

  • N-H Stretch: A sharp or broad peak between 3100-3500 cm⁻¹ corresponding to the N-H bonds of the pyrrole ring and any amine substituents.

  • C=O Stretch: A strong, sharp absorption between 1650-1750 cm⁻¹ indicates the presence of a carbonyl group, such as in pyrrolo[2,3-d]pyrimidin-4-one derivatives.[9]

  • C=N and C=C Stretches: Absorptions in the 1580-1650 cm⁻¹ region are characteristic of the double bonds within the aromatic rings.[2][9]

Table 4: Characteristic IR Absorption Frequencies (cm⁻¹)
Functional GroupVibrationTypical Frequency (cm⁻¹)Intensity
Amine/PyrroleN-H Stretch3100 - 3500Medium-Strong
Carbonyl (ketone/amide)C=O Stretch1650 - 1750Strong
Aromatic RingsC=N, C=C Stretch1580 - 1650Medium-Strong
Trustworthy Protocol: Acquiring an IR Spectrum (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid method for acquiring IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft cloth dampened with isopropanol.

  • Background Scan: Run a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) interference.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Apply Pressure: Lower the pressure arm to ensure firm contact between the sample and the crystal.

  • Scan Sample: Acquire the spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

  • Clean Up: Clean the crystal thoroughly after analysis.

Integrated Analysis: A Case Study

Imagine a researcher synthesizes N-(4-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Formula: C₁₂H₉ClN₄). A multi-spectroscopic approach confirms its identity:

  • HRMS: The analysis shows a strong peak at m/z 245.0595. This matches the calculated mass for [C₁₂H₉ClN₄+H]⁺ (245.0589), confirming the elemental formula.[7]

  • ¹H NMR (DMSO-d₆): The spectrum displays a singlet at δ 8.30 (H-2), two doublets for the aromatic phenyl ring at δ 7.96 and 7.38, a pair of doublets at δ 7.26 (H-6) and δ 6.80 (H-5) with J = 3.5 Hz, and two broad singlets at δ 11.80 (pyrrole N-H) and δ 9.42 (amine N-H). This pattern is perfectly consistent with the proposed structure.[7]

  • ¹³C NMR (DMSO-d₆): The spectrum shows 10 distinct signals (due to symmetry in the phenyl ring), with key peaks at δ 153.2, 150.9, 150.6 (pyrimidine carbons), and δ 103.8, 98.7 (pyrrole carbons), supporting the core structure.[7]

  • IR: The spectrum reveals a broad peak around 3400 cm⁻¹ (N-H stretches) and multiple peaks in the 1580-1620 cm⁻¹ region (C=N, C=C stretches), confirming the presence of the key functional groups.

Integrated_Analysis 1 Target Compound C₁₂H₉ClN₄ 2 HRMS [M+H]⁺ = 245.0595 (Calc. 245.0589) ✓ Formula Confirmed 1->2 3 ¹H NMR ✓ H-2, H-5, H-6 signals ✓ Aryl substitution pattern ✓ N-H protons 1->3 4 IR ✓ N-H stretch ✓ C=N / C=C stretches 1->4 5 Final Structure Elucidation 2->5 3->5 4->5

Caption: Integrated workflow for structure elucidation.

By synergistically combining these techniques, researchers can confidently and accurately characterize novel pyrrolo[2,3-d]pyrimidine derivatives, accelerating the pace of drug discovery and development.

References

Whitepaper: A Guide to Novel Synthesis Routes for the Pyrrolo[2,3-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine often referred to as 7-deazapurine, represents a privileged core structure in medicinal chemistry. Its derivatives are integral to numerous FDA-approved drugs, particularly kinase inhibitors such as Tofacitinib. The persistent demand for novel therapeutics targeting kinases and other enzymes necessitates the development of efficient, scalable, and versatile synthetic routes to access structurally diverse analogues. This guide provides an in-depth analysis of modern and innovative strategies for constructing the pyrrolo[2,3-d]pyrimidine skeleton, moving beyond classical methods to focus on multicomponent reactions, transition-metal-catalyzed couplings, and cascade annulations that offer significant advantages in terms of efficiency, atom economy, and green chemistry principles.

Introduction: The Enduring Significance of the 7-Deazapurine Scaffold

The pyrrolo[2,3-d]pyrimidine core is a cornerstone of modern drug discovery.[1][2] Its structural similarity to the natural purine bases allows it to function as an effective hinge-binding motif in many protein kinases, while the fused pyrrole ring provides a versatile vector for chemical modification to achieve potency and selectivity.[3][4] Consequently, this scaffold is found in a wide array of bioactive compounds with applications as antitumor, anti-inflammatory, antiviral, and antimicrobial agents.[5][6] The development of robust synthetic methodologies is therefore a critical endeavor, enabling the exploration of new chemical space and the optimization of drug candidates. This guide will explore several field-proven, novel synthetic strategies that address this need.

Chapter 1: Modern Paradigms in Pyrrolo[2,3-d]pyrimidine Synthesis

The synthesis of the pyrrolo[2,3-d]pyrimidine core can be broadly approached in two ways: by constructing the pyrrole ring onto a pre-functionalized pyrimidine, or by forming the pyrimidine ring from a pyrrole precursor.[7] Modern synthetic chemistry has focused on developing methods that are not only efficient but also allow for rapid diversification.

G cluster_main Core Synthetic Strategies A Pyrimidine Precursor D Pyrrole Ring Annulation (e.g., Cascade, MCR) A->D Build Pyrrole B Pyrrole Precursor E Pyrimidine Ring Cyclization (e.g., with formamide, urea) B->E Build Pyrimidine C Pyrrolo[2,3-d]pyrimidine Core D->C E->C

Caption: High-level overview of the two primary retrosynthetic approaches.

One-Pot Multicomponent Reactions (MCRs): A Strategy for Efficiency

Multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, offering the ability to construct complex molecules from simple starting materials in a single step, thereby reducing waste and saving time.[8] A particularly effective MCR for pyrrolo[2,3-d]pyrimidines involves the three-component reaction of an arylglyoxal, 6-aminouracil, and a barbituric acid derivative.

This reaction proceeds in high yields under mild conditions, often catalyzed by a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB), which facilitates the interaction between the various components in a polar solvent like ethanol.[8][9][10] The protocol is noted for its high atom economy, simple work-up, and broad applicability.[8]

G cluster_mech Proposed MCR Mechanism Start Arylglyoxal + Barbituric Acid Knoevenagel Knoevenagel Condensation Start->Knoevenagel Intermediate1 Active Methylene Intermediate Knoevenagel->Intermediate1 Michael Michael Addition (with 6-Aminouracil) Intermediate1->Michael Adduct Michael Adduct Michael->Adduct Cyclization Intramolecular Cyclization Adduct->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Pyrrolo[2,3-d]pyrimidine Core Dehydration->Product G cluster_workflow I₂/DMSO Cascade Annulation Workflow MA Michael Addition (6-Aminouracil + Aurone) Iodination Iodination MA->Iodination INS Intramolecular Nucleophilic Substitution Iodination->INS Spiro Spiro Ring Opening (Aromatization) INS->Spiro Product Substituted Pyrrolo[2,3-d]pyrimidine Spiro->Product

References

Methodological & Application

Synthesis Protocol for 5-Acetyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Pyrrolopyrimidine Core

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Its resemblance to the purine ring system allows it to interact with a wide range of biological targets. The title compound, 5-Acetyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a key intermediate in the synthesis of various kinase inhibitors, including those targeting Janus kinases (JAKs), which are implicated in inflammatory and autoimmune diseases.[2] The presence of the chloro-, acetyl-, and pyrrole N-H functionalities provides multiple reaction sites for further chemical modifications, making it a valuable building block in drug discovery and development.

This application note provides a comprehensive, step-by-step guide for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocol is structured to ensure scientific integrity, explaining the rationale behind experimental choices and providing a self-validating system for achieving the desired product with high purity and yield.

Overall Synthesis Strategy: A Multi-Step Approach

The synthesis of this compound is achieved through a robust multi-step sequence. The process begins with the synthesis of the core intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. To facilitate the selective acetylation at the C-5 position of the pyrrole ring, the pyrrole nitrogen is first protected with a tosyl group. This is a critical step as the unprotected pyrrole nitrogen can interfere with the subsequent Friedel-Crafts acylation. Following the successful introduction of the acetyl group, the tosyl protecting group is removed to yield the final product.

Synthesis_Workflow A Starting Materials B Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine A->B Various Methods [4] C N-Protection (Tosylation) B->C TsCl, Base [1, 3] D Friedel-Crafts Acylation C->D Acetic Anhydride, Lewis Acid [6, 7] E Deprotection D->E Base Hydrolysis F Final Product: This compound E->F

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of the Core Intermediate, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

There are several established methods for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[3] A common and efficient route starts from commercially available materials and involves the construction of the pyrimidine ring followed by cyclization to form the pyrrole ring, and subsequent chlorination. One such method is outlined in a patent by Novartis AG.[2]

For the purpose of this guide, we will assume the starting material, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is available. If you need to synthesize this intermediate, please refer to the established literature.[3][4]

Part 2: N-Protection of the Pyrrole Ring

Rationale: The pyrrole nitrogen of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is nucleophilic and can react with electrophiles. To ensure that the subsequent acylation occurs specifically at the C-5 position of the pyrrole ring, the nitrogen at the 7-position must be protected. A tosyl (p-toluenesulfonyl) group is an excellent choice for this purpose as it is robust enough to withstand the conditions of Friedel-Crafts acylation and can be readily removed under basic conditions.

Protocol 2.1: Synthesis of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine[2][5]
Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine153.5710.0 g1.0
Dichloromethane (DCM)84.93200 mL-
Triethylamine (TEA)101.1916.9 mL2.0
4-Dimethylaminopyridine (DMAP)122.170.80 g0.1
p-Toluenesulfonyl chloride (TsCl)190.6513.6 g1.1

Step-by-Step Procedure:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (10.0 g, 65.1 mmol).

  • Add dichloromethane (200 mL) and stir until the starting material is fully dissolved.

  • To the solution, add triethylamine (16.9 mL, 130.2 mmol) followed by 4-dimethylaminopyridine (0.80 g, 6.5 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (13.6 g, 71.6 mmol) in dichloromethane (50 mL) to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, wash the reaction mixture with water (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine as a solid.

Part 3: Friedel-Crafts Acylation at the C-5 Position

Rationale: The Friedel-Crafts acylation is a classic and effective method for introducing an acyl group onto an aromatic or heteroaromatic ring.[5] With the pyrrole nitrogen protected, the electron-rich pyrrole ring is activated towards electrophilic substitution. The C-5 position is the most nucleophilic site, leading to regioselective acylation. A Lewis acid, such as aluminum chloride (AlCl₃), is used to activate the acylating agent, acetic anhydride, by forming a highly electrophilic acylium ion.

Protocol 3.1: Synthesis of 5-Acetyl-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine307.7610.0 g1.0
Dichloromethane (DCM), anhydrous84.93150 mL-
Acetic anhydride102.094.0 mL1.3
Aluminum chloride (AlCl₃), anhydrous133.345.2 g1.2

Step-by-Step Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (10.0 g, 32.5 mmol) and anhydrous dichloromethane (100 mL).

  • Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.

  • In a separate dry flask, prepare a solution of acetic anhydride (4.0 mL, 42.3 mmol) in anhydrous dichloromethane (20 mL).

  • To the cooled solution of the starting material, carefully add anhydrous aluminum chloride (5.2 g, 39.0 mmol) portion-wise, ensuring the temperature does not rise above 5 °C.

  • After the addition of AlCl₃, slowly add the acetic anhydride solution from the dropping funnel over 30 minutes.

  • Once the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of crushed ice, followed by cold water (100 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (100 mL), followed by brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 5-acetyl-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.

Part 4: Deprotection of the Tosyl Group

Rationale: The final step in the synthesis is the removal of the tosyl protecting group to unveil the N-H functionality of the pyrrole ring. This is typically achieved by base-catalyzed hydrolysis. The use of a mild base like sodium hydroxide in a protic solvent such as methanol or ethanol is effective for this transformation without affecting the other functional groups in the molecule.

Protocol 4.1: Synthesis of this compound
Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
5-Acetyl-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine349.7910.0 g1.0
Methanol32.04150 mL-
Sodium hydroxide (NaOH)40.002.3 g2.0
Water18.0250 mL-

Step-by-Step Procedure:

  • In a 250 mL round-bottom flask, dissolve 5-acetyl-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (10.0 g, 28.6 mmol) in methanol (150 mL).

  • In a separate beaker, prepare a solution of sodium hydroxide (2.3 g, 57.2 mmol) in water (50 mL).

  • Add the sodium hydroxide solution to the methanolic solution of the starting material.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute solution of hydrochloric acid (e.g., 1 M HCl) until the pH is approximately 7.

  • Remove the methanol under reduced pressure.

  • The resulting aqueous residue will contain the precipitated product. Filter the solid, wash it with cold water, and dry it under vacuum to obtain the final product, this compound.

  • The product can be further purified by recrystallization if necessary.

Reaction_Scheme cluster_0 Overall Reaction 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine->4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine 1. TsCl, Base 5-Acetyl-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine 5-Acetyl-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine->5-Acetyl-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine 2. (Ac)2O, AlCl3 This compound This compound 5-Acetyl-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine->this compound 3. NaOH

Caption: Key steps in the synthesis of the target compound.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound, a crucial intermediate in pharmaceutical research. By following the outlined steps for N-protection, Friedel-Crafts acylation, and deprotection, researchers can confidently produce this valuable building block for the development of novel therapeutics. The rationale provided for each step aims to enhance the understanding of the underlying chemical principles, allowing for optimization and adaptation of the protocol as needed.

References

The Strategic Utility of 5-Acetyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, represents a cornerstone in the design of targeted therapies, particularly in the realm of kinase inhibitors.[1][2] Its structural resemblance to adenine facilitates competitive binding within the ATP-binding sites of a multitude of kinases, making it a "privileged scaffold" for drug development. The subject of this guide, 5-Acetyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a highly functionalized derivative that offers medicinal chemists a versatile entry point for creating diverse libraries of potent and selective kinase inhibitors.

The strategic placement of the chloro and acetyl groups on this scaffold is key to its utility. The chlorine atom at the 4-position serves as a reactive handle for a variety of cross-coupling and nucleophilic substitution reactions, enabling the introduction of diverse functionalities that can be tailored to target specific kinases.[1][2] The acetyl group at the 5-position, an electron-withdrawing group, can modulate the electronic properties of the ring system, potentially influencing reaction rates and providing an additional point for future modification. This guide provides an in-depth exploration of the chemical reactivity of this compound and detailed protocols for its application in the synthesis of kinase inhibitor precursors.

Chemical Properties and Reactivity Profile

This compound is a crystalline solid with the molecular formula C₈H₆ClN₃O. The key to its synthetic utility lies in the reactivity of the C4-chloro substituent. The electron-deficient nature of the pyrimidine ring, further accentuated by the adjacent nitrogen atoms and the C5-acetyl group, renders the C4 position highly susceptible to nucleophilic attack and oxidative addition by palladium catalysts.[1] This reactivity allows for a range of valuable chemical transformations.

The primary reaction pathways for derivatization of this building block are:

  • Palladium-Catalyzed Cross-Coupling Reactions: These are the most powerful methods for introducing carbon-carbon and carbon-nitrogen bonds at the C4 position.

    • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids.

    • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide variety of amines.

    • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.

  • Nucleophilic Aromatic Substitution (SNA r): Direct displacement of the chloride by various nucleophiles.

The N7-H of the pyrrole ring can also be functionalized, typically through alkylation or arylation, to further explore the chemical space and optimize the pharmacological properties of the final compounds.[3]

Application in Kinase Inhibitor Synthesis: A Workflow

The synthesis of kinase inhibitors using this compound typically follows a convergent strategy. The core is elaborated through a key C4-functionalization step, followed by optional N7-modification.

G cluster_0 Core Building Block cluster_1 C4-Functionalization Reactions cluster_2 Intermediate Scaffolds cluster_3 Optional N7-Functionalization cluster_4 Final Kinase Inhibitor Candidates A 5-Acetyl-4-chloro- 7H-pyrrolo[2,3-d]pyrimidine B Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) A->B Pd Catalyst, Base C Buchwald-Hartwig Amination (Primary/Secondary Amines) A->C Pd Catalyst, Base, Ligand D Sonogashira Coupling (Terminal Alkynes) A->D Pd/Cu Catalysts, Base E SNAr Reaction (Amines, Alcohols, Thiols) A->E Base or Acid Catalysis F 5-Acetyl-4-aryl- 7H-pyrrolo[2,3-d]pyrimidine B->F G 5-Acetyl-4-amino- 7H-pyrrolo[2,3-d]pyrimidine C->G H 5-Acetyl-4-alkynyl- 7H-pyrrolo[2,3-d]pyrimidine D->H E->G I Alkylation/Arylation F->I G->I H->I J Diverse Library of Kinase Inhibitors I->J

Caption: General workflow for the synthesis of kinase inhibitors.

Detailed Application Notes and Protocols

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds. For this compound, this reaction enables the introduction of various aryl and heteroaryl moieties at the C4 position, which are common features in many kinase inhibitors.[4][5]

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts, particularly those with phosphine ligands, are essential for the catalytic cycle. Pd(PPh₃)₄ is a common choice, although more advanced catalyst systems can offer higher yields and broader substrate scope.[4]

  • Base: A base is required to activate the boronic acid. Inorganic bases like K₂CO₃ or Cs₂CO₃ are frequently used.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically employed to dissolve both the organic and inorganic reagents.

  • Influence of the C5-Acetyl Group: The electron-withdrawing nature of the acetyl group is expected to enhance the reactivity of the C4-chloro bond towards oxidative addition to the Pd(0) catalyst, potentially allowing for milder reaction conditions compared to the unsubstituted analog.

Protocol: Synthesis of 5-Acetyl-4-(phenyl)-7H-pyrrolo[2,3-d]pyrimidine

ReagentMolar Equiv.Amount (for 1 mmol scale)
This compound1.0195.6 mg
Phenylboronic acid1.2146.3 mg
Pd(PPh₃)₄0.0557.8 mg
K₂CO₃2.0276.4 mg
1,4-Dioxane/H₂O (4:1)-5 mL

Step-by-Step Methodology:

  • To a dry round-bottom flask, add this compound, phenylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the 1,4-dioxane/H₂O solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, a crucial linkage in many kinase inhibitors. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.[6][7]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: This reaction is highly dependent on the choice of palladium catalyst and a bulky, electron-rich phosphine ligand. The ligand facilitates both the oxidative addition and the reductive elimination steps of the catalytic cycle. Common choices include Pd₂(dba)₃ as the palladium source and ligands like XPhos or RuPhos.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are necessary to prevent quenching of the strong base.

  • Influence of the C5-Acetyl Group: The acetyl group's electron-withdrawing effect may increase the susceptibility of the C4 position to nucleophilic attack by the palladium-amide complex, potentially accelerating the reaction.

Protocol: Synthesis of 5-Acetyl-4-(phenylamino)-7H-pyrrolo[2,3-d]pyrimidine

ReagentMolar Equiv.Amount (for 1 mmol scale)
This compound1.0195.6 mg
Aniline1.2111.7 mg (109 µL)
Pd₂(dba)₃0.0218.3 mg
XPhos0.0838.1 mg
NaOt-Bu1.4134.6 mg
Anhydrous Toluene-5 mL

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, add NaOt-Bu to a dry reaction vessel.

  • In a separate flask, dissolve this compound, aniline, Pd₂(dba)₃, and XPhos in anhydrous toluene.

  • Transfer the solution to the reaction vessel containing the base.

  • Seal the vessel and heat the mixture to 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, introducing an alkyne functionality that can serve as a versatile handle for further transformations (e.g., click chemistry) or as a key structural element in the final inhibitor.[8][9]

Causality Behind Experimental Choices:

  • Catalysts: This reaction typically employs a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) to activate the aryl halide and a copper(I) co-catalyst (e.g., CuI) to facilitate the reaction with the alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to scavenge the HX byproduct.

  • Solvent: Anhydrous, aprotic solvents like THF or DMF are commonly used.

  • Influence of the C5-Acetyl Group: The electron-withdrawing acetyl group should facilitate the initial oxidative addition of the C-Cl bond to the palladium center, a key step in the catalytic cycle.

Protocol: Synthesis of 5-Acetyl-4-(phenylethynyl)-7H-pyrrolo[2,3-d]pyrimidine

ReagentMolar Equiv.Amount (for 1 mmol scale)
This compound1.0195.6 mg
Phenylacetylene1.2122.6 mg (131 µL)
PdCl₂(PPh₃)₂0.0321.1 mg
CuI0.0611.4 mg
Et₃N2.5253 mg (348 µL)
Anhydrous THF-5 mL

Step-by-Step Methodology:

  • To a dry, inert-atmosphere flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF, followed by Et₃N and phenylacetylene.

  • Stir the reaction mixture at room temperature to 60 °C for 6-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are often preferred for their broad scope, direct SNAr can be an efficient method for introducing certain nucleophiles, particularly amines.[10][11]

Causality Behind Experimental Choices:

  • Nucleophile: The choice of nucleophile is critical. Stronger nucleophiles will react more readily.

  • Solvent: Polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions. Alcohols like isopropanol or n-butanol can also be used, sometimes with acid catalysis.

  • Temperature: Heating is typically required to drive the reaction to completion.

  • Influence of the C5-Acetyl Group: The strong electron-withdrawing nature of the acetyl group significantly activates the C4 position towards nucleophilic attack, making SNAr reactions more facile than on the unsubstituted pyrrolopyrimidine core.

Protocol: Synthesis of 5-Acetyl-4-(benzylamino)-7H-pyrrolo[2,3-d]pyrimidine

ReagentMolar Equiv.Amount (for 1 mmol scale)
This compound1.0195.6 mg
Benzylamine1.5160.7 mg (164 µL)
DIPEA2.0258.5 mg (348 µL)
n-Butanol-5 mL

Step-by-Step Methodology:

  • Combine this compound, benzylamine, and DIPEA in n-butanol.

  • Heat the mixture to reflux (approx. 117 °C) for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Conclusion

This compound is a strategically designed building block that provides a reliable and versatile platform for the synthesis of novel kinase inhibitors. Its well-defined reactivity at the C4 position, modulated by the C5-acetyl group, allows for the application of modern synthetic methodologies to rapidly generate diverse molecular architectures. The protocols detailed in this guide serve as a foundation for researchers and drug development professionals to leverage the full potential of this valuable intermediate in the quest for new and effective targeted therapies.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution of 5-Acetyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Medicinal Chemistry

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a privileged heterocyclic scaffold in modern drug discovery. Its structural similarity to purine allows it to interact with a wide range of biological targets, most notably protein kinases. Consequently, this core is embedded in numerous approved drugs and clinical candidates, including the Janus kinase (JAK) inhibitor Tofacitinib.[1]

The synthetic utility of this scaffold is greatly enhanced by the presence of a halogen, typically chlorine, at the 4-position. This atom serves as an efficient leaving group, enabling a variety of C-N, C-O, and C-S bond-forming reactions through nucleophilic aromatic substitution (SNAr).[2][3] This guide focuses on a specific, activated derivative: 5-Acetyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine . The introduction of the acetyl group at the 5-position significantly modulates the electronic properties of the ring system, providing distinct advantages for synthetic chemists. This document serves as a comprehensive guide for researchers, providing the mechanistic rationale, detailed experimental protocols, and optimization strategies for leveraging this powerful building block in drug development programs.

Mechanistic Principles: The Role of Activation

The primary transformation discussed herein is the Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike nucleophilic substitution at sp³-hybridized carbons (SN2), the SNAr reaction at an aromatic ring is not a single concerted step.[4] Instead, it proceeds via a two-step addition-elimination mechanism.[5]

Pillar 1: The Electron-Deficient Ring The pyrrolo[2,3-d]pyrimidine ring system is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. These nitrogens pull electron density from the ring, making the carbon atoms, particularly C4 and C2, electrophilic and susceptible to attack by nucleophiles.[6]

Pillar 2: The Activating Group The key to the enhanced reactivity of this compound is the acetyl group at the C5 position. This group functions as a potent electron-withdrawing group (EWG) .[7] Its role is to further decrease the electron density of the ring and, crucially, to stabilize the negatively charged intermediate formed during the reaction.[4]

The SNAr Mechanism:

  • Nucleophilic Attack: A nucleophile (e.g., an amine, alkoxide, or thiolate) attacks the electrophilic C4 carbon, which bears the chloro leaving group. This step is typically the rate-determining step of the reaction.[7]

  • Formation of the Meisenheimer Complex: The attack breaks the aromaticity of the pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The negative charge is delocalized across the ring system and, most importantly, onto the oxygen atom of the C5-acetyl group. This stabilization by the EWG significantly lowers the activation energy of the first step, thereby accelerating the overall reaction rate.[7]

  • Elimination and Aromaticity Restoration: The aromaticity is restored as the chloride ion is expelled, resulting in the final substituted product.

Caption: The SNAr mechanism on the activated pyrrolopyrimidine scaffold.

Applications and Scope

The high reactivity of the C4-chloro position, amplified by the C5-acetyl group, allows for the synthesis of a diverse library of compounds from a single, common intermediate. This is particularly valuable in structure-activity relationship (SAR) studies.

  • Amination: Reaction with a vast array of primary and secondary amines (aliphatic, aromatic, and heteroaromatic) is the most common application, leading to potent kinase inhibitors and other biologically active molecules.[8][9]

  • Alkoxylation/Aryloxylation: The introduction of alcohol and phenol moieties can modulate solubility, metabolic stability, and hydrogen bonding capabilities.

  • Thiolation: Reactions with thiols provide access to sulfur-linked analogues, which can have unique biological profiles.

Detailed Experimental Protocols

These protocols are designed as general starting points. Optimization of temperature, reaction time, and stoichiometry may be required for specific substrates.

Protocol 1: General Procedure for Amination Reactions

This protocol is suitable for a wide range of primary and secondary amines. For less nucleophilic amines, such as anilines, acid catalysis (Method B) can be highly effective.[10]

Materials:

  • This compound (1.0 eq)

  • Amine of choice (1.1 - 1.5 eq)

  • Method A (Base-mediated): Diisopropylethylamine (DIPEA, 2.0-3.0 eq) or Potassium Carbonate (K₂CO₃, 3.0 eq)

  • Method B (Acid-catalyzed): Concentrated HCl (0.1 eq)

  • Solvent: Anhydrous Isopropanol (IPA), N,N-Dimethylformamide (DMF), or Water

  • Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Step-by-Step Methodology:

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis A 1. Combine Reactants - Pyrrolopyrimidine (1.0 eq) - Amine (1.1 eq) - Solvent (e.g., IPA) B 2. Add Base/Acid - Method A: Add DIPEA (2.0 eq) - Method B: Add HCl (0.1 eq) A->B C 3. Heat Reaction - Stir at 80 °C to reflux - Monitor by TLC/LC-MS (2-16 h) B->C D 4. Cool & Concentrate - Cool to room temperature - Remove solvent in vacuo C->D E 5. Extraction - Partition between EtOAc and Water/NaHCO₃ D->E F 6. Wash & Dry - Wash organic layer with brine - Dry over Na₂SO₄ E->F G 7. Purify - Concentrate solvent - Purify via column chromatography or recrystallization F->G H 8. Characterize - Obtain NMR, LC-MS, HRMS data on pure product G->H

Caption: General experimental workflow for SNAr amination.

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the desired amine (1.1 eq), and the chosen solvent (e.g., Isopropanol, approx. 0.1 M concentration).

  • Initiation:

    • Method A (Base-mediated): Add DIPEA (2.0 eq). The base neutralizes the HCl generated during the reaction, driving it to completion.

    • Method B (Acid-catalyzed, for anilines): Add concentrated HCl (0.1 eq). For weakly basic anilines, protonation of the pyrimidine ring can increase its electrophilicity and accelerate the reaction.[11]

  • Heating and Monitoring: Heat the mixture to 80 °C (or reflux for IPA). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Remove the solvent under reduced pressure.

    • Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., EtOAc/Hexanes) to yield the pure 4-amino-5-acetyl-7H-pyrrolo[2,3-d]pyrimidine derivative.

Protocol 2: General Procedure for Alkoxylation Reactions

This protocol is suitable for primary and secondary alcohols. A strong base is typically required to deprotonate the alcohol, forming the more nucleophilic alkoxide.

Materials:

  • This compound (1.0 eq)

  • Alcohol of choice (1.5 - 2.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl)

Methodology:

  • Alkoxide Formation: In a separate flask under an inert atmosphere, add the alcohol (1.5 eq) to a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C. Stir for 30 minutes. Caution: NaH reacts violently with water and generates flammable H₂ gas.

  • Reaction Setup: In the main reaction flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Addition: Slowly add the pre-formed alkoxide solution from step 1 to the solution of the starting material at 0 °C.

  • Heating and Monitoring: Allow the reaction to warm to room temperature or heat gently (e.g., 50-60 °C) if necessary. Monitor by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation and Optimization

The choice of conditions can significantly impact reaction outcome. The following table provides general guidelines for various nucleophile classes.

Nucleophile ClassTypical BaseTypical SolventTemp (°C)Typical Time (h)Key Considerations
Aliphatic Amines DIPEA, K₂CO₃IPA, DMF, EtOH80 - 1102 - 8Highly reactive; reactions are often fast. An excess of amine can sometimes be used as both nucleophile and base.[12]
Anilines (pKa > 2.5) cat. HClWater, IPA80 - 1004 - 16Acid catalysis is often superior to base mediation. Water can be an excellent solvent.[10]
Anilines (pKa < 2.5) cat. HClIPA, DMF80 - 12012 - 24Less nucleophilic; may require higher temperatures and longer reaction times. Hydrolysis can be a competing side reaction in water.[10]
Alcohols NaH, K₂CO₃THF, DMF25 - 806 - 24Requires stoichiometric base to form the alkoxide. Anhydrous conditions are critical when using NaH.
Phenols K₂CO₃, Cs₂CO₃DMF, Acetonitrile80 - 1208 - 18Weaker nucleophiles than alkoxides; often require higher temperatures.
Thiols K₂CO₃, DIPEADMF, EtOH25 - 801 - 6Thiolates are excellent nucleophiles; reactions are typically fast and high-yielding.

Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Conversion 1. Insufficient temperature.2. Poorly nucleophilic substrate.3. Inactive catalyst/base.1. Increase reaction temperature.2. For anilines, switch from base to acid catalysis. For others, consider a stronger base (e.g., NaH for alcohols).3. Use fresh reagents.
Starting Material Recovery After Work-up Hydrolysis of the 4-chloro product back to the 4-hydroxy starting material during aqueous work-up.[13]Ensure the work-up is performed under neutral or slightly basic conditions. Use NaHCO₃ or K₂CO₃ for neutralization instead of strong bases like NaOH.[13]
Formation of 4-hydroxy byproduct 1. Water present in the reaction.2. Competing hydrolysis, especially under acidic conditions with weak nucleophiles.1. Use anhydrous solvents and reagents.2. Reduce the amount of acid catalyst or switch to a non-aqueous solvent like IPA.[10]
Multiple Products 1. Reaction at other positions (less common).2. Degradation of starting material or product.1. Confirm product structure by 2D NMR. The C4 position is overwhelmingly favored.2. Reduce reaction temperature and/or time.

References

Application Notes and Protocols for the Suzuki Coupling of 4-Chloropyrrolopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Arylpyrrolopyrimidines in Drug Discovery

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, bearing a structural resemblance to the purine core of essential biomolecules.[1] This structural analogy has rendered pyrrolo[2,3-d]pyrimidine derivatives potent modulators of various biological targets, leading to their successful development as therapeutic agents, particularly in the oncology space. The functionalization of this core structure, especially at the 4-position, is a key strategy for modulating potency, selectivity, and pharmacokinetic properties.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a diverse array of biaryl and heteroaryl-aryl compounds.[2][3] This palladium-catalyzed reaction between an organoboron species and an organic halide has become an indispensable tool in modern drug discovery.[4][5] For the synthesis of 4-arylpyrrolopyrimidines, the Suzuki coupling of 4-chloropyrrolopyrimidines with various aryl and heteroaryl boronic acids or their esters offers a direct and efficient route.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki coupling reaction with 4-chloropyrrolopyrimidines. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into optimization and troubleshooting.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4][6] Understanding this cycle is crucial for rationalizing the choice of reagents and reaction conditions. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-chloropyrrolopyrimidine, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[2]

  • Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[3][7]

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the final 4-arylpyrrolopyrimidine product, regenerating the active Pd(0) catalyst to re-enter the catalytic cycle.[6]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation (R'-B(OR)₂) PdII_RX->Transmetal PdII_R_Rprime R-Pd(II)L_n-R' Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 R-R' Reactant1 4-Chloropyrrolopyrimidine (R-X) Reactant2 Arylboronic Acid (R'-B(OR)₂) Base Base (e.g., K₂CO₃) Product 4-Arylpyrrolopyrimidine (R-R')

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of 4-Chloropyrrolopyrimidines

This protocol provides a general procedure for the Suzuki coupling of a 4-chloropyrrolopyrimidine with an arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents
  • 4-Chloropyrrolopyrimidine derivative (1.0 equiv)

  • Arylboronic acid or boronate ester (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Reaction Setup and Procedure

The success of the Suzuki coupling is highly dependent on the exclusion of oxygen, which can deactivate the Pd(0) catalyst.[8] Therefore, meticulous use of inert atmosphere techniques is critical.

Experimental_Workflow start Start prep Prepare Glassware and Reagents (Oven-dried glassware, degassed solvents) start->prep setup Reaction Setup under Inert Atmosphere (Schlenk line or glovebox) prep->setup add_solids Add Solids: 4-Chloropyrrolopyrimidine, Arylboronic Acid, Catalyst, Base setup->add_solids add_solvent Add Degassed Solvent add_solids->add_solvent reaction Heat and Stir Reaction Mixture (Monitor by TLC/LC-MS) add_solvent->reaction workup Reaction Work-up (Cool, filter, extract) reaction->workup purify Purification (Column chromatography) workup->purify end End purify->end

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Step-by-Step Methodology:

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried to remove any moisture and cooled under a stream of inert gas or in a desiccator.

  • Inert Atmosphere: Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser. Connect the flask to a Schlenk line and evacuate and backfill with an inert gas (argon or nitrogen) three times.[8][9]

  • Addition of Solids: Under a positive flow of inert gas, add the 4-chloropyrrolopyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv) to the flask.[8][9]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[9] The total solvent volume should be sufficient to ensure proper stirring.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[6] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).[9]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-arylpyrrolopyrimidine.[9]

Key Reaction Parameters and Optimization

The choice of catalyst, base, and solvent can significantly impact the yield and purity of the desired product. The following tables provide a summary of commonly used conditions and their rationale.

Table 1: Comparison of Palladium Catalysts
CatalystLigand TypeTypical Loading (mol%)Key Characteristics and Considerations
Pd(PPh₃)₄ Monodentate Phosphine2 - 10A versatile and commonly used catalyst, but can be sensitive to air and moisture.[10]
PdCl₂(dppf) Bidentate Phosphine1 - 5Often provides good yields and is more stable than Pd(PPh₃)₄.[11]
Pd(OAc)₂ / Ligand Pre-catalyst1 - 5Requires an external phosphine ligand (e.g., SPhos, XPhos) for activation. Buchwald ligands are effective for challenging couplings.[12][13]
PEPPSI-IPr N-Heterocyclic Carbene (NHC)1 - 3Highly active catalysts, particularly for less reactive chlorides.[14]
Table 2: Selection of Bases
BaseStrengthSolubilityComments
K₂CO₃ ModerateAqueousA common and cost-effective choice. Often used in aqueous solvent mixtures.[15]
Cs₂CO₃ StrongOrganic/AqueousMore soluble in organic solvents than K₂CO₃, can be effective in anhydrous conditions.
K₃PO₄ StrongAqueousA strong base that can be beneficial for less reactive substrates.[8]
KF MildAqueousUseful for substrates with base-labile functional groups.[7]
Table 3: Common Solvent Systems
Solvent SystemPolarityBoiling Point (°C)Notes
1,4-Dioxane / Water Polar~101A widely used and effective solvent mixture for many Suzuki couplings.[6][16]
Toluene / Water Nonpolar/Aqueous~84 (azeotrope)Can be advantageous for minimizing halide inhibition in some cases.[17]
DMF Polar Aprotic153A high-boiling polar solvent, useful for sluggish reactions.
THF / Water Polar~66A lower-boiling option, suitable for more reactive substrates.[18]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst due to oxygen exposure.- Insufficiently degassed solvent.- Impure starting materials.- Ensure a rigorously inert atmosphere throughout the setup and reaction.[8]- Use freshly purchased or purified catalyst and ligands.- Thoroughly degas solvents via sparging with inert gas or freeze-pump-thaw cycles.[8]- Purify starting materials before use.
Formation of Homocoupling Byproducts - Presence of oxygen.- Sub-optimal reaction conditions.- Improve inert atmosphere techniques.[4]- Screen different bases, solvents, and temperatures.- Adjust the stoichiometry of the boronic acid (a slight excess is typical).
Dehalogenation of Starting Material - Presence of a hydride source.- Certain catalysts/ligands may promote this side reaction.- Ensure solvents are anhydrous.- Try a different palladium catalyst or ligand system.[4]
Decomposition of Starting Material or Product - Reaction temperature is too high.- The chosen base is too strong for the substrate.- Lower the reaction temperature.- Use a milder base (e.g., KF or NaHCO₃).[8]

Conclusion

The Suzuki-Miyaura cross-coupling of 4-chloropyrrolopyrimidines is a robust and highly valuable transformation in the synthesis of medicinally relevant compounds. A thorough understanding of the reaction mechanism, careful selection of reaction parameters, and meticulous execution of experimental procedures under an inert atmosphere are paramount for success. The protocols and insights provided in these application notes serve as a comprehensive guide for researchers to effectively synthesize a wide array of 4-arylpyrrolopyrimidines, thereby accelerating drug discovery and development efforts.

References

The Strategic Application of 5-Acetyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase-Targeted Drug Discovery

In the landscape of modern medicinal chemistry, the pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, has emerged as a "privileged scaffold".[1] Its structural resemblance to the hinge-binding motif of ATP allows it to serve as a foundational template for a multitude of potent and selective kinase inhibitors.[2][3] Kinases, enzymes that regulate the majority of cellular pathways, are critical targets in oncology, immunology, and inflammatory diseases.[1][4] The strategic modification of the pyrrolo[2,3-d]pyrimidine core enables the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.

This application note focuses on the utility of 5-Acetyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 1363381-59-2), a functionalized derivative of the widely used intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. While the parent compound is a cornerstone in the synthesis of blockbuster drugs like the JAK inhibitor Tofacitinib, the 5-acetyl derivative offers a unique chemical handle for next-generation drug design.[5][6] The primary reactivity of this scaffold lies in the high electrophilicity of the C4 position, driven by the electron-withdrawing nature of the pyrimidine ring and the chlorine atom. This makes the C4-chloro group an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, which is the principal method for coupling the scaffold to various amine-containing fragments.[7]

Core Chemistry & Rationale: The SNAr Reaction

The workhorse reaction for elaborating the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is the SNAr reaction. The chlorine atom at the 4-position is readily displaced by a wide range of nucleophiles, most commonly primary or secondary amines, to forge a crucial C-N bond.[7][8]

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMSO, DMF, or alcohols are typically chosen to solubilize the reactants and facilitate the charge separation in the Meisenheimer intermediate. Recent studies have also shown that water can be an effective and greener solvent under acidic conditions.[9]

  • Base: An organic or inorganic base (e.g., DIPEA, K₂CO₃) is often required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: The reaction is often heated to overcome the activation energy, with typical temperatures ranging from 80 °C to 120 °C.

The presence of the 5-acetyl group on the pyrrole ring introduces an additional layer of complexity and opportunity. This electron-withdrawing group can modulate the electronic properties of the ring system, potentially influencing the reactivity at the C4 position. More importantly, it serves as a versatile synthetic handle for further derivatization through reactions such as aldol condensation, reduction to an alcohol, or conversion to other functional groups, enabling the exploration of new chemical space in structure-activity relationship (SAR) studies.[10][11]

cluster_0 General S(N)Ar Workflow for Kinase Inhibitor Synthesis Start 5-Acetyl-4-chloro- 7H-pyrrolo[2,3-d]pyrimidine Reaction S(N)Ar Reaction (Solvent, Base, Heat) Start->Reaction Amine Amine Fragment (R-NH2) (e.g., piperidine, aniline) Amine->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Purification Purification (e.g., Chromatography) Workup->Purification Product 5-Acetyl-4-amino- 7H-pyrrolo[2,3-d]pyrimidine (Kinase Inhibitor Core) Purification->Product Pure Product

Caption: General workflow for synthesizing kinase inhibitors via SNAr.

Application I: Synthesis of Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, and its dysregulation is implicated in numerous autoimmune diseases like rheumatoid arthritis.[12] Several approved JAK inhibitors, such as Tofacitinib and Ruxolitinib, are built upon the 4-amino-7H-pyrrolo[2,3-d]pyrimidine core.[5][13]

The synthesis of these inhibitors typically involves the coupling of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (often with a protecting group on the N7 position, such as a tosyl group) with a complex, chiral amine side chain.[6] The 5-acetyl derivative can be used to generate novel JAK inhibitors with potentially altered binding modes or selectivity profiles.

cluster_JAK JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT Dimer pSTAT Dimer STAT_P->Dimer Dimerizes STAT->STAT_P Nucleus Nucleus Dimer->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Initiates Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Blocks ATP Binding Site

Caption: Inhibition of the JAK-STAT pathway by pyrrolopyrimidine-based inhibitors.

Application II: Synthesis of Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a tyrosine kinase that plays a pivotal role in cell proliferation, and mutations in EGFR are a key driver in non-small cell lung cancer (NSCLC).[14][15] The pyrrolo[2,3-d]pyrimidine scaffold has been extensively explored for the development of both first-generation and next-generation covalent EGFR inhibitors.[1][15] These inhibitors are designed to target specific mutations, including the resistance mutation T790M.[14]

The synthesis involves coupling the 4-chloro-pyrrolopyrimidine core with substituted anilines.[16] The 5-acetyl derivative can be used to explore interactions with different regions of the EGFR ATP-binding pocket, potentially leading to inhibitors with improved potency or selectivity against mutant forms of the kinase.[17][18]

Experimental Protocol: General Procedure for SNAr

This protocol provides a representative method for the coupling of this compound with a generic amine. Note: This is a general guideline; reaction conditions (temperature, time, stoichiometry) must be optimized for each specific substrate.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or 2-propanol

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or another suitable solvent) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Reagent Addition: Add the desired amine nucleophile (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.0 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with EtOAc (3x).

    • Combine the organic layers and wash sequentially with water, saturated aq. NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes or methanol in dichloromethane) to afford the pure product.

Self-Validation: The success of the reaction is confirmed by characterizing the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and purity. The disappearance of the starting material and the appearance of the product spot on TLC provide real-time validation during the reaction.

Data Summary: Potency of Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors

The following table summarizes the inhibitory activity (IC₅₀) of several kinase inhibitors derived from the pyrrolo[2,3-d]pyrimidine scaffold, demonstrating the platform's versatility.

Compound ClassTarget Kinase(s)Representative IC₅₀ (nM)Reference
JAK Inhibitors JAK1/JAK211e: >90% inhibition[12]
EGFR Inhibitors EGFR (T790M mutant)12i: 0.21 nM[14]
EGFR Inhibitors EGFR (wild-type)12i: 22 nM[14]
Multi-Targeted EGFR, Her2, VEGFR2, CDK25k: 40 - 204 nM[19]

Conclusion and Future Outlook

This compound represents a valuable, albeit less common, building block for the synthesis of novel kinase inhibitors. Its reactivity is governed by the well-established SNAr chemistry of the parent 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold, a cornerstone of modern drug discovery.[2][13] The true potential of this acetylated derivative lies in its capacity as a modifiable functional group, allowing medicinal chemists to probe deeper into the structure-activity relationships of their target kinases. As the demand for more selective and potent kinase inhibitors continues to grow, particularly in the face of drug resistance, functionalized scaffolds like this will be indispensable tools in the development of next-generation targeted therapies.

References

Protecting Group Strategies for 7H-Pyrrolo[2,3-d]pyrimidines: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to the purine core of DNA and RNA allows it to function as a bioisostere, leading to a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The development of potent and selective therapeutics based on this scaffold often requires intricate synthetic routes involving the modification of various positions on the heterocyclic core.

A critical aspect of these synthetic strategies is the judicious use of protecting groups, particularly for the N7 nitrogen of the pyrrole ring. The acidic proton at this position can interfere with a variety of chemical transformations, making its temporary masking essential for achieving desired regioselectivity and yield. This application note provides a detailed guide to the most common and effective protecting group strategies for the N7 position of 7H-pyrrolo[2,3-d]pyrimidines, with a focus on the practical application of sulfonyl, tert-butyloxycarbonyl (Boc), and 2-(trimethylsilyl)ethoxymethyl (SEM) protecting groups. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and discuss the orthogonality of these strategies.

The Importance of N7 Protection

The pyrrole NH proton of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is acidic and can be readily deprotonated under basic conditions. This nucleophilic nitrogen can participate in undesired side reactions during synthetic manipulations at other positions of the molecule. Therefore, protection of the N7 position is often a crucial first step in a multi-step synthesis. The ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to a wide range of reaction conditions.

  • Orthogonal to other protecting groups in the molecule.

  • Readily removed under mild conditions without affecting other functional groups.

The choice of protecting group will depend on the overall synthetic strategy, including the nature of the subsequent reaction steps and the presence of other sensitive functional groups.

Sulfonyl Protecting Groups: Robust and Reliable

Sulfonyl groups, such as the p-toluenesulfonyl (tosyl, Ts) group, are widely used for the protection of amines and indoles due to their high stability across a broad pH range.[4] This robustness makes them an excellent choice when the protected intermediate needs to be carried through multiple synthetic steps involving harsh reagents.

Rationale for Use

The electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity of the pyrrole nitrogen, rendering it inert to many electrophilic reagents. This stability comes at the cost of requiring relatively strong conditions for removal, which must be considered when planning the synthetic route.

Diagram of Protection/Deprotection Workflow

G Start 7H-Pyrrolo[2,3-d]pyrimidine Protected N7-Protected Pyrrolo[2,3-d]pyrimidine Start->Protected Protection Modified Further Synthetic Modifications Protected->Modified Reaction(s) Deprotected Final Deprotected Product Modified->Deprotected Deprotection

Caption: General workflow for the protection, modification, and deprotection of 7H-pyrrolo[2,3-d]pyrimidines.

Experimental Protocols

Protocol 1: N7-Tosylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine [5][6]

This protocol describes the protection of the N7 position with a tosyl group, a common strategy when further manipulations are planned at other positions of the pyrimidine ring.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Tosyl chloride (TsCl)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Water

Procedure:

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in acetonitrile, add potassium carbonate.

  • Add tosyl chloride to the mixture.

  • Heat the reaction mixture to approximately 75°C and stir for about 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and proceed with aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Deprotection of N7-Tosyl Group [5]

Removal of the robust tosyl group typically requires basic hydrolysis.

Materials:

  • N7-Tosyl-pyrrolo[2,3-d]pyrimidine derivative

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH) or other suitable solvent

  • Water

Procedure:

  • Dissolve the N7-tosyl protected compound in a mixture of methanol and water.

  • Add a solution of sodium hydroxide.

  • Stir the reaction mixture at room temperature or with gentle heating overnight.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, neutralize the mixture with an acid (e.g., HCl).

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the deprotected product.

tert-Butyloxycarbonyl (Boc) Protecting Group: Acid-Labile and Versatile

The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and its lability under acidic conditions, while being stable to a wide range of basic and nucleophilic reagents.[7] This orthogonality makes it a valuable tool in complex syntheses.

Rationale for Use

The Boc group is particularly useful when subsequent reactions need to be carried out under basic or neutral conditions, and a mild deprotection method is desired to avoid the degradation of sensitive functional groups.

G cluster_protection Boc Protection cluster_deprotection Boc Deprotection Start_Boc 7H-Pyrrolo[2,3-d]pyrimidine |  + (Boc)₂O, DMAP, DIPEA Protected_Boc N7-Boc-Pyrrolo[2,3-d]pyrimidine Start_Boc->Protected_Boc Protected_Boc_dep N7-Boc-Pyrrolo[2,3-d]pyrimidine |  + HCl or TFA Deprotected_Boc 7H-Pyrrolo[2,3-d]pyrimidine Protected_Boc_dep->Deprotected_Boc

Caption: General scheme for the introduction and removal of the SEM protecting group.

Experimental Protocols

Protocol 5: N7-SEM Protection of 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine [8] This protocol describes the introduction of the SEM group onto the N7 position.

Materials:

  • 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

  • Sodium hydride (NaH)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine in anhydrous DMF at 0°C, add sodium hydride portion-wise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add SEM-Cl dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.

Protocol 6: Deprotection of N7-SEM Group [8] This two-step procedure is effective for the removal of the SEM group.

Materials:

  • N7-SEM-pyrrolo[2,3-d]pyrimidine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Aqueous ammonia (NH₃)

Procedure:

  • Dissolve the SEM-protected pyrrolopyrimidine in a mixture of TFA and dichloromethane.

  • Stir the solution at 50°C for 3-24 hours, monitoring the reaction by TLC.

  • Concentrate the reaction mixture in vacuo.

  • Take up the residue in methanol and add aqueous ammonia.

  • Stir the mixture for 2-24 hours at room temperature.

  • Concentrate the reaction mixture and purify the crude product by column chromatography.

Summary and Comparison of Protecting Groups

The choice of protecting group is a critical decision in the synthesis of complex 7H-pyrrolo[2,3-d]pyrimidine derivatives. The following table provides a summary of the key features of the sulfonyl, Boc, and SEM protecting groups to aid in this selection process.

Protecting GroupIntroduction ConditionsDeprotection ConditionsStabilityOrthogonality
Tosyl (Ts) TsCl, base (e.g., K₂CO₃)Strong base (e.g., NaOH)Very high; stable to strong acids and a wide range of nucleophiles.Orthogonal to acid-labile and fluoride-labile groups.
Boc (Boc)₂O, base (e.g., DMAP, DIPEA)Strong acid (e.g., TFA, HCl)Stable to base and nucleophiles; labile to acid.Orthogonal to base-labile and fluoride-labile groups.
SEM SEM-Cl, strong base (e.g., NaH)Fluoride source (e.g., TBAF) or strong acid (e.g., TFA)Stable to a wide range of conditions, including some acidic and basic media.Orthogonal to acid- and base-labile groups when removed with fluoride.

Conclusion

The strategic application of protecting groups is indispensable for the successful synthesis of complex molecules based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. Sulfonyl, Boc, and SEM groups each offer a unique set of properties that can be leveraged to achieve specific synthetic goals. A thorough understanding of their introduction, removal, and stability profiles allows researchers to design and execute efficient and high-yielding synthetic routes. By carefully selecting the appropriate protecting group and reaction conditions, chemists can unlock the full potential of the 7-deazapurine core in the development of novel therapeutics.

References

Application Notes & Protocols: Strategic Functionalization of the Pyrrole Ring in 4-Chloropyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a critical intermediate in the synthesis of numerous therapeutic agents.[1][2] Its structural resemblance to adenine allows it to function as a versatile "hinge-binding" motif for a multitude of protein kinases, which are pivotal targets in oncology and inflammatory diseases.[3][4] Consequently, derivatives of this scaffold are found in FDA-approved drugs such as Tofacitinib and Ruxolitinib.[2][5]

While extensive research has focused on nucleophilic substitution and cross-coupling reactions at the C4-chloro position, strategic functionalization of the fused pyrrole ring is paramount for modulating potency, selectivity, and pharmacokinetic properties.[1] The electron-rich nature of the pyrrole ring makes it amenable to electrophilic substitution, providing a powerful avenue for introducing diverse chemical moieties.[6][7]

This guide provides an in-depth exploration of key methodologies for the selective functionalization of the pyrrole ring (primarily at the C5 and C6 positions) of 4-chloropyrrolo[2,3-d]pyrimidines. We will detail field-proven protocols, explain the rationale behind experimental choices, and present data to empower researchers in drug discovery and chemical synthesis.

Understanding the Reactivity Landscape

The reactivity of the 4-chloropyrrolo[2,3-d]pyrimidine core is dichotomous. The pyrimidine ring is electron-deficient, rendering the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1][8] In contrast, the pyrrole ring is electron-rich, directing its reactivity towards electrophilic aromatic substitution. The C5 position is generally the most electronically activated site for electrophilic attack. However, steric and directing group effects can be leveraged to achieve functionalization at the C6 position. Furthermore, the N7-proton is acidic and can be deprotonated under basic conditions, necessitating the use of protecting groups for certain transformations like directed lithiation.[6][9]

G cluster_pyrimidine Pyrimidine Ring (Electron Deficient) cluster_pyrrole Pyrrole Ring (Electron Rich) Scaffold 4-Chloropyrrolo[2,3-d]pyrimidine C4 C4 Position Scaffold->C4 C5_C6 C5 & C6 Positions Scaffold->C5_C6 SNAr S(N)Ar Reactions (Amines, Thiols, Alkoxides) C4->SNAr High Reactivity CrossCoupling Cross-Coupling (Suzuki, Stille, Buchwald-Hartwig) C4->CrossCoupling Halogenation Electrophilic Halogenation (Iodination, Bromination) C5_C6->Halogenation Electrophilic Substitution Lithiation Directed Metalation (Lithiation) C5_C6->Lithiation Acylation Friedel-Crafts / Vilsmeier-Haack C5_C6->Acylation

Caption: Reactivity map of the 4-chloropyrrolo[2,3-d]pyrimidine scaffold.

Protecting Group Strategy: The N7 Position

For reactions requiring strongly basic conditions, such as directed lithiation, or to enhance solubility and prevent unwanted side reactions, protection of the N7 position is essential. The choice of protecting group is critical and depends on the stability required for subsequent steps and the conditions for its eventual removal.

Protecting GroupIntroduction ReagentsRemoval ConditionsKey Advantages
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, NaH, DMFTBAF or TFA/HClStable to lithiation and cross-coupling; easily removed.
Tosyl (Ts)Ts-Cl, BaseNaOH or other basesRobust, electron-withdrawing, can direct lithiation.
Boc (tert-Butoxycarbonyl)Boc₂O, DMAPTFA, HClAcid-labile, common in organic synthesis.
Protocol 2.1: N7-Protection with SEM-Cl

This protocol provides a reliable method for protecting the N7 position, which is a prerequisite for directed lithiation at the C6 position.[9]

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc) & Brine

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous DMF and cool to 0 °C in an ice bath.

  • Carefully add NaH (1.2 equivalents) portion-wise to the chilled DMF.

  • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 15 minutes.

  • Stir the resulting mixture at 0 °C for 20-30 minutes.

  • Add SEM-Cl (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

  • Separate the layers, and extract the aqueous layer twice more with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 4-chloro-7-(2-(trimethylsilyl)ethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine.

Electrophilic Halogenation at C5

Introducing a halogen atom onto the pyrrole ring is a strategic gateway reaction. The resulting halo-substituted derivative serves as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex C-C and C-N bonds.[10] Iodination is particularly favored as the C-I bond is the most reactive in these coupling reactions.

G Start 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine Reagent N-Iodosuccinimide (NIS) Anhydrous DMF Start->Reagent Stir at RT, 2h Product 4-Chloro-5-iodo-7H-pyrrolo [2,3-d]pyrimidine Reagent->Product Coupling Suzuki, Sonogashira, etc. Cross-Coupling Reactions Product->Coupling Versatile Handle

Caption: Workflow for C5-iodination and subsequent functionalization.

Protocol 3.1: C5-Iodination using N-Iodosuccinimide (NIS)

This protocol describes a mild and efficient method for the regioselective iodination at the C5 position of the pyrrole ring.[6]

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • N-Iodosuccinimide (NIS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hexane & Ethyl acetate (EtOAc) for chromatography

Procedure:

  • In a dry reaction flask under a nitrogen atmosphere, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) in anhydrous DMF.

  • Add N-Iodosuccinimide (NIS, 1.1 equivalents) to the solution in one portion.

  • Stir the resulting mixture vigorously at room temperature for 2 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture directly under high vacuum to remove the DMF.

  • Purify the resulting residue by silica gel column chromatography, typically using a hexane:EtOAc gradient (e.g., starting from 1:1), to obtain the 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine product.[6]

ReagentEquivalentsSolventTime (h)TemperatureTypical Yield
NIS1.1 - 1.2DMF2Room Temp>85%
NBS1.1 - 1.2DMF/DCM1-3Room Temp>90%

Directed Metalation at C6

While C5 is the electronically preferred site for substitution, functionalization at C6 can be achieved through directed ortho-metalation (DoM). This powerful technique involves deprotonation of the C6-H using a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA). The N7-protecting group is crucial here, as it prevents deprotonation at the nitrogen and helps direct the base to the adjacent C6 position. The resulting C6-lithiated species is a potent nucleophile that can react with a wide range of electrophiles.

Protocol 4.1: C6-Lithiation and Reaction with an Aldehyde

This protocol details the C6-lithiation of N7-SEM protected 4-chloropyrrolopyrimidine and subsequent trapping with an aldehyde, a method that benefits from the use of a chelating agent to improve yields.[9]

Materials:

  • 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (from Protocol 2.1)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2M solution in THF/hexane/ethylbenzene

  • Electrophile (e.g., Benzaldehyde, 1.2 equivalents)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM) & Water

Procedure:

  • Under a strict nitrogen atmosphere, dissolve the N7-SEM protected starting material (1.0 equivalent) in anhydrous THF in a flame-dried flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add LDA solution (1.6 equivalents) dropwise over 30 minutes. A color change is typically observed, indicating the formation of the lithiated species.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of the aldehyde (1.2 equivalents) in anhydrous THF dropwise.

  • Continue stirring at -78 °C for an additional 60 minutes.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Concentrate the mixture to remove THF, then partition between DCM and water.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to isolate the C6-functionalized product.

Note: The addition of bis(2-dimethylaminoethyl)ether as an additive has been shown to significantly improve the yields of this reaction by chelating the lithium cation and breaking up organolithium aggregates.[9]

Palladium-Catalyzed Cross-Coupling Reactions

With a halogen installed at C5 (or C6), the pyrrole ring is primed for a vast array of powerful palladium-catalyzed cross-coupling reactions. These methods are indispensable for creating C-C, C-N, and C-O bonds, enabling the synthesis of highly complex and diverse libraries of compounds for SAR studies.[10]

Suzuki-Miyaura Coupling

The Suzuki reaction couples the halo-pyrrolopyrimidine with a boronic acid or ester to form a biaryl linkage. This is one of the most robust and widely used cross-coupling reactions in drug discovery.[10][11]

G C5_Iodo 4-Chloro-5-iodo-7H-pyrrolo [2,3-d]pyrimidine Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Dioxane/H₂O) C5_Iodo->Catalyst Boronic_Acid Aryl/Heteroaryl Boronic Acid R-B(OH)₂ Boronic_Acid->Catalyst Product 4-Chloro-5-aryl-7H-pyrrolo [2,3-d]pyrimidine Catalyst->Product Heat

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 5.1.1: Suzuki Coupling at C5

Materials:

  • 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (from Protocol 3.1)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1)

Procedure:

  • To a reaction vial, add the C5-iodo starting material (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (0.05 eq).

  • Evacuate and backfill the vial with nitrogen or argon three times.

  • Add the degassed solvent system via syringe.

  • Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers, extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify via silica gel chromatography to obtain the C5-aryl product.

Sonogashira Coupling

The Sonogashira reaction is used to couple a terminal alkyne with the halo-pyrrolopyrimidine, introducing a rigid alkynyl linker.[10][12] This is a valuable strategy for probing deeper into protein binding pockets.

Protocol 5.2.1: Sonogashira Coupling at C5

Materials:

  • 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a dry reaction flask, add the C5-iodo starting material (1.0 eq), Pd catalyst (0.02 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with nitrogen or argon.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC/LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by silica gel chromatography.

References

Green Chemistry Approaches to Pyrrolo[2,3-d]pyrimidine Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Greener Synthesis of a Privileged Scaffold

The pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine analogue, is a cornerstone of medicinal chemistry and drug discovery. Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3] The structural resemblance to endogenous purines allows these compounds to effectively interact with various biological targets, making them privileged scaffolds in the development of novel therapeutics. However, traditional synthetic routes to these vital heterocycles often rely on harsh reagents, toxic solvents, and multi-step procedures that generate significant chemical waste.

In response to the growing need for sustainable chemical manufacturing, the principles of green chemistry are being increasingly integrated into the synthesis of pharmaceutically important molecules. This guide provides a detailed overview of contemporary green chemistry approaches for the synthesis of pyrrolo[2,3-d]pyrimidines. We will delve into the causality behind experimental choices, present validated protocols, and offer insights to guide researchers in developing more environmentally benign and efficient synthetic strategies.

Methodology 1: Multicomponent Reactions (MCRs) - The Power of Atom Economy

Multicomponent reactions are a cornerstone of green synthesis, combining three or more reactants in a single step to form a complex product. This approach maximizes atom economy, reduces solvent usage and purification steps, and minimizes waste generation.[4][5]

Principle:

MCRs for pyrrolo[2,3-d]pyrimidine synthesis typically involve the condensation of a 6-aminopyrimidine derivative, a 1,2-dicarbonyl compound (like arylglyoxals), and a third component which can be a source of the pyrrole ring's C5 and C6 atoms. The reaction proceeds through a cascade of bond-forming events, often catalyzed by a mild and recoverable catalyst.

Visualizing the MCR Workflow

MCR_Workflow cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_product Final Product A 6-Aminopyrimidine P Green Catalyst & Solvent (e.g., TBAB in Ethanol) A->P B Arylglyoxal B->P C Active Methylene Compound C->P D Pyrrolo[2,3-d]pyrimidine P->D Cascade Reaction

Caption: A generalized workflow for a three-component synthesis of pyrrolo[2,3-d]pyrimidines.

Protocol: TBAB-Catalyzed Three-Component Synthesis of Polyfunctionalized Pyrrolo[2,3-d]pyrimidines

This protocol is adapted from a green approach utilizing tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst in ethanol.[4][6]

Materials:

  • Arylglyoxal (1.0 mmol)

  • 6-Amino-1,3-dimethyluracil (1.0 mmol)

  • Barbituric acid derivative (1.0 mmol)

  • Tetra-n-butylammonium bromide (TBAB) (0.05 mmol, 5 mol%)

  • Ethanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask, add the arylglyoxal, 6-amino-1,3-dimethyluracil, the barbituric acid derivative, and TBAB.

  • Add ethanol (5 mL) to the flask.

  • Stir the mixture at 50 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 60-80 minutes), cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the pure polyfunctionalized pyrrolo[2,3-d]pyrimidine.

Key Advantages of this Protocol:

  • Mild Conditions: The reaction is carried out at a relatively low temperature (50 °C).[4]

  • Green Solvent: Ethanol is a more environmentally friendly solvent compared to many chlorinated or aprotic polar solvents.

  • High Yields: This method typically affords high yields of the desired product (73-95%).[4][6]

  • Simple Work-up: The product often precipitates from the reaction mixture, simplifying purification.[4]

Methodology 2: Microwave-Assisted Organic Synthesis (MAOS) - Accelerating Green Reactions

Microwave irradiation has emerged as a powerful tool in green chemistry, offering significant rate enhancements and often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating.[7][8][9]

Principle:

Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more efficiently than conventional heating, accelerating the reaction rate. In the context of pyrrolo[2,3-d]pyrimidine synthesis, MAOS can be applied to various reaction types, including multicomponent reactions and cyclization steps.

Visualizing the MAOS Protocol

MAOS_Protocol Start Combine Reactants & Catalyst/Solvent Microwave Microwave Irradiation (e.g., 120W, 80°C, 10 min) Start->Microwave Workup Cool & Isolate Product Microwave->Workup Product Pure Pyrrolo[2,3-d]pyrimidine Workup->Product

Caption: A streamlined workflow for microwave-assisted synthesis.

Protocol: Microwave-Assisted Synthesis of Pyrrolo[2,3-d]pyrimidine Schiff Bases using an Ionic Liquid

This protocol describes a highly efficient, solvent-free synthesis of pyrrolo[2,3-d]pyrimidine-based Schiff bases using an ionic liquid as both catalyst and solvent under microwave irradiation.[10][11]

Materials:

  • 4-Amino-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol)

  • Substituted aromatic benzaldehyde (1.0 mmol)

  • 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([HMIM][TFSI]) (0.5 mL)

Procedure:

  • In a microwave-safe reaction vessel, combine 4-amino-7H-pyrrolo[2,3-d]pyrimidine and the substituted aromatic benzaldehyde.

  • Add the ionic liquid [HMIM][TFSI] to the vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120 W and maintain the temperature at 80 °C for 10 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Add water to the reaction mixture to precipitate the solid product.

  • Collect the product by filtration, wash with water, and dry.

  • The ionic liquid can be recovered from the aqueous filtrate for reuse.

Key Advantages of this Protocol:

  • Rapid Synthesis: The reaction is completed in a very short time (10 minutes).[10][11]

  • Solvent-Free: The use of an ionic liquid as the reaction medium eliminates the need for volatile organic solvents.[10]

  • High Yields: This method provides excellent product yields (87-93%).[10][11]

  • Catalyst/Solvent Reusability: The ionic liquid can be recovered and reused, adhering to green chemistry principles.

Methodology 3: Application of Novel Green Catalysts and Solvents

The choice of catalyst and solvent plays a crucial role in the environmental impact of a synthetic process. Green chemistry encourages the use of non-toxic, recyclable catalysts and benign solvents like water.

Principle:

Novel catalysts can offer higher efficiency and selectivity under milder conditions. For instance, biocatalysts or catalysts derived from renewable sources, like β-cyclodextrin, can promote reactions in aqueous media.[12] Similarly, replacing traditional palladium catalysts with more abundant and less toxic metals like copper aligns with green chemistry goals.[13][14]

Protocol: β-Cyclodextrin-Catalyzed Synthesis of Pyrrolo[2,3-d]pyrimidines in Water

This protocol highlights the use of β-cyclodextrin as a reusable promoter in water, an eco-friendly reaction medium.[12]

Materials:

  • 6-amino-1,3-dimethyl uracil (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • β-cyclodextrin (10 mol%)

  • Water (5 mL)

Procedure:

  • A mixture of 6-amino-1,3-dimethyl uracil, the aromatic aldehyde, malononitrile, and β-cyclodextrin is stirred in water at 80 °C.

  • Monitor the reaction by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The solid product is collected by filtration and washed with water.

  • The product is then recrystallized from ethanol.

  • The aqueous filtrate containing β-cyclodextrin can be reused for subsequent reactions.

Key Advantages of this Protocol:

  • Aqueous Medium: Utilizes water as a green and safe solvent.[12]

  • Biomimetic Catalysis: Employs β-cyclodextrin, a biodegradable and reusable promoter.[12]

  • High Atom Economy: It is a one-pot, three-component reaction.[12]

Comparative Data of Green Synthetic Approaches

MethodologyCatalystSolventTemperature (°C)TimeYield (%)Reference
MCR TBAB (5 mol%)Ethanol5060-80 min73-95[4][6]
MAOS [HMIM][TFSI]None8010 min87-93[10][11]
Green Catalyst β-cyclodextrin (10 mol%)Water801-2 hGood[12]
Cu-Catalysis CuVariousRoom Temp - Reflux2-6 h31-42 (overall)[13][14]

Conclusion and Future Outlook

The synthesis of pyrrolo[2,3-d]pyrimidines has significantly benefited from the application of green chemistry principles. Methodologies such as multicomponent reactions, microwave-assisted synthesis, and the use of green catalysts and solvents have demonstrated remarkable improvements in efficiency, safety, and environmental impact. These approaches not only reduce waste and energy consumption but also often provide access to novel derivatives in a more streamlined fashion.

For researchers and professionals in drug development, adopting these green protocols can lead to more sustainable and cost-effective manufacturing processes for these vital pharmaceutical scaffolds. The continued exploration of novel catalytic systems, renewable starting materials, and energy-efficient reaction conditions will further advance the green synthesis of pyrrolo[2,3-d]pyrimidines and other important heterocyclic compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Acetyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Acetyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this important synthetic intermediate.

Introduction

The synthesis of this compound is a critical step in the preparation of various pharmacologically active molecules. The primary synthetic route involves the Friedel-Crafts acylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. While seemingly straightforward, this electrophilic aromatic substitution on an electron-rich heterocyclic system presents several challenges that can significantly impact the reaction yield and product purity. This guide will address these common issues in a question-and-answer format, explaining the underlying chemical principles and providing actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the Friedel-Crafts acylation on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and why?

A1: The Friedel-Crafts acylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is expected to be highly regioselective for the C5 position of the pyrrole ring. The pyrrole ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. The preferred site of attack is the α-position (C5 in this fused system) relative to the pyrrole nitrogen. This preference is due to the greater resonance stabilization of the cationic intermediate (arenium ion) formed during the electrophilic attack at C5 compared to an attack at the β-position (C6).[1] The pyrimidine ring, being electron-deficient, is less susceptible to electrophilic attack.

Q2: My reaction yield is consistently low. What are the most common causes?

A2: Low yields in this synthesis can stem from several factors:

  • N-Acylation: The pyrrole nitrogen (N7) is nucleophilic and can compete with the C5-position for the acylium ion, leading to the formation of the N-acetylated byproduct. This is a common side reaction in the acylation of unprotected pyrroles.

  • Lewis Acid-Substrate Interaction: The nitrogen atoms in the pyrrolo[2,3-d]pyrimidine ring system can coordinate with the Lewis acid catalyst (e.g., AlCl₃). This interaction can deactivate the catalyst and reduce the overall rate of the desired C-acylation.

  • Substrate and Reagent Quality: The presence of moisture in the starting material, solvent, or Lewis acid can quench the catalyst and the acylium ion, leading to incomplete reaction. The purity of the starting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is also critical.

  • Inadequate Reaction Conditions: Suboptimal temperature, reaction time, or stoichiometry of reagents can all contribute to low conversion and yield.

Q3: I am observing multiple spots on my TLC, including one that I suspect is the N-acylated byproduct. How can I favor C5-acylation over N-acylation?

A3: Suppressing N-acylation is a key challenge. Here are the most effective strategies:

  • Protection of the N7-Position: The most reliable method to prevent N-acylation is to protect the pyrrole nitrogen before the Friedel-Crafts reaction. A common protecting group for this purpose is the tosyl (Ts) group. The synthesis of 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a well-established procedure.[2] After successful C5-acylation, the tosyl group can be removed under basic conditions to yield the desired product.

  • Choice of Lewis Acid and Solvent: The choice of Lewis acid can influence the N- vs. C-acylation ratio. While strong Lewis acids like AlCl₃ are often used, they can also promote N-acylation. Experimenting with milder Lewis acids or alternative catalytic systems may be beneficial. The solvent can also play a role; for instance, using a non-coordinating solvent can sometimes favor C-acylation.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for C-acylation over N-acylation, as the N-acylation reaction may have a lower activation energy.

Q4: What are the best practices for setting up and running the Friedel-Crafts acylation reaction to maximize yield?

A4: Adherence to strict anhydrous conditions is paramount. All glassware should be oven- or flame-dried, and all solvents and reagents should be anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). The order of addition of reagents is also important. Typically, the Lewis acid is added to the solvent, followed by the substrate, and then the acetylating agent is added dropwise at a controlled temperature.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low to no conversion of starting material 1. Inactive Lewis acid catalyst (due to moisture). 2. Insufficient amount of Lewis acid. 3. Reaction temperature is too low.1. Use a fresh, unopened container of the Lewis acid or properly stored anhydrous Lewis acid. 2. Increase the molar equivalents of the Lewis acid. For Friedel-Crafts acylations, often more than a stoichiometric amount is required as the product can complex with the catalyst. 3. Gradually increase the reaction temperature while monitoring for side product formation.
Formation of a complex mixture of products 1. Polysubstitution (though less common for acylation). 2. Reaction temperature is too high, leading to decomposition. 3. Unwanted side reactions due to the unprotected N7-H.1. Use a milder Lewis acid or shorter reaction times. 2. Optimize the reaction temperature by running small-scale trials at different temperatures. 3. Protect the N7-position with a suitable protecting group like tosyl.[2]
Difficulty in isolating the pure product 1. Co-elution of isomers (C5-acetyl vs. other isomers) or byproducts during chromatography. 2. The product is highly soluble in the workup solvents. 3. The product is unstable under the purification conditions.1. Use a high-resolution chromatography column and experiment with different solvent systems for elution. 2. During aqueous workup, ensure the pH is adjusted appropriately to minimize the solubility of the product. Back-extraction of the aqueous layer may be necessary. 3. Avoid strongly acidic or basic conditions during purification if the product is sensitive.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (N7-Protection)

This protocol is a prerequisite for selective C5-acylation.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.

  • Add triethylamine (or DIPEA) (1.2-1.5 eq) and a catalytic amount of DMAP to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1-1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.[2]

Protocol 2: Friedel-Crafts Acylation of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Materials:

  • 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

  • Acetyl chloride or Acetic anhydride

  • Aluminum chloride (AlCl₃) or other suitable Lewis acid

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous DCM (or DCE) and aluminum chloride (2.0-3.0 eq).

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and acetyl chloride (1.2-1.5 eq) in anhydrous DCM.

  • Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-6 hours, or until TLC indicates the reaction is complete.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice with vigorous stirring.

  • Add concentrated HCl to dissolve the aluminum salts.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to yield 5-Acetyl-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 3: Deprotection of the Tosyl Group

Materials:

  • 5-Acetyl-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Methanol or Tetrahydrofuran (THF)/Water mixture

Procedure:

  • Dissolve the 5-Acetyl-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent such as methanol or a THF/water mixture.

  • Add an excess of base (e.g., NaOH or K₂CO₃).

  • Stir the mixture at room temperature or with gentle heating until the deprotection is complete as monitored by TLC.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final this compound.

Data Presentation

Table 1: Troubleshooting Guide for Lewis Acid Selection and Stoichiometry

Lewis Acid Typical Stoichiometry (eq.) Advantages Potential Issues & Considerations
AlCl₃ 2.0 - 3.0High reactivity, readily available.Highly hygroscopic, can promote N-acylation and side reactions. Requires stoichiometric amounts.
FeCl₃ 1.5 - 2.5Milder than AlCl₃, can offer better selectivity.May require higher temperatures or longer reaction times.
SnCl₄ 1.5 - 2.5Good for activated systems, can be more selective.Can be less effective for deactivated or sterically hindered substrates.
TiCl₄ 1.5 - 2.0Can be effective for complex substrates.Highly reactive with moisture, can lead to decomposition if not handled carefully.

Visualization

Logical Workflow for Troubleshooting Low Yield

troubleshooting_workflow start Low Yield of this compound check_sm TLC Analysis: Starting Material Consumed? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn No complex_mixture Complex Mixture of Products check_sm->complex_mixture Yes sub_node_incomplete sub_node_incomplete incomplete_rxn->sub_node_incomplete Potential Causes sub_node_complex sub_node_complex complex_mixture->sub_node_complex Potential Causes cause1_incomplete Inactive Catalyst (Moisture) sub_node_incomplete->cause1_incomplete cause2_incomplete Insufficient Lewis Acid sub_node_incomplete->cause2_incomplete cause3_incomplete Low Temperature sub_node_incomplete->cause3_incomplete solution1_incomplete Use Anhydrous Reagents/Solvents cause1_incomplete->solution1_incomplete solution2_incomplete Increase Lewis Acid Equivalents cause2_incomplete->solution2_incomplete solution3_incomplete Increase Reaction Temperature cause3_incomplete->solution3_incomplete cause1_complex N-Acylation Side Reaction sub_node_complex->cause1_complex cause2_complex High Temperature/Decomposition sub_node_complex->cause2_complex cause3_complex Incorrect Regioselectivity sub_node_complex->cause3_complex solution1_complex Protect N7 with Tosyl Group cause1_complex->solution1_complex solution2_complex Optimize Temperature cause2_complex->solution2_complex solution3_complex Use N7-Protected Substrate cause3_complex->solution3_complex

Caption: A troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Purification of 5-Acetyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 5-Acetyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges in the purification of this critical pharmaceutical intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.

The this compound scaffold is a cornerstone for the synthesis of various kinase inhibitors. However, its purification is frequently complicated by its inherent chemical liabilities, primarily the reactivity of the 4-chloro substituent and the potential for side reactions during its synthesis. This document provides field-proven insights and systematic approaches to overcome these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My crude product is only ~80-90% pure after synthesis and work-up. What are the most common impurities I should expect?

Answer:

Understanding the impurity profile is the first step toward a rational purification strategy. The synthesis of this molecule, typically via Friedel-Crafts acylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, introduces specific and predictable impurities.

  • Unreacted Starting Material (4-chloro-7H-pyrrolo[2,3-d]pyrimidine): Incomplete acylation is common. This impurity is less polar than your product and will typically have a higher Rf value on a normal-phase TLC plate.

  • Hydrolysis Product (5-acetyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one): This is arguably the most prevalent and troublesome impurity. The 4-chloro group is highly susceptible to nucleophilic substitution, particularly by water. This hydrolysis can occur during the aqueous work-up, especially under non-neutral pH conditions, or even during chromatography on silica gel.[1][2] This impurity is significantly more polar than the desired product.

  • Diacylated Byproducts: While the acetyl group is deactivating, forcing conditions can sometimes lead to the introduction of a second acetyl group, creating highly nonpolar impurities.[3][4]

  • Residual Reagents and Catalysts: Depending on the synthetic route, residual Lewis acids (e.g., AlCl₃) or coupling agents can complex with the product, requiring specific work-up procedures to remove.

Diagram: Impurity Profile & Root Cause Analysis

CrudeProduct Crude 5-Acetyl-4-chloro- 7H-pyrrolo[2,3-d]pyrimidine Impurity1 Starting Material: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine CrudeProduct->Impurity1 Cause: Incomplete Friedel-Crafts Acylation Impurity2 Hydrolysis Product: 5-acetyl-pyrimidin-4-one CrudeProduct->Impurity2 Cause: H₂O in Work-up/ Acidic Conditions Impurity3 Process Residuals: (e.g., Lewis Acids) CrudeProduct->Impurity3 Cause: Inadequate Aqueous Quench

Caption: Root causes of common impurities in the synthesis of the target compound.

FAQ 2: I'm struggling with flash column chromatography. My product co-elutes with an impurity or appears to be degrading on the column.

Answer:

This is a common issue stemming from two factors: the similar polarity of the product and starting material, and the inherent instability of the 4-chloro group on acidic silica gel.

Causality: Standard silica gel is acidic (pH ≈ 4.5-5.5). This acidic surface can catalyze the hydrolysis of your product to the more polar 5-acetyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one, resulting in streaking, poor recovery, and the appearance of a new, low-Rf spot on your TLC plates post-column.

Recommended Solutions:

  • Use a Deactivated Stationary Phase: The most robust solution is to neutralize the silica gel. Before loading your sample, flush the column with your starting eluent containing 0.5-1% triethylamine (Et₃N) or another volatile base like pyridine. This deactivates the acidic silanol groups, preventing on-column degradation.

  • Optimize Your Mobile Phase: The acetyl group makes the product significantly more polar than the unreacted starting material. A shallow gradient is key to achieving separation.

    • Primary System: A gradient of Ethyl Acetate (EtOAc) in Hexanes. Start at a low EtOAc concentration (e.g., 10-15%) and increase slowly.

    • Alternative System: A gradient of Methanol (MeOH) in Dichloromethane (DCM). This is useful if the hydrolysis product is present, as it requires a more polar solvent system to elute.

FAQ 3: Recrystallization isn't working. I either get an oil, poor recovery, or no significant purity improvement.

Answer:

Recrystallization is highly effective for this compound if the correct solvent system is identified. The key is finding a solvent (or solvent pair) where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

Causality: The molecule possesses both a polar ketone/heterocyclic core and a less polar chloro-aromatic character. This dual nature requires a thoughtful approach to solvent selection. A single solvent may not provide the ideal solubility curve.

Systematic Approach to Solvent Screening:

  • Single Solvent Screening: Test solubility in a range of solvents at room temperature and at reflux. A good candidate will show poor solubility at room temperature but dissolve completely when heated.

  • Solvent Pair System: This is often the most successful method. Dissolve the crude product in a minimal amount of a "good" solvent (one it is highly soluble in, like DCM or acetone) at room temperature. Then, slowly add a "poor" or "anti-solvent" (one it is insoluble in, like hexanes or water) until persistent cloudiness is observed. Gently heat the mixture until it becomes clear again, then allow it to cool slowly.

Solvent / SystemRationaleExpected Outcome
Isopropanol (IPA) Balances polar and non-polar characteristics.Good starting point for single-solvent recrystallization.
Acetonitrile (ACN) Polar aprotic solvent, often good for crystalline compounds.May provide sharp crystals upon slow cooling.
Ethyl Acetate/Hexane A classic "good solvent"/"poor solvent" pair that allows for fine-tuning of polarity.[5]Highly effective for removing both more polar and less polar impurities.
Toluene Aromatic solvent that can interact favorably with the pyrrolopyrimidine ring system. Suggested for the parent compound.[6][7]Effective for removing polar impurities; may require slow cooling to prevent oiling out.
Ethanol/Water A polar protic system that can be effective if the hydrolysis product is the main contaminant.[5]The product should precipitate while the more polar impurity remains in the aqueous-alcoholic solution.
FAQ 4: How should I store my purified this compound to ensure its long-term stability?

Answer:

The stability of the compound is dictated by the lability of the C4-Cl bond.[1][2] Exposure to moisture, nucleophiles, and strong acids or bases will lead to degradation over time.

Validated Storage Protocol:

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to displace moisture and oxygen.

  • Temperature: Keep at 2-8°C.[8][9] This slows the rate of any potential decomposition reactions.

  • Container: Use a tightly sealed amber glass vial or a container with a secure, lined cap to protect from light and moisture ingress.

  • Chemical Environment: Ensure the compound is free of residual acid or base from the purification process. It should be stored away from reactive chemicals, particularly amines, alcohols, and aqueous solutions.

Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography (Base-Treated Silica)
  • Column Preparation: Slurry pack a silica gel column in your starting mobile phase (e.g., 90:10 Hexane:EtOAc).

  • Base Wash (Crucial Step): Flush the packed column with 2-3 column volumes of the starting mobile phase containing 0.5% triethylamine (Et₃N).

  • Sample Preparation: Dissolve the crude product in a minimal amount of DCM or the mobile phase. Adsorb this solution onto a small amount of silica gel (~1-2x the mass of the crude product) and evaporate the solvent to yield a dry, free-flowing powder.

  • Loading: Carefully load the dry-loaded sample onto the top of the column.

  • Elution: Begin elution with the starting mobile phase (e.g., 90:10 Hexane:EtOAc + 0.5% Et₃N). Run a shallow gradient, increasing the polar solvent component slowly (e.g., increase by 5% EtOAc every 2-3 column volumes).

  • Fraction Collection: Collect fractions and monitor by TLC (stain with potassium permanganate or visualize under UV light).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual triethylamine, the residue can be co-evaporated with toluene or dissolved in a suitable solvent and washed with dilute acid (if the product is stable to it) or simply placed under high vacuum for an extended period.

Protocol 2: Systematic Recrystallization Using a Solvent/Anti-Solvent System
  • Dissolution: In a flask, dissolve 1.0 g of crude material in the minimum amount of warm (~40-50°C) ethyl acetate required for complete dissolution.

  • Addition of Anti-Solvent: While stirring, slowly add hexanes dropwise at the same warm temperature until the solution becomes faintly and persistently cloudy.

  • Clarification: Add 1-2 drops of ethyl acetate to make the solution clear again.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in a 0-4°C refrigerator for several hours.

  • Isolation: Collect the resulting crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, hexane-rich solvent mixture (e.g., 1:4 EtOAc:Hexane).

  • Drying: Dry the purified crystals under high vacuum.

Diagram: Purification Strategy Decision Tree

start Analyze Crude TLC check_purity Is main spot >95% pure with minor baseline impurity? start->check_purity recrystallize Action: Recrystallization (e.g., from IPA or EtOAc/Hexane) check_purity->recrystallize Yes check_spots Are impurities close to the product spot (ΔRf < 0.2)? check_purity->check_spots No end_success Pure Product recrystallize->end_success chromatography Action: Base-Treated Flash Chromatography chromatography->end_success check_spots->recrystallize No (spots well separated) check_spots->chromatography Yes

Caption: A decision guide for selecting the optimal purification method.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 5-Acetyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 5-Acetyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this versatile heterocyclic scaffold. The 7-deazapurine core of this molecule is a privileged structure in medicinal chemistry, notably as a key building block for Janus kinase (JAK) inhibitors like tofacitinib.[1][2] This guide provides in-depth troubleshooting advice and optimized protocols to facilitate your synthetic endeavors.

The inherent electronic properties of the this compound scaffold, characterized by an electron-deficient pyrimidine ring, present unique challenges and opportunities in palladium-catalyzed cross-coupling reactions.[3] This guide will address common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing a systematic approach to reaction optimization.

I. General Considerations for Cross-Coupling Reactions

The success of any palladium-catalyzed cross-coupling reaction hinges on the careful selection and optimization of several key parameters. For a substrate like this compound, where the chlorine atom is the leaving group, activating the C-Cl bond is often the critical challenge due to its lower reactivity compared to bromine or iodine.[3][4][5]

Key Parameters for Optimization:

  • Palladium Pre-catalyst: The choice of the palladium source is crucial. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern pre-catalysts, especially those incorporating bulky, electron-rich phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs), often exhibit superior performance for challenging substrates.[4][6]

  • Ligand: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For activating the C-Cl bond of an electron-deficient heterocycle, bulky and electron-rich ligands are generally preferred as they promote the rate-limiting oxidative addition step.[3][6][7]

  • Base: The base plays a multifaceted role, including the activation of the coupling partner (e.g., boronic acid in Suzuki coupling) and regeneration of the active catalyst.[4] The strength and nature of the base can significantly impact reaction rates and yields.

  • Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the reagents. Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation.[4] Common choices include ethereal solvents (e.g., 1,4-dioxane, THF) and aromatic hydrocarbons (e.g., toluene).

  • Temperature: Higher reaction temperatures are often required to facilitate the oxidative addition of the C-Cl bond. Microwave irradiation can be a powerful tool to accelerate these reactions.[8]

II. Troubleshooting Guide & FAQs

This section addresses common problems encountered when performing cross-coupling reactions with this compound in a question-and-answer format.

A. Poor or No Product Formation

Q1: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I am only recovering my starting material. What are the likely causes and how can I troubleshoot this?

A1: Failure to form the desired product in a Suzuki-Miyaura coupling with this substrate often points to issues with the catalytic cycle, specifically the oxidative addition or transmetalation steps.

Initial Checks:

  • Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the Pd(0) catalyst, rendering it inactive, and can also lead to the homocoupling of the boronic acid.[3][6]

  • Reagent Quality: Verify the purity and integrity of your reagents. Boronic acids can dehydrate to form boroxines, which may have different reactivity. The palladium catalyst and ligands should be stored under inert conditions to prevent degradation.

Troubleshooting Steps:

  • Catalyst and Ligand System: The C-Cl bond of your substrate is less reactive than C-Br or C-I bonds.[5] A standard catalyst like Pd(PPh₃)₄ may not be sufficiently active.

    • Recommendation: Switch to a more robust catalytic system. Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are known to be effective for activating C-Cl bonds.[6][9] N-heterocyclic carbene (NHC) ligands can also be highly effective.[10][11]

  • Base Selection: The base is critical for the transmetalation step. If the base is too weak, the boronic acid will not be activated sufficiently.

    • Recommendation: Screen stronger bases. While Na₂CO₃ is common, K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings as they can better facilitate the formation of the reactive borate species.[6][12]

  • Solvent and Temperature: The reaction may require more forcing conditions.

    • Recommendation: Increase the reaction temperature, typically in the range of 80-120 °C.[6] Consider using a higher-boiling solvent like 1,4-dioxane or toluene. Microwave heating can significantly reduce reaction times and improve yields.[8]

dot

Troubleshooting_No_Product Start No Product Formation Check_Inert Verify Inert Atmosphere (Ar/N2) Start->Check_Inert Check_Reagents Check Reagent Quality (Catalyst, Ligand, Boronic Acid) Check_Inert->Check_Reagents If OK Upgrade_Catalyst Upgrade Catalyst/Ligand (e.g., Buchwald Ligands, NHCs) Check_Reagents->Upgrade_Catalyst If OK Stronger_Base Use Stronger Base (K3PO4, Cs2CO3) Upgrade_Catalyst->Stronger_Base Increase_Temp Increase Temperature/ Use Microwave Stronger_Base->Increase_Temp Success Product Formation Increase_Temp->Success

Caption: Troubleshooting workflow for no product formation.

Q2: I am performing a Buchwald-Hartwig amination and observing low conversion. How can I improve the yield?

A2: Low conversion in Buchwald-Hartwig amination with this compound suggests that the catalytic system is not efficient enough to overcome the barrier of C-N bond formation.

Troubleshooting Steps:

  • Ligand Choice: The ligand is paramount in Buchwald-Hartwig reactions.

    • Recommendation: Employ bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos. These ligands are specifically designed to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[13][14]

  • Base Selection: A strong, non-nucleophilic base is required.

    • Recommendation: Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. If you are using a weaker base like K₂CO₃, switching to NaOt-Bu or lithium bis(trimethylsilyl)amide (LHMDS) can significantly improve the reaction rate.

  • Amine Reactivity: Sterically hindered or electron-poor amines can be challenging coupling partners.

    • Recommendation: For hindered amines, ligands with a wider bite angle, like Xantphos, might be beneficial.[13] For primary amines, using an ammonia surrogate like benzophenone imine followed by hydrolysis can prevent diarylation.[13]

B. Side Product Formation

Q3: In my Suzuki coupling, I am observing a significant amount of a homocoupled product from my boronic acid. What causes this and how can I prevent it?

A3: Homocoupling of the boronic acid (Glaser-type coupling) is a common side reaction, often promoted by the presence of oxygen.

Causes and Prevention:

  • Oxygen Contamination: As mentioned, oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[3]

    • Solution: Ensure thorough degassing of your solvent and reaction mixture. A common method is to bubble an inert gas through the solvent for 15-30 minutes prior to use. Performing the reaction in a glovebox is ideal if available.

  • Reaction Conditions: High temperatures and prolonged reaction times can sometimes favor side reactions.

    • Solution: Once you have an effective catalytic system, try to run the reaction at the lowest temperature and for the shortest time necessary for completion. Monitor the reaction progress by TLC or LC-MS.

Q4: I am observing deborylation of my boronic acid or dechlorination of my starting material. How can I minimize these side reactions?

A4: Protodeborylation (replacement of the boronic acid group with a hydrogen) and hydrodehalogenation (replacement of the chlorine with a hydrogen) are competing pathways that can reduce the yield of your desired product.

Minimizing Side Reactions:

  • Protodeborylation: This is often promoted by aqueous basic conditions.

    • Solution: Using a less aqueous solvent system (e.g., toluene with anhydrous K₃PO₄) can sometimes help. Alternatively, converting the boronic acid to a more stable derivative, such as a pinacol boronate (Bpin) or a trifluoroborate salt, can increase its stability towards protodeborylation.[3]

  • Hydrodehalogenation: This can occur through various pathways, including reaction with trace water or other proton sources.

    • Solution: Ensure all reagents and solvents are anhydrous. Using a well-defined Pd(0) pre-catalyst can sometimes minimize side reactions compared to in-situ generation from a Pd(II) source.

dot

Side_Reactions Start Side Product Formation Homocoupling Boronic Acid Homocoupling Start->Homocoupling Deborylation Protodeborylation Start->Deborylation Dechlorination Hydrodehalogenation Start->Dechlorination Solution_Homocoupling Thoroughly Degas Solvent Minimize O2 Exposure Homocoupling->Solution_Homocoupling Cause: Oxygen Solution_Deborylation Use Anhydrous Conditions Use Boronate Esters (Bpin) Deborylation->Solution_Deborylation Cause: Aqueous Base Solution_Dechlorination Ensure Anhydrous Reagents Use Well-Defined Pre-catalyst Dechlorination->Solution_Dechlorination Cause: Proton Source

Caption: Common side reactions and their mitigation strategies.

III. Recommended Starting Conditions & Protocols

The following tables provide recommended starting conditions for screening different cross-coupling reactions. These should be considered as a starting point for optimization.

Table 1: Recommended Screening Conditions for Suzuki-Miyaura Coupling
ParameterCondition 1 (Standard)Condition 2 (For Challenging Substrates)
Pd Source Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2-5 mol%)
Ligand NoneSPhos (4-10 mol%)
Base Na₂CO₃ (2 M aq. solution)K₃PO₄ (2-3 equiv)
Solvent 1,4-Dioxane/H₂O (4:1)Toluene or 1,4-Dioxane (anhydrous)
Temperature 90 °C110 °C or Microwave (120 °C)
Concentration 0.1 M0.1 - 0.2 M
Table 2: Recommended Screening Conditions for Buchwald-Hartwig Amination
ParameterCondition 1Condition 2
Pd Source Pd₂(dba)₃ (2 mol%)XPhos Pd G3 (2-4 mol%)
Ligand XPhos (4-8 mol%)None (uses pre-catalyst)
Base NaOt-Bu (1.5-2 equiv)LHMDS (1.5-2 equiv)
Solvent Toluene1,4-Dioxane
Temperature 100 °C100-110 °C
Concentration 0.1 M0.1 M
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere:

    • Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[9]

  • Catalyst Addition:

    • Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).

  • Solvent Addition:

    • Add the degassed solvent (e.g., 1,4-dioxane) via syringe to achieve the desired concentration (typically 0.1 M with respect to the limiting reagent).

  • Reaction:

    • Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[6]

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

dot

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_workup Work-up & Purification A 1. Add Reagents to Flame-Dried Flask B 2. Establish Inert Atmosphere (Ar/N2) A->B C 3. Add Catalyst/Ligand B->C D 4. Add Degassed Solvent C->D E 5. Heat and Stir D->E F 6. Monitor Progress (TLC/LC-MS) E->F G 7. Cool and Quench F->G Reaction Complete H 8. Extraction G->H I 9. Dry and Concentrate H->I J 10. Column Chromatography I->J Product Product J->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

IV. References

  • Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ResearchGate.

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 6-Chloropyrimidin-4-ol Derivatives. BenchChem.

  • National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.

  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Chloropyrimidines. BenchChem.

  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.

  • National Institutes of Health. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. NIH.

  • BenchChem. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1. BenchChem.

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Royal Society of Chemistry. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

  • Vilnius University. (n.d.). SYNTHESIS AND PHOTOPHYSICAL PROPERTIES OF PYRROLO[2,3-d]PYRIMIDINE-CORE BASED OLIGOARYLENES. Vilniaus universitetas.

  • ResearchGate. (2012). ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate.

  • ResearchGate. (2014). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate.

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.

  • ResearchGate. (n.d.). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate.

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.

  • Wiley Online Library. (2019). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition.

  • Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.

  • Beilstein Journals. (n.d.). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journals.

  • National Institutes of Health. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. PMC.

  • Springer. (2013). FUNCTIONALIZATION OF PYRROLO[2,3-d]PYRIMIDINE BY PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS. Chemistry of Heterocyclic Compounds.

  • National Institutes of Health. (2020). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC.

  • ResearchGate. (2019). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate.

  • ChemicalBook. (2023). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety. ChemicalBook.

  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.

  • PubMed. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). PubMed.

  • PubMed. (2011). Recent advances in Sonogashira reactions. PubMed.

  • MDPI. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.

References

Technical Support Center: Pyrrolo[2,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive support center for the synthesis of pyrrolo[2,3-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. Known as 7-deazapurines, these compounds are prevalent in numerous biologically active molecules and approved therapeutics.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven expertise.

Core Synthetic Strategies: An Overview

The construction of the pyrrolo[2,3-d]pyrimidine core generally follows two primary strategies:

  • Construction of the pyrimidine ring onto a pre-existing pyrrole: This approach often involves the cyclization of an appropriately substituted aminopyrrole with a one-carbon building block.[1]

  • Formation of the pyrrole ring from a substituted pyrimidine: This is a common and versatile method, often starting from a dihalopyrimidine or an aminopyrimidine.[1][3]

The choice of strategy depends on the desired substitution pattern and the availability of starting materials. This guide will address challenges that may arise in both approaches.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Question 1: I am getting a very low yield of my desired pyrrolo[2,3-d]pyrimidine product. What are the likely causes and how can I improve it?

Answer:

Low yields are a common frustration in multi-step organic synthesis. For pyrrolo[2,3-d]pyrimidines, the issue can often be traced back to several key factors:

  • Incomplete Reaction: The reaction may not be going to completion. This can be due to insufficient reaction time, inadequate temperature, or deactivation of the catalyst.

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the expected reaction time, consider extending the time or incrementally increasing the temperature. If a catalyst is being used (e.g., Palladium or Copper), ensure it is fresh and that the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst poisoning.[4]

  • Side Product Formation: Competing side reactions can consume your starting materials and reduce the yield of the desired product.

    • Solution: Analyze your crude reaction mixture by LC-MS or NMR to identify any major side products. Understanding the structure of these impurities can provide clues about the competing reaction pathways. For instance, in reactions involving aminopyrimidines, self-condensation or reaction with the solvent can be an issue. Adjusting the reaction conditions, such as lowering the temperature or changing the solvent, can help to minimize side product formation.

  • Sub-optimal Reagents or Solvents: The quality of your reagents and the dryness of your solvents are critical.

    • Solution: Use freshly distilled or anhydrous solvents, especially for moisture-sensitive reactions like those involving organometallics or strong bases. Ensure your starting materials are pure and dry. For instance, in a Buchwald-Hartwig C-N cross-coupling to form the pyrrole ring, the presence of water can lead to the hydrolysis of the phosphine ligand and deactivate the palladium catalyst.[5]

  • Product Degradation: The target molecule might be unstable under the reaction or work-up conditions.

    • Solution: If you suspect your product is degrading, consider using milder reaction conditions. For the work-up, avoid strongly acidic or basic aqueous washes if your product contains sensitive functional groups. Purification by column chromatography on silica gel can sometimes lead to degradation; in such cases, using neutral alumina or a different purification technique like preparative HPLC might be beneficial.

Troubleshooting Flowchart for Low Yields

low_yield_troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Remains complete Reaction Complete check_completion->complete No Starting Material sub_optimal Sub-optimal Conditions/Reagents incomplete->sub_optimal side_products Analyze Side Products (LC-MS, NMR) complete->side_products increase_time_temp Increase Time/Temp Check Catalyst Activity sub_optimal->increase_time_temp Yes check_reagents Use Anhydrous Solvents Purify Reagents sub_optimal->check_reagents No adjust_conditions Adjust Conditions (Temp, Solvent) side_products->adjust_conditions Identified purification_issue Investigate Purification (Product Degradation) side_products->purification_issue None Obvious end_point Improved Yield increase_time_temp->end_point check_reagents->end_point adjust_conditions->end_point purification_issue->end_point

Caption: A decision-making workflow for troubleshooting low product yields.

Question 2: I am observing the formation of multiple spots on my TLC plate that are difficult to separate by column chromatography. What could be the issue?

Answer:

The presence of multiple, difficult-to-separate spots often points towards the formation of isomers or closely related byproducts.

  • Regioisomers: In many pyrrolo[2,3-d]pyrimidine syntheses, particularly when forming the pyrrole ring, there is a possibility of forming regioisomers. For example, in a Fischer indole-type synthesis, the cyclization can occur at two different positions, leading to isomeric products.

    • Solution: Re-evaluate your synthetic strategy to see if a more regioselective method can be employed. This might involve the use of directing groups or a different catalyst system. Careful analysis of the reaction mechanism can often predict the likelihood of regioisomer formation. For purification, consider using a different stationary phase (e.g., alumina instead of silica) or a different solvent system for your column chromatography. Preparative HPLC is often effective for separating isomers.

  • N-Alkylation/Arylation Isomers: If your reaction involves the introduction of a substituent on a nitrogen atom, you might be getting a mixture of N-alkylation or N-arylation at different nitrogen atoms within the pyrrolo[2,3-d]pyrimidine core. The pyrrole nitrogen (N7) and the pyrimidine nitrogens can all be potential sites for substitution.

    • Solution: The use of protecting groups can be crucial here. For example, protecting the pyrrole nitrogen (N7) with a group like SEM (2-(trimethylsilyl)ethoxymethyl) can prevent unwanted reactions at that position.[6] The choice of base and solvent can also influence the site of substitution.

  • Incomplete Deprotection: If your synthesis involves protecting groups, incomplete deprotection can lead to a mixture of the fully deprotected product and partially protected intermediates.

    • Solution: Ensure your deprotection step goes to completion by monitoring it via TLC or LC-MS. You may need to increase the reaction time, temperature, or the amount of deprotecting reagent.

Question 3: My final compound appears to be unstable and decomposes upon standing or during purification. How can I handle it?

Answer:

The stability of pyrrolo[2,3-d]pyrimidine derivatives can vary significantly depending on their substitution pattern.

  • Air and Light Sensitivity: Some electron-rich heterocyclic compounds can be sensitive to air (oxidation) and light.

    • Solution: Handle the compound under an inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen). Store the compound in a dark vial, preferably in a freezer. When performing column chromatography, try to do it as quickly as possible and consider using solvents that have been sparged with nitrogen.

  • Acid/Base Lability: The pyrrolo[2,3-d]pyrimidine core or its substituents may be sensitive to acidic or basic conditions.

    • Solution: As mentioned earlier, avoid harsh acidic or basic conditions during work-up and purification. Use a buffered aqueous solution for extractions if necessary. For purification, consider neutral chromatography techniques.

  • Residual Catalyst: Trace amounts of metal catalysts (e.g., Palladium) from coupling reactions can sometimes promote decomposition.

    • Solution: Ensure that the catalyst is thoroughly removed during work-up. This can be achieved by washing with a solution that can scavenge the metal (e.g., aqueous sodium sulfide solution for palladium) or by using metal scavenging agents.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for constructing the pyrrolo[2,3-d]pyrimidine scaffold?

A1: The two most prevalent methods are building the pyrimidine ring onto a pyrrole precursor or, more commonly, constructing the pyrrole ring onto a pre-existing pyrimidine.[1] The latter often involves reactions like the Sonogashira coupling followed by cyclization, or the reaction of a 4-amino-5-substituted pyrimidine with a suitable carbonyl compound.[3][7] Multi-component reactions are also gaining popularity as they can generate molecular complexity in a single step.[8][9]

Q2: What are some common protecting groups used in pyrrolo[2,3-d]pyrimidine synthesis?

A2: The pyrrole nitrogen (N7) is often protected to prevent unwanted side reactions and to improve solubility. Common protecting groups include SEM (2-(trimethylsilyl)ethoxymethyl), which is robust but can be removed under specific conditions, and tosyl (Ts) groups.[6] The choice of protecting group will depend on the planned subsequent reaction steps.

Q3: Which analytical techniques are most important for characterizing my synthesized pyrrolo[2,3-d]pyrimidines?

A3: A combination of techniques is essential for unambiguous characterization.

  • NMR Spectroscopy (¹H and ¹³C): This is crucial for determining the structure of your compound. The chemical shifts and coupling patterns of the protons on the pyrrole and pyrimidine rings are characteristic.[4][8][10]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is vital for confirming the elemental composition of your molecule.[4][8][10]

  • Melting Point (m.p.): A sharp melting point is a good indicator of purity for solid compounds.[4]

Q4: I am having trouble with the purification of my final compound by silica gel chromatography. What are some alternative methods?

A4: If silica gel chromatography is problematic (e.g., causing decomposition or poor separation), you can consider the following alternatives:

  • Preparative HPLC: This is a powerful technique for purifying compounds and separating closely related impurities or isomers.

  • Crystallization: If your compound is a solid, crystallization from a suitable solvent system can be a highly effective method of purification.

  • Chromatography on a different stationary phase: Neutral or basic alumina can be used for compounds that are sensitive to the acidic nature of silica gel.

Key Synthetic Transformations and Potential Pitfalls

The following diagram illustrates a generalized synthetic pathway for pyrrolo[2,3-d]pyrimidines, highlighting key steps where issues can arise.

synthetic_pathway cluster_0 Pyrrole Ring Formation Strategy start_pyrimidine Substituted Pyrimidine (e.g., Dihalogenated) coupling_reaction Coupling Reaction (e.g., Sonogashira, Suzuki) start_pyrimidine->coupling_reaction cyclization Intramolecular Cyclization coupling_reaction->cyclization pitfall1 Pitfall: Catalyst poisoning, low coupling efficiency coupling_reaction->pitfall1 final_product Pyrrolo[2,3-d]pyrimidine cyclization->final_product pitfall2 Pitfall: Regioisomer formation, incomplete cyclization cyclization->pitfall2

References

Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the safe and efficient management of reaction exotherms in large-scale chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate, control, and mitigate the risks associated with exothermic reactions, ensuring the safety and success of your process scale-up.

Section 1: Understanding the Core Challenge: The Nature of Exothermic Reactions and Thermal Runaway

Chemical reactions that release heat are known as exothermic reactions.[1][2][3][4][5] While essential for many industrial processes, this heat release can pose significant hazards if not properly managed.[1] One of the most severe risks is thermal runaway , a situation where the heat generated by the reaction surpasses the rate of heat removal.[6] This leads to an accelerating cycle of increasing temperature and reaction rate, which can result in a catastrophic failure of the reactor, explosions, and the release of toxic materials.[1][6][7]

Several factors can contribute to a thermal runaway event, including:

  • Inadequate Cooling: The reactor's cooling system may be insufficient to handle the heat generated, especially during scale-up where the surface area-to-volume ratio decreases.[8]

  • Improper Mixing: Poor agitation can lead to localized "hot spots" where the reaction rate is significantly higher.[9]

  • Incorrect Reagent Addition: Adding a reactant too quickly can overwhelm the cooling system's capacity.[8]

  • Equipment Failure: Malfunctions in cooling systems, stirrers, or control sensors can lead to a loss of control.[7]

A thorough understanding of the reaction's thermochemistry is the first line of defense against such incidents.

Logical Relationship: From Exotherm to Thermal Runaway

Exotherm_to_Runaway ExothermicReaction Exothermic Reaction (Heat Generation) HeatAccumulation Heat Accumulation (Generation > Removal) ExothermicReaction->HeatAccumulation If exceeds HeatRemoval Heat Removal (Cooling System) HeatRemoval->HeatAccumulation capacity TemperatureIncrease Temperature Increase HeatAccumulation->TemperatureIncrease ReactionRateIncrease Reaction Rate Increase (Arrhenius Law) TemperatureIncrease->ReactionRateIncrease PositiveFeedback Positive Feedback Loop TemperatureIncrease->PositiveFeedback ReactionRateIncrease->ExothermicReaction Increases heat generation rate ReactionRateIncrease->PositiveFeedback ThermalRunaway Thermal Runaway (Loss of Control) PositiveFeedback->ThermalRunaway

Caption: The progression from a controlled exothermic reaction to a thermal runaway event.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the planning and execution of large-scale exothermic reactions.

Q1: What are the initial warning signs of a potential thermal runaway reaction?

A1: Early detection is critical. Key indicators include:

  • A reactor temperature that continues to rise even when full cooling is applied.

  • A sudden, unexpected increase in the rate of temperature rise.

  • An increase in reactor pressure, especially if gas is being evolved.

  • Noticeable changes in the physical properties of the reaction mixture, such as color or viscosity.

Q2: How can I assess the thermal hazard of my reaction before scaling up?

A2: A thorough hazard assessment is essential.[10] This involves:

  • Literature Review: Check for any reported incidents or safety data related to your reaction or similar chemistries.

  • Reaction Calorimetry: This is a crucial experimental technique to measure the heat released by a reaction.[9][11][12] It provides vital data such as the heat of reaction, adiabatic temperature rise, and heat release rate.[12]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of decomposition for reactants, products, and the reaction mixture.[11]

Q3: What are the key differences in managing exotherms at lab scale versus production scale?

A3: The primary challenge in scaling up is the change in the surface area-to-volume ratio.[8]

  • Heat Transfer: Small lab flasks have a large surface area relative to their volume, allowing for efficient heat dissipation.[2] In large reactors, the reduced surface area-to-volume ratio makes heat removal significantly more challenging.[8]

  • Mixing: Achieving uniform mixing is more difficult in large vessels, increasing the risk of localized hot spots.[9]

  • Addition Times: Reagent addition times that are safe in the lab can be dangerously fast at scale.[6]

Q4: What immediate actions should be taken if a thermal runaway is suspected?

A4: Safety is the top priority.[13]

  • Stop Reagent Addition: Immediately cease the addition of any reactants.[13]

  • Maximize Cooling: Ensure the reactor's cooling system is operating at full capacity.[13]

  • Emergency Quenching/Inhibition: If available, activate the emergency quenching or reaction inhibition system.

  • Alert Personnel and Evacuate: Inform all personnel in the area and initiate emergency shutdown and evacuation procedures.[13][14]

Section 3: Troubleshooting Guide

This guide provides structured advice for common issues encountered during large-scale exothermic reactions.

Problem Potential Causes Immediate Actions Long-Term Solutions
Temperature Overshoots Setpoint - Reagent addition rate is too high.- Cooling system is not responding quickly enough.- Inadequate mixing.- Immediately stop or reduce the reagent addition rate.- Ensure the cooling system is active and set to a lower temperature.- Verify agitator is on and at the correct speed.- Re-evaluate and lower the programmed addition rate.- Profile the cooling system's response time.- Optimize agitator speed and design for better heat transfer.[9]
Localized Hot Spots Detected - Poor mixing efficiency.- Viscous reaction mass.- Solids settling or floating.- Increase agitator speed if safe to do so.- If possible, add a co-solvent to reduce viscosity.- Redesign the agitation system (e.g., different impeller type, baffles).- Consider a different reactor geometry.- Evaluate the use of a continuous flow reactor for better heat and mass transfer.[6]
Pressure Buildup in the Reactor - Gaseous byproducts from the main reaction.- Onset of a decomposition reaction.- Insufficient venting capacity.- Stop reagent addition.- Apply maximum cooling to reduce the reaction rate.- Prepare for emergency pressure relief.- Characterize gas evolution using reaction calorimetry.- Ensure the emergency relief system is adequately sized using methodologies like DIERS.[15][16]- Operate at a lower temperature to avoid decomposition.

Section 4: Best Practices for Process Design and Scale-Up

Proactive design and careful planning are paramount for safely managing exothermic reactions.

Inherently Safer Design

Whenever possible, modify the process to be inherently safer.[14] This can include:

  • Using less hazardous materials: Substitute reactants or solvents with less reactive or volatile alternatives.

  • Minimizing inventory: Reduce the amount of hazardous material present at any one time. This is a key advantage of continuous flow reactors.

  • Operating at lower temperatures and pressures: This provides a larger safety margin.

Reactor Selection and Design

The choice of reactor is critical for managing exotherms.

  • Batch Reactors: Require robust cooling systems, such as jackets, internal coils, or external heat exchangers.[17][18]

  • Semi-Batch Reactors: Offer better control by allowing the gradual addition of a limiting reagent, thus controlling the rate of heat generation.[19][20] This is a widely used strategy to manage exotherms.[19]

  • Continuous Flow (PFR) Reactors: Provide excellent heat transfer due to their high surface area-to-volume ratio, making them well-suited for highly exothermic reactions.[6]

Cooling System Design

The cooling system must be capable of removing the heat generated during normal operation and in the event of a process deviation.

  • Cooling Capacity: Ensure the cooling system can handle the maximum heat output of the reaction.[9]

  • Redundancy: Have backup cooling systems or utilities in place in case of failure.[1]

Emergency Relief Systems

An adequately designed emergency relief system (ERS) is a critical layer of protection to prevent catastrophic reactor failure.[1][15][21]

  • Sizing: The ERS must be sized to handle a worst-case scenario, often involving two-phase flow (liquid and gas).[16] The Design Institute for Emergency Relief Systems (DIERS) provides a comprehensive methodology for this.[15]

  • Containment: The vented material, which may be flammable or toxic, must be directed to a safe location, such as a catch tank or flare system.[22]

Experimental Protocol: Reaction Calorimetry for Thermal Hazard Assessment

This protocol outlines the steps for using a reaction calorimeter to gather critical safety data.

Objective: To determine the heat of reaction, adiabatic temperature rise, and maximum heat release rate for a given chemical process.

Equipment: Reaction Calorimeter (RC), such as an RC1 or similar heat flow calorimeter.[23]

Procedure:

  • Calibration: Perform a calibration of the calorimeter using a known electrical heat source to determine the overall heat transfer coefficient (UA).

  • Reactor Charging: Charge the reactor with the initial reactants and solvent as per the process description.[13]

  • Equilibration: Bring the reactor contents to the desired starting temperature and allow the system to stabilize.[13]

  • Reagent Addition: Begin the controlled addition of the limiting reagent at a rate that mimics the intended large-scale process.[13]

  • Data Logging: Continuously monitor and record the reactor temperature, jacket temperature, and the amount of reagent added.[13] The heat flow is calculated in real-time.

  • Post-Addition Hold: After the addition is complete, maintain the reaction at a constant temperature and continue to monitor the heat flow until it returns to the baseline, indicating the reaction is complete.[13]

  • Data Analysis:

    • Integrate the heat flow curve over time to determine the total heat of reaction (ΔHr).

    • Calculate the adiabatic temperature rise (ΔTad) using the formula: ΔTad = |ΔHr| / (m * Cp), where 'm' is the mass of the reactor contents and 'Cp' is the specific heat capacity.

    • Identify the maximum heat release rate (qmax) from the heat flow data. This is crucial for ensuring the plant's cooling capacity is sufficient.

Decision Workflow for Scale-Up of Exothermic Reactions

Scale_Up_Workflow Start Start: Proposed Exothermic Reaction HazardScreening Step 1: Thermal Hazard Screening (DSC, Literature Review) Start->HazardScreening IsHazard Significant Hazard Identified? HazardScreening->IsHazard ReactionCalorimetry Step 2: Reaction Calorimetry (Determine ΔH, ΔT_ad, q_max) IsHazard->ReactionCalorimetry Yes PilotScale Step 6: Pilot Scale Trial (Validate models and safety measures) IsHazard->PilotScale No (Low Hazard) DataAnalysis Step 3: Analyze Data (Assess Cooling Needs, Runaway Potential) ReactionCalorimetry->DataAnalysis IsSafe Is the Process Safe to Scale? DataAnalysis->IsSafe ProcessModification Step 4: Process Modification (Change solvent, temp, concentration, etc.) IsSafe->ProcessModification No ReactorDesign Step 5: Engineering Controls (Reactor Choice, Cooling System, ERS Design) IsSafe->ReactorDesign Yes Stop Stop/Redesign Process IsSafe->Stop No, and cannot be modified ProcessModification->ReactionCalorimetry Re-evaluate ReactorDesign->PilotScale FullScale Full-Scale Synthesis PilotScale->FullScale

Caption: A systematic workflow for the safe scale-up of exothermic reactions.

References

solvent selection for recrystallization of 5-Acetyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Acetyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into selecting the optimal solvent system for recrystallization. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification processes effectively.

Section 1: Core Principles of Solvent Selection

Recrystallization is a powerful technique for purifying solid compounds, pivotal in the development of active pharmaceutical ingredients (APIs).[1][2] Its success is almost entirely dependent on the choice of solvent. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[3][4] Furthermore, impurities should either be insoluble in the hot solvent or remain fully dissolved in the cold solvent.[3]

Understanding the Molecule: this compound

To make an educated guess on solvent selection, we must first analyze the structure of our target compound.

  • Pyrrolo[2,3-d]pyrimidine Core: This fused heterocyclic system is aromatic and relatively planar, which can facilitate good crystal lattice formation.[5] The nitrogen atoms provide sites for hydrogen bonding.

  • 4-Chloro Group: An electron-withdrawing group that adds some polarity.

  • 5-Acetyl Group (-COCH₃): The acetyl group significantly increases the molecule's polarity due to the carbonyl functional group, making it a hydrogen bond acceptor.

Based on this structure, the compound is of intermediate polarity. It is unlikely to be soluble in very non-polar solvents like hexanes or heptanes, nor is it likely to be highly soluble in water at room temperature. Its properties will be similar to its parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is noted to be soluble in polar organic solvents like DMSO, DMF, and ethanol, with sparse solubility in water.[6][7] The acetyl group will likely enhance its solubility in moderately polar solvents such as ethanol, acetone, and ethyl acetate.

Section 2: Systematic Solvent Selection Workflow

A methodical approach is superior to random solvent testing. The following workflow provides a logical path to identifying a suitable solvent or solvent system.

Solvent_Selection_Workflow start Start: Crude This compound lit_search Literature & Database Search (e.g., SciFinder, Reaxys) for analogs start->lit_search screening Small-Scale Solvent Screening (Single Solvents) lit_search->screening dissolves_cold Dissolves in Cold Solvent? screening->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No mixed_solvent_path Identify 'Good' and 'Bad' Solvents from Screening Results dissolves_cold->mixed_solvent_path Yes ('Good' Solvent) crystals_cool Forms Crystals on Cooling? dissolves_hot->crystals_cool Yes dissolves_hot->mixed_solvent_path No ('Bad' Solvent) single_solvent_success SUCCESS: Use as Single Solvent crystals_cool->single_solvent_success Yes re_evaluate Re-evaluate / Try Alternative (e.g., Diffusion, Chromatography) crystals_cool->re_evaluate No (Oiling Out / No Crystals) perform_mixed Perform Two-Solvent Recrystallization Test mixed_solvent_path->perform_mixed mixed_solvent_success SUCCESS: Use as Solvent Pair perform_mixed->mixed_solvent_success Crystals Form perform_mixed->re_evaluate No Success

Caption: Systematic workflow for selecting a recrystallization solvent.

Section 3: Experimental Protocols & Starting Points

Protocol 1: Small-Scale Solvent Screening

This initial screen aims to quickly identify promising single solvents or candidates for a two-solvent system.

  • Preparation: Place approximately 20-30 mg of your crude compound into several small test tubes.

  • Room Temperature Test: To each tube, add a different candidate solvent (see Table 1) dropwise, starting with ~0.5 mL. Agitate the tube. Note if the solid dissolves completely.

    • Interpretation: If the compound dissolves readily at room temperature, that solvent is unsuitable as a single solvent but may be a "good" solvent for a mixed-solvent system.[8]

  • Hot Solvent Test: If the compound did not dissolve at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.

    • Interpretation: If the compound dissolves in a reasonable amount of hot solvent, it is a promising candidate for single-solvent recrystallization.[9] If it remains insoluble, it is a "bad" solvent (or anti-solvent).

  • Cooling Test: For promising candidates from step 3, allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath.

    • Interpretation: Observe for the formation of crystals. Abundant, well-formed crystals indicate an excellent solvent choice.

Candidate Solvents & Properties

Based on the molecule's structure, the following solvents are recommended as starting points for your screening.

SolventBoiling Point (°C)PolarityKey Considerations & Potential Role
Ethanol 78PolarExcellent "good" solvent. Often works well as a single solvent or paired with water.[8]
Isopropanol (IPA) 82PolarSimilar to ethanol; good starting point. Can be paired with water or heptane.
Acetone 56PolarStrong solvent. May dissolve the compound too well at room temp. Good for solvent/anti-solvent pairs (e.g., with water or hexanes).[10]
Ethyl Acetate 77IntermediateA versatile solvent. Often paired with non-polar anti-solvents like hexanes or heptane.
Acetonitrile 82PolarCan be a good single solvent for moderately polar compounds.
Toluene 111Non-polarLess likely to be a good single solvent, but can be useful in pairs or for crystallizing less polar impurities out.[8]
Water 100Very PolarLikely a poor solvent ("anti-solvent") for this compound. Excellent for pairing with ethanol or acetone.[8][11]
Hexanes/Heptane ~69 / ~98Very Non-polarAlmost certainly an anti-solvent. Useful for precipitating the compound from a solution like ethyl acetate or THF.[10]
Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization

This method is used when no suitable single solvent is found.[9] A common and effective pair for this compound class is Ethanol/Water .

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the "good" solvent (e.g., hot ethanol).

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, catalyst residue), perform a hot gravity filtration at this stage.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent (e.g., hot water) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[8]

  • Clarification: Add a few more drops of the hot "good" solvent (ethanol) until the solution becomes clear again. This ensures you are at the precise saturation point.[9]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is critical for forming pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[4]

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent mixture (the same ratio as your final solution) or just the pure, cold anti-solvent (water).[4]

  • Drying: Dry the crystals thoroughly to remove residual solvent.

Section 4: Troubleshooting Guide & FAQs

Q: My compound will not dissolve, even in a large amount of hot solvent.

  • Cause: You have likely chosen a solvent in which your compound is effectively insoluble (a "bad" solvent).

  • Solution: This solvent is not suitable for a single-solvent recrystallization. However, it may be an excellent anti-solvent for a two-solvent system. Refer back to the solvent screening protocol to find a "good" solvent to pair it with.

Q: I've cooled my solution, but no crystals have formed.

  • Cause 1: Too much solvent was used. This is the most common reason for failure.[12] The solution is not saturated enough for crystals to nucleate.

    • Solution: Gently heat the solution to boil off some of the solvent (in a fume hood) to reduce the volume and increase the concentration. Allow it to cool again.[12]

  • Cause 2: The solution is supersaturated. Crystal growth requires a nucleation point.[12]

    • Solution 1 (Scratching): Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches can provide a surface for nucleation.[12]

    • Solution 2 (Seed Crystal): If you have a small crystal of the pure compound, add it to the solution. This "seed" will act as a template for further crystal growth.[12]

Q: My compound separated as an oil, not as crystals.

  • Cause: This phenomenon, known as "oiling out," occurs when the solubility of the solute is exceeded at a temperature above its melting point (or the melting point of the solvated compound). It is common when a solution is cooled too quickly or when using solvent pairs with very different polarities.[12]

  • Solution 1: Reheat the solution to re-dissolve the oil. Add a small amount more of the "good" solvent to lower the saturation point slightly. Allow the solution to cool much more slowly. Insulating the flask can help.[12]

  • Solution 2: Try a different solvent or solvent pair. A solvent with a lower boiling point might prevent the solution from being above the compound's melting point when saturation occurs.

Q: My recovery yield is very low.

  • Cause 1: Too much solvent was used initially, leaving a significant portion of your compound dissolved in the cold mother liquor.[8]

  • Cause 2: The compound has significant solubility even in the cold solvent.

  • Cause 3: Premature crystallization occurred during a hot filtration step, resulting in product loss on the filter paper.

  • Solution: Minimize the amount of hot solvent used for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. To prevent premature crystallization during filtration, use a heated funnel and pre-heat your receiving flask. You can also add a small excess of solvent before filtering and then boil it off afterward.[13]

Q: My recrystallized material is still impure.

  • Cause: The chosen solvent may not be effectively discriminating between your compound and the impurity. The impurity may have co-crystallized.

  • Solution: Re-crystallize the material a second time. If the purity does not improve, a different solvent system is required. Alternatively, the impurity may be incorporated into the crystal lattice, in which case a different purification method, such as column chromatography, may be necessary.[14]

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 5-Acetyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous characterization of novel heterocyclic compounds is a cornerstone of successful drug discovery. 5-Acetyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a derivative of the privileged 7-deazapurine scaffold, represents a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors.[1][2] Accurate structural elucidation and purity assessment are therefore paramount. This guide provides an in-depth comparison of analytical techniques for the characterization of this compound, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by insights into alternative and complementary methods.

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy stands as the premier technique for the unambiguous structural determination of organic molecules like this compound. The power of ¹H NMR lies in its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.

Predicted ¹H NMR Spectrum of this compound

Expected Chemical Shifts (δ) in CDCl₃ or DMSO-d₆:

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
NH (Pyrrole) 12.0 - 13.0Broad Singlet1HThe acidic proton of the pyrrole nitrogen is typically deshielded and appears as a broad singlet at a high chemical shift.[5]
H2 (Pyrimidine) ~8.7Singlet1HThe proton at position 2 of the pyrimidine ring is in an electron-deficient environment and is expected to resonate at a downfield chemical shift. For the parent 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, this proton appears around 8.6-8.7 ppm.[3]
H6 (Pyrrole) ~7.7Singlet1HThe introduction of the acetyl group at position 5 will influence the chemical shift of the adjacent H6 proton. Based on analogous substituted pyrroles, a singlet in this region is anticipated.
CH₃ (Acetyl) ~2.6Singlet3HThe methyl protons of the acetyl group are expected to appear as a sharp singlet in the aliphatic region of the spectrum.

It is crucial to note that the choice of solvent (e.g., CDCl₃ vs. DMSO-d₆) can significantly influence the chemical shifts, particularly for the NH proton due to hydrogen bonding effects.[5]

A Comparative Look: Alternative and Complementary Analytical Techniques

While ¹H NMR is indispensable, a multi-technique approach provides a more comprehensive characterization and is standard practice in the pharmaceutical industry.

TechniqueInformation ProvidedAdvantagesLimitations
¹³C NMR Provides information about the carbon framework of the molecule.Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons.Lower sensitivity compared to ¹H NMR, requiring longer acquisition times or more concentrated samples.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the elemental composition and fragmentation pattern.High sensitivity, allowing for the analysis of very small amounts of sample. Provides definitive molecular weight confirmation.Does not provide detailed information about the connectivity of atoms.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound and can be used for quantification.Highly sensitive and quantitative. Can be used to separate the target compound from impurities and starting materials.[6][7]Does not provide structural information on its own, typically coupled with a detector like UV or MS.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.Provides rapid and non-destructive analysis. Useful for confirming the presence of key functional groups like the carbonyl (C=O) of the acetyl group and the N-H bond.The spectrum can be complex and interpretation may not be straightforward for complex molecules.

Experimental Protocol: ¹H NMR Analysis

The following provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.6-0.7 mL)

  • NMR tube (5 mm)

  • Pipette

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Gently vortex the sample until the solid is completely dissolved.

    • Using a pipette, transfer the solution to a clean 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

    • Set the appropriate spectral width and acquisition time.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. The number of scans will depend on the sample concentration.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm or CHCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative ratios of the different types of protons.

    • Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

Workflow for Analytical Characterization

The following diagram illustrates a typical workflow for the comprehensive analytical characterization of a novel compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Assessment cluster_data Data Analysis & Reporting Synthesis Synthesis of 5-Acetyl-4-chloro- 7H-pyrrolo[2,3-d]pyrimidine Purification Purification (e.g., Column Chromatography) Synthesis->Purification HNMR ¹H NMR Analysis Purification->HNMR Primary Structural Elucidation HPLC HPLC Purity Analysis Purification->HPLC Purity Assessment IR IR Spectroscopy Purification->IR Functional Group Analysis CNMR ¹³C NMR Analysis HNMR->CNMR Confirmatory Carbon Skeleton MS Mass Spectrometry HNMR->MS Molecular Weight Confirmation Analysis Comprehensive Data Interpretation HNMR->Analysis CNMR->Analysis MS->Analysis HPLC->Analysis IR->Analysis Report Certificate of Analysis (CoA) Generation Analysis->Report

Caption: Workflow for the analytical characterization of this compound.

Conclusion

The analytical characterization of this compound is a critical step in its application in drug discovery and development. ¹H NMR spectroscopy serves as the primary tool for its structural elucidation, providing unparalleled detail about the molecular architecture. However, for a complete and robust characterization, a combination of analytical techniques, including ¹³C NMR, Mass Spectrometry, and HPLC, is essential. This integrated approach ensures the unequivocal identification, purity, and quality of this important heterocyclic intermediate, thereby supporting the advancement of medicinal chemistry research.

References

A Comparative Guide to the ¹³C NMR Spectral Data of 5-Acetyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine and a Predictive Analysis Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone for the development of targeted therapies, particularly kinase inhibitors.[1] Molecules built upon this heterocyclic system, such as Tofacitinib and Ruxolitinib, have demonstrated significant clinical success in treating autoimmune disorders and cancers. The precise characterization of novel derivatives of this scaffold is paramount for accelerating drug discovery pipelines. Among the various analytical techniques employed, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, high-resolution insight into the carbon framework of a molecule, confirming its identity and purity.

The Pyrrolo[2,3-d]pyrimidine Core and the Influence of Substituents

The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is an aromatic heterocyclic system. The chemical shifts of the carbon atoms in the ring are influenced by the electronegativity of the nitrogen atoms and the electronic effects of any substituents. The introduction of a chlorine atom at the C4 position and an acetyl group at the C5 position is expected to induce significant downfield shifts for the carbons to which they are directly attached, as well as influence the chemical shifts of the other carbons in the ring system through mesomeric and inductive effects.

Below is the structure of 5-Acetyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine with the standard numbering convention for the heterocyclic system.

Figure 1. Structure of this compound.

Comparative Analysis of ¹³C NMR Data

To predict the ¹³C NMR chemical shifts for this compound, we will compare the experimental data of two key structural analogs: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 5-bromo-4-chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine .[2] The former provides the baseline chemical shifts for the core structure with the C4-chloro substituent, while the latter illustrates the effect of a halogen at the C5 position, which can be contrasted with the expected effect of an acetyl group.

Carbon Atom4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Predicted)5-bromo-4-chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine (Experimental, CDCl₃)[2]This compound (Predicted)Rationale for Prediction
C2~151151.0~151-152The C2 position is relatively remote from C5, so a minor electronic effect from the acetyl group is anticipated.
C4~152152.2~153-154The electron-withdrawing acetyl group at C5 is expected to induce a slight downfield shift at C4.
C4a~117115.0~116-118This quaternary carbon is adjacent to the substituted C5, and its chemical shift will be influenced by the substituent. The acetyl group may cause a slight downfield shift compared to the bromo-analogue.
C5~10087.5~115-120This is the most significant change. The bromine atom causes a substantial upfield shift. In contrast, the acetyl group, with its carbonyl carbon, will cause a significant downfield shift relative to the unsubstituted parent and the bromo-substituted analog.
C6~128128.7~130-135The acetyl group at C5 will deshield the adjacent C6, leading to a noticeable downfield shift.
C=ON/AN/A~190-195The carbonyl carbon of an acetyl group attached to an aromatic ring typically appears in this downfield region.
CH₃N/AN/A~25-30The methyl carbon of the acetyl group is expected in this typical range.

Table 1. Comparative and Predictive ¹³C NMR Chemical Shifts (in ppm).

Experimental Protocol for ¹³C NMR Data Acquisition

For researchers aiming to acquire experimental data for this compound or its derivatives, the following protocol outlines a standard procedure for obtaining high-quality ¹³C NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve 10-20 mg of the compound in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). prep2 Transfer the solution to a 5 mm NMR tube. prep1->prep2 acq1 Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher). prep2->acq1 acq2 Tune and shim the probe for the specific sample. acq1->acq2 acq3 Acquire a proton-decoupled ¹³C NMR spectrum. acq2->acq3 proc1 Apply Fourier transformation to the Free Induction Decay (FID). acq3->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm). proc2->proc3 proc4 Integrate peaks (optional for ¹³C) and perform peak picking. proc3->proc4 an1 Assign the observed chemical shifts to the respective carbon atoms in the molecule. proc4->an1 an2 Compare the experimental data with predicted values and data from analogous structures. an1->an2

Figure 2. Workflow for ¹³C NMR Data Acquisition and Analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of the purified this compound.

    • Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, to a final volume of 0.6-0.7 mL in a clean vial. The choice of solvent is critical as it can influence chemical shifts.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity.

    • Set up a standard proton-decoupled ¹³C NMR experiment. Typical parameters on a 400 MHz spectrometer would include a spectral width of ~240 ppm, an acquisition time of ~1-2 seconds, and a relaxation delay of 2-5 seconds.

    • Accumulate a sufficient number of scans to achieve an adequate signal-to-noise ratio. For quaternary carbons and less concentrated samples, this may require several hours of acquisition time.

  • Data Processing and Analysis:

    • Apply an appropriate window function (e.g., exponential multiplication) to the FID to improve the signal-to-noise ratio.

    • Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by referencing the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).[3]

    • Use peak picking algorithms to identify the precise chemical shifts of all signals.

    • Assign the peaks to the corresponding carbon atoms in the molecule based on the predictive analysis, known substituent effects, and potentially, data from more advanced 2D NMR experiments like HSQC and HMBC.

Conclusion

While the experimental ¹³C NMR spectrum for this compound is not currently documented in publicly accessible literature, a robust and scientifically sound predictive analysis can be performed by leveraging the spectral data of its close structural analogs. This comparative approach provides valuable insights into the expected chemical shifts and the electronic influence of the acetyl substituent on the 7-deazapurine core. The provided experimental workflow offers a standardized methodology for researchers to obtain and analyze high-quality ¹³C NMR data for this important class of compounds, thereby supporting the rigorous structural elucidation required in modern drug discovery and development.

References

A Comprehensive Guide to the Mass Spectrometry of 5-Acetyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of mass spectrometry techniques for the characterization of 5-Acetyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. As a crucial heterocyclic building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors, its unambiguous identification and characterization are paramount.[1][2] This document moves beyond standard protocols to explore the causality behind methodological choices, empowering researchers, scientists, and drug development professionals to select the optimal analytical approach for their specific needs.

Physicochemical Properties & Predicted Mass Spectrometric Behavior

Understanding the molecule's intrinsic properties is the foundation for developing a robust mass spectrometry method. This compound possesses distinct structural features that dictate its behavior within a mass spectrometer.

The molecular formula is C8H6ClN3O, with a monoisotopic mass of 195.0200 Da and an average molecular weight of 195.61 g/mol .[3][4] The key structural motifs influencing its analysis are:

  • The Pyrrolo[2,3-d]pyrimidine Core: A relatively stable, nitrogen-rich heterocyclic system.

  • The Acetyl Group (-COCH3): A primary site for initial fragmentation.

  • The Chlorine Atom (-Cl): This introduces a highly characteristic isotopic signature, with the 37Cl isotope producing an M+2 peak approximately one-third the intensity of the M+ peak corresponding to the 35Cl isotope. This signature is a critical diagnostic tool for confirming the presence of chlorine.

PropertyValueSource
Molecular Formula C8H6ClN3O[3]
Average MW 195.61 g/mol [3][4]
Monoisotopic Mass 195.0200 DaCalculated
Chemical Structure
This compound

A Comparative Analysis of Ionization Techniques

The choice of ionization technique is the most critical parameter in mass spectrometry, fundamentally determining the nature of the resulting mass spectrum. Here, we compare the two most relevant approaches for this molecule: the "soft" electrospray ionization (ESI) and the "hard" electron ionization (EI).

Electrospray Ionization (ESI): The Gentle Giant for Molecular Weight Determination

ESI is the cornerstone of modern LC-MS. It is a soft ionization technique that transfers ions from solution into the gas phase with minimal energy, thereby preserving the intact molecule. For this compound, analysis in positive ion mode is preferable due to the presence of basic nitrogen atoms in the pyrimidine ring, which are readily protonated.

  • Expected Ion: The primary ion observed will be the protonated molecule, [M+H]+, at an m/z of 196.0278 (for 35Cl). The corresponding [M+2+H]+ isotope peak will appear at m/z 198.0249.

  • Causality: The low-energy nature of ESI makes it ideal for accurately determining the molecular weight of the parent compound. It is the technique of choice for quantitative studies (e.g., reaction monitoring, pharmacokinetic analysis) because the signal intensity of the [M+H]+ ion is directly proportional to the analyte concentration over a wide dynamic range. Its compatibility with liquid chromatography is its greatest strength, allowing for the analysis of complex mixtures.[5]

Electron Ionization (EI): The Structural Informant

EI is a classic, high-energy ionization technique. Molecules in the gas phase are bombarded with a beam of electrons (typically at 70 eV), causing ionization and extensive, reproducible fragmentation.

  • Expected Ions: A molecular ion (M•+) at m/z 195.0200 may be observed, but it could be weak or absent due to its instability under high-energy conditions. The spectrum will be dominated by a rich pattern of fragment ions.

  • Causality: The high energy of EI provides a detailed "fingerprint" of the molecule's structure. While less suitable for quantification or analysis of thermally labile compounds, the resulting fragmentation pattern is highly reproducible and invaluable for structural elucidation and confirmation.[6][7] This technique is particularly useful for distinguishing between isomers, as they may exhibit different fragmentation patterns even if they have the same molecular weight.

Comparison Summary
FeatureElectrospray Ionization (ESI)Electron Ionization (EI)
Ionization Energy SoftHard
Primary Ion [M+H]+M•+ (often weak or absent)
Fragmentation Minimal; controlled via tandem MS (CID)Extensive and reproducible
LC Compatibility ExcellentRequires GC or direct probe
Primary Application Molecular weight determination, quantificationStructural elucidation, library matching

Deciphering the Fragmentation Pathway: A Tandem MS (MS/MS) Perspective

To gain deeper structural insights using ESI, we employ tandem mass spectrometry (MS/MS). In this technique, the protonated molecule ([M+H]+ at m/z 196) is isolated, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting product ions are analyzed. This allows us to piece together the molecule's structure by observing its fragmentation pathway.

The proposed fragmentation for this compound is initiated at its most labile point: the acetyl group.

  • Loss of Methyl Radical (•CH3): A primary fragmentation is the loss of a methyl radical (15.02 Da) from the protonated acetyl group, leading to a highly stable acylium ion at m/z 181.0043 . This is often a dominant peak in the MS/MS spectrum.[8]

  • Loss of Ketene (CH2=C=O): A neutral loss of ketene (42.01 Da) from the protonated molecule is another common pathway for acetylated compounds, resulting in an ion at m/z 154.0167 .[9]

  • Subsequent Fragmentation: The resulting fragment ions can undergo further decomposition. For instance, the acylium ion at m/z 181 may lose carbon monoxide (CO, 28.00 Da) to produce a fragment at m/z 153.0094 . The core pyrrolopyrimidine ring may subsequently fragment via the loss of hydrogen cyanide (HCN, 27.01 Da).[7]

G parent [M+H]+ m/z 196.0278 frag1 Loss of •CH3 (-15.02 Da) parent->frag1 frag2 Loss of CH2=C=O (-42.01 Da) parent->frag2 ion1 [C7H4ClN3O]+ m/z 181.0043 frag1->ion1 ion2 [C6H5ClN3]+ m/z 154.0167 frag2->ion2 frag3 Loss of CO (-28.00 Da) ion1->frag3 ion3 [C6H4ClN3]+ m/z 153.0094 frag3->ion3 G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Detection prep1 Dissolve Sample (1 mg/mL in DMSO) prep2 Dilute to 1 µg/mL (50:50 ACN:H2O) prep1->prep2 lc Inject 5 µL onto C18 Column prep2->lc ms1 ESI+ Ionization lc->ms1 ms2 Full Scan MS (m/z 100-500) ms1->ms2 ms3 Data-Dependent MS/MS on m/z 196 ms2->ms3

References

A Comparative Guide to the Synthesis of 4-Chloropyrrolopyrimidines: Routes, Refinements, and Practical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of 4-Chloropyrrolopyrimidines in Drug Discovery

The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a critical intermediate in the synthesis of a multitude of therapeutic agents.[1][2] Its significance is particularly pronounced in the development of kinase inhibitors, including blockbuster drugs like Tofacitinib, Ruxolitinib, and Baricitinib, which are used to treat autoimmune diseases and cancers.[2][3][4] The reactivity of the chlorine atom at the C-4 position makes it an excellent electrophilic site for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, allowing for the introduction of diverse functionalities to build complex molecular architectures.[5][6]

Given its pivotal role, the efficient and scalable synthesis of 4-chloropyrrolopyrimidine is of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth comparison of the prevalent synthetic routes, delving into the mechanistic rationale behind experimental choices, offering practical troubleshooting advice, and presenting detailed protocols to aid in the successful execution of these synthetic strategies.

Comparative Analysis of Synthetic Strategies

The synthesis of 4-chloropyrrolopyrimidines can be broadly categorized into two main approaches: the construction of the pyrrolo[2,3-d]pyrimidine core followed by chlorination, and convergent strategies that build the heterocyclic system from acyclic precursors.

Route 1: The Predominant Pathway - Chlorination of 7H-Pyrrolo[2,3-d]pyrimidin-4-one

This is the most widely employed and well-documented method for preparing 4-chloropyrrolopyrimidines. The key transformation is the conversion of the hydroxyl group (or its keto tautomer) of 7H-pyrrolo[2,3-d]pyrimidin-4-one into a chloro group.

Reaction Principle: The chlorination is typically achieved using phosphorus oxychloride (POCl₃), a powerful dehydrating and chlorinating agent.[7][8] The reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

Diagram of the Chlorination of 7H-Pyrrolo[2,3-d]pyrimidin-4-one:

G start 7H-Pyrrolo[2,3-d]pyrimidin-4-one intermediate Phosphate Ester Intermediate start->intermediate Activation product 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate->product Chloride Displacement reagent POCl₃ reagent->intermediate base Tertiary Amine (e.g., DIPEA) (Optional Catalyst/HCl Scavenger) base->start Accelerates Reaction

Caption: General scheme for the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one.

Experimental Considerations and Optimization:

  • Reagent Stoichiometry: While the reaction can be run in neat POCl₃, using it in excess is common to drive the reaction to completion. However, for larger-scale syntheses, more environmentally benign and economical approaches use near-equimolar amounts of POCl₃ in the presence of a high-boiling solvent.[9]

  • Role of Tertiary Amines: The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or pyridine, can serve as a catalyst and neutralize the hydrogen chloride (HCl) generated during the reaction, which can accelerate the process.[7]

  • Temperature: The reaction is typically conducted at elevated temperatures, often at reflux (around 80-110°C), to ensure complete conversion.[7]

  • Workup Challenges: A frequent issue is the hydrolysis of the desired 4-chloro product back to the starting material during aqueous workup.[7] The 4-chloropyrrolopyrimidine is sensitive to moisture and unstable in acidic or basic conditions.[7] To mitigate this, it is crucial to remove excess POCl₃ under reduced pressure before quenching the reaction mixture with ice-water.[7] A "reverse quench," where the reaction mixture is slowly added to ice, is also recommended to control the exotherm.[7]

Alternative Chlorinating Agents: While POCl₃ is the most common, other reagents like thionyl chloride (SOCl₂) or oxalyl chloride can also be used, though reaction conditions may require re-optimization.[7] A mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be employed for more challenging substrates as it is a more potent chlorinating system.[7]

Route 2: Multi-step Synthesis from Acyclic Precursors

Several routes involve the construction of the pyrimidine ring first, followed by the formation of the fused pyrrole ring. These methods offer flexibility in introducing substituents at various positions.

A. Synthesis from Diethyl Malonate:

This approach involves a five-step sequence starting from diethyl malonate.[2][10] The key steps include alkylation, cyclization with amidine to form the pyrimidine ring, chlorination of the resulting dihydroxy pyrimidine, oxidation to an aldehyde, and a final cyclization with ammonia to form the pyrrole ring.[2] This route has been reported to have an overall yield of around 45.8%.[10]

B. Synthesis from Ethyl Cyanoacetate and 2-bromo-1,1-dimethoxyethane:

This is a four-step synthesis that has been patented for its improved yield and reduced by-products.[3][4] The process involves:

  • Coupling of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.

  • Formation of a 6-aminopyrimidin-4-ol derivative by reacting with formamidine.

  • Cyclization to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

  • Chlorination to yield the final product.

This method is presented as a more controlled, safe, and economical process suitable for large-scale manufacturing.[4]

C. Synthesis via 2-Aminopyrrole-3-carbonitriles:

This route begins with substituted 2-aminopyrrole-3-carbonitriles, which are cyclized with formic acid to produce the corresponding pyrrolo[2,3-d]pyrimidin-4(3H)-ones.[11] These intermediates are then chlorinated with POCl₃ to give the 4-chloropyrrolopyrimidines.[11] This method is particularly useful for accessing derivatives with substituents on the pyrrole ring.

Diagram of a Multi-step Synthesis Route:

G start Acyclic Precursors (e.g., Ethyl Cyanoacetate) step1 Pyrimidine Ring Formation start->step1 step2 Pyrrole Ring Annulation step1->step2 step3 Chlorination step2->step3 product 4-Chloropyrrolopyrimidines step3->product

Caption: A generalized workflow for multi-step synthesis of 4-chloropyrrolopyrimidines.

Route 3: One-Pot Synthesis Strategies

For efficiency and atom economy, one-pot multi-component reactions (MCRs) are highly desirable. While less common for the parent 4-chloropyrrolopyrimidine, MCRs have been developed for the synthesis of substituted pyrrolo[2,3-d]pyrimidine derivatives.[12][13] These methods typically involve the reaction of an amino-pyrimidine, an aldehyde or glyoxal, and a third component like a barbituric acid derivative.[12][13] Subsequent chlorination would then be required to obtain the 4-chloro derivative.

Quantitative Data Summary

Synthesis RouteStarting MaterialsNumber of StepsOverall YieldKey AdvantagesKey Disadvantages
Chlorination of 7H-Pyrrolo[2,3-d]pyrimidin-4-one 7H-Pyrrolo[2,3-d]pyrimidin-4-one1High (for this step)Direct, widely applicableRequires pre-synthesis of the precursor, workup can be challenging
From Diethyl Malonate Diethyl malonate, allyl bromide, amidine5~45.8%[2][10]Good overall yield, allows for variationMulti-step, involves several reagents
From Ethyl Cyanoacetate Ethyl 2-cyanoacetate, 2-bromo-1,1-dimethoxyethane4High (claimed in patents)[3][4]High purity, scalable, reduced wastePatented process, may have licensing restrictions
From 2-Aminopyrrole-3-carbonitriles 2-Aminopyrrole-3-carbonitriles2VariableAccess to substituted pyrrole derivativesStarting materials may not be readily available

Detailed Experimental Protocols

Protocol 1: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one with POCl₃

This protocol is a representative procedure based on common literature methods.[7][8]

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidin-4-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-diisopropylethylamine (DIPEA) (optional)

  • Toluene (optional, as a co-solvent)

  • Crushed ice

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate or dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • To a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7H-pyrrolo[2,3-d]pyrimidin-4-one (1 equivalent).

  • Add toluene (if used), followed by phosphorus oxychloride (POCl₃, ~3 equivalents).

  • If using a base, cool the mixture to 0°C and slowly add DIPEA (~1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

  • Heat the reaction mixture to 80-110°C and stir until the reaction is complete, as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Crucial Step: Remove excess POCl₃ by distillation under reduced pressure.

  • Carefully and slowly pour the concentrated reaction mixture onto a vigorously stirred beaker of crushed ice.

  • Neutralize the aqueous mixture to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from toluene) or column chromatography to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[1]

Protocol 2: Synthesis from Ethyl Cyanoacetate and 2-bromo-1,1-dimethoxyethane (Conceptual Outline)

This protocol is a conceptual outline based on the steps described in patent literature.[3][4] Specific reagent quantities and reaction conditions would need to be optimized based on the detailed patent procedures.

Step A: Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate

  • Couple ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane in the presence of a base (e.g., a carbonate).

Step B: Preparation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol

  • React the product from Step A with formamidine in a suitable solvent.

Step C: Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol

  • Induce cyclization of the product from Step B, likely under acidic conditions, to form the fused pyrrole ring.

Step D: Conversion to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Chlorinate the product from Step C using a suitable chlorinating agent, such as POCl₃, following a procedure similar to Protocol 1.

Conclusion and Future Perspectives

The synthesis of 4-chloropyrrolopyrimidines is a well-established field with several reliable routes available to chemists. The choice of a particular synthetic strategy will depend on factors such as the desired scale of the reaction, the availability of starting materials, the need for specific substitutions on the heterocyclic core, and considerations of cost and environmental impact.

The direct chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one remains the most common and straightforward approach for accessing the parent compound. However, for large-scale industrial production, multi-step syntheses from simple acyclic precursors offer advantages in terms of control, safety, and cost-effectiveness.

Future research in this area will likely focus on the development of more sustainable and efficient synthetic methods. This includes the exploration of greener chlorinating agents, the use of flow chemistry to improve safety and scalability, and the design of novel one-pot reactions that minimize waste and purification steps. Additionally, biocatalytic approaches using halogenase enzymes could offer highly selective and environmentally benign alternatives for the chlorination of pyrrole-containing heterocycles.[14][15]

References

A Comparative Guide to Chlorination Reagents for Pyrrolo[2,3-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The transformation of pyrrolo[2,3-d]pyrimidin-4-ol to its 4-chloro derivative is a critical step in the synthesis of a multitude of pharmacologically active molecules, including Janus kinase (JAK) inhibitors. The reactivity of the 4-chloro position is paramount for introducing diverse functionalities through nucleophilic substitution, making the efficiency and selectivity of the chlorination process a key consideration in drug discovery and development. This guide provides an in-depth comparison of various chlorinating agents, moving beyond the conventional to explore viable alternatives, with a focus on their performance, mechanistic underpinnings, and practical application.

The Landscape of Chlorination: Beyond Phosphorus Oxychloride

Traditionally, phosphorus oxychloride (POCl₃) has been the reagent of choice for this transformation. However, its use often necessitates harsh reaction conditions, including high temperatures and the use of POCl₃ as both reagent and solvent, which can lead to challenges in purification and potential side reactions. This has spurred the investigation into alternative reagents that may offer milder conditions, improved yields, and a more favorable side-product profile. This guide will delve into a comparative analysis of the following reagents:

  • Phosphorus Oxychloride (POCl₃) : The established standard.

  • Phosphorus Oxychloride / Phosphorus Pentachloride (POCl₃/PCl₅) : A more potent classical reagent.

  • Thionyl Chloride (SOCl₂) : A common, yet nuanced alternative.

  • Vilsmeier-Haack Reagent (POCl₃/DMF) : A versatile system with dual reactivity.

  • Oxalyl Chloride ((COCl)₂) : A milder reagent, often used with a catalyst.

Comparative Analysis of Chlorinating Agents

The selection of a chlorinating agent is a critical decision in the synthetic route, influenced by factors such as substrate sensitivity, desired yield, scalability, and safety considerations. Below is a detailed comparison of the aforementioned reagents for the chlorination of pyrrolo[2,3-d]pyrimidin-4-ol.

Phosphorus Oxychloride (POCl₃): The Workhorse

POCl₃ is the most widely documented reagent for the chlorination of hydroxypyrimidines and their fused analogues.[1][2] Its efficacy stems from its ability to act as both a chlorinating agent and a dehydrating agent.

Mechanism of Action: The reaction proceeds through the initial formation of a phosphate ester intermediate by the reaction of the hydroxyl group of the pyrrolopyrimidinone with POCl₃. Subsequent nucleophilic attack by a chloride ion, either from another molecule of POCl₃ or from the generated HCl, leads to the displacement of the phosphate group and the formation of the 4-chloro product. The presence of a base can facilitate the initial deprotonation of the hydroxyl group and neutralize the HCl byproduct.

Reaction Conditions and Performance:

  • Neat POCl₃: Often, the reaction is carried out in refluxing POCl₃, which acts as both the solvent and the reagent.[3] This method can be effective but requires high temperatures (around 110 °C) and can lead to the formation of colored impurities, making purification challenging.

  • With a High-Boiling Solvent: To mitigate the harshness of neat POCl₃, high-boiling inert solvents like toluene or sulfolane can be employed.[4] This allows for better temperature control.

  • With a Tertiary Amine Base: The addition of a base such as pyridine or N,N-diisopropylethylamine (DIPEA) can accelerate the reaction and allow for lower reaction temperatures.[4] The base neutralizes the generated HCl, driving the reaction forward.

Advantages:

  • Well-established and widely documented.

  • Generally provides good to excellent yields.

Disadvantages:

  • Often requires high temperatures and harsh conditions.

  • Excess POCl₃ can be difficult to remove and its quenching is highly exothermic.[4]

  • Potential for side reactions, including phosphorylation of the starting material or product.[4]

POCl₃/PCl₅ Mixture: The Powerhouse

For substrates that are resistant to chlorination with POCl₃ alone, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be employed.[5][6] PCl₅ is a more powerful chlorinating agent and can enhance the reactivity of the system.

Mechanism of Action: PCl₅ can react with the hydroxyl group to form a chlorophosphate intermediate, which is more susceptible to nucleophilic attack by chloride. Additionally, PCl₅ can generate additional chloride ions in the reaction mixture, further promoting the chlorination.

Reaction Conditions and Performance: This mixture is typically used under reflux conditions. While effective for stubborn substrates, the harshness of the conditions and the handling of solid PCl₅ are notable drawbacks.

Advantages:

  • Increased reactivity for less reactive substrates.

Disadvantages:

  • Extremely harsh reaction conditions.

  • Handling of solid, moisture-sensitive PCl₅.

  • Significant safety and environmental concerns.

Thionyl Chloride (SOCl₂): A Viable Alternative

Thionyl chloride (SOCl₂) is another common reagent for converting hydroxyl groups to chlorides. While its application for pyrrolo[2,3-d]pyrimidin-4-ol is less documented than POCl₃, it presents a viable alternative, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

Mechanism of Action: SOCl₂ reacts with the hydroxyl group to form a chlorosulfite intermediate. In the presence of DMF, a Vilsmeier-Haack type reagent, dimethylformiminium chloride, is formed in situ, which is a more potent electrophile and facilitates the chlorination. The chlorosulfite intermediate can then be displaced by a chloride ion.

Reaction Conditions and Performance: The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or neat SOCl₂ at reflux. The addition of catalytic DMF is often crucial for achieving high conversion.

Advantages:

  • Excess SOCl₂ is volatile and easily removed.

  • Can be a milder alternative to POCl₃ in some cases.

Disadvantages:

  • Often requires a catalyst (DMF) for efficient reaction.

  • Can lead to the formation of sulfur-containing byproducts.

  • SOCl₂ is highly corrosive and toxic.

Vilsmeier-Haack Reagent (POCl₃/DMF): The Dual-Purpose System

The Vilsmeier-Haack reagent, pre-formed or generated in situ from POCl₃ and DMF, is well-known for the formylation of electron-rich aromatic and heterocyclic compounds.[7][8] However, it can also act as a chlorinating agent, particularly for activated hydroxyl groups on heterocyclic rings.

Mechanism of Action: POCl₃ reacts with DMF to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻.[8] This species activates the hydroxyl group of the pyrrolopyrimidinone, making it a good leaving group. Subsequent attack by a chloride ion results in the 4-chloro product.

Reaction Conditions and Performance: The reaction is typically performed in an excess of the Vilsmeier reagent or in a suitable solvent at elevated temperatures. A potential side reaction is formylation at the electron-rich C5 or C6 position of the pyrrole ring, although this is generally less favorable than chlorination at the C4 position.

Advantages:

  • Can be more selective than POCl₃ alone in some cases.

  • The reagent is easily prepared from common starting materials.

Disadvantages:

  • Potential for competing formylation side reactions.

  • Requires careful control of stoichiometry and temperature to favor chlorination.

Oxalyl Chloride ((COCl)₂): The Milder Contender

Oxalyl chloride, often in combination with a catalytic amount of DMF, is a milder alternative for the conversion of alcohols and carboxylic acids to their corresponding chlorides.[9] Its application for the chlorination of hydroxypyrimidines is an area of active investigation.

Mechanism of Action: Similar to SOCl₂/DMF, oxalyl chloride reacts with DMF to form the Vilsmeier-Haack reagent in situ. This is the active species that facilitates the chlorination. The byproducts of this reaction are volatile gases (CO and CO₂), which simplifies purification.

Reaction Conditions and Performance: The reaction is typically carried out in an inert solvent such as DCM at or below room temperature. The mild conditions make it suitable for substrates that are sensitive to high temperatures.

Advantages:

  • Milder reaction conditions compared to POCl₃ and SOCl₂.

  • Volatile byproducts simplify workup and purification.

Disadvantages:

  • Generally requires a catalyst (DMF).

  • Oxalyl chloride is more expensive than POCl₃ and SOCl₂.

  • Less documented for this specific transformation, may require significant optimization.

Quantitative Data Summary

ReagentTypical ConditionsYield (%)AdvantagesDisadvantages
POCl₃ Neat, reflux (110°C) or Toluene/DIPEA, 50°C80-95%Well-established, high yieldsHarsh conditions, difficult workup
POCl₃/PCl₅ Neat, refluxVariableHighly reactiveVery harsh, safety concerns
SOCl₂/DMF Neat or DCM, refluxModerate to GoodVolatile byproductsRequires catalyst, corrosive
Vilsmeier (POCl₃/DMF) Excess reagent, elevated temp.Moderate to GoodCan be selectivePotential for formylation
(COCl)₂/DMF DCM, 0°C to rtGoodMild conditions, clean byproductsExpensive, requires catalyst

Experimental Protocols

Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃)
  • To a stirred solution of pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq) in toluene (10 vol), add POCl₃ (3.0 eq) at room temperature.

  • Cool the mixture to 0 °C and slowly add N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Warm the reaction mixture to 50 °C and stir for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate to pH 7-8.

  • Extract the product with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

Protocol 2: Chlorination using the Vilsmeier-Haack Reagent (POCl₃/DMF)
  • In a flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) (5.0 eq) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) while maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq) in DMF (2 vol) to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-6 hours, monitoring by TLC.

  • Cool the reaction mixture and quench by pouring it onto a mixture of ice and aqueous sodium bicarbonate.

  • Extract the product with a suitable organic solvent, wash, dry, and concentrate to obtain the crude product.

Visualizing the Chlorination Pathways

Chlorination_Pathways cluster_0 Starting Material cluster_1 Reagents cluster_2 Product Pyrrolo_ol Pyrrolo[2,3-d]pyrimidin-4-ol POCl3 POCl₃ Pyrrolo_ol->POCl3 Standard POCl3_PCl5 POCl₃ / PCl₅ Pyrrolo_ol->POCl3_PCl5 Harsh SOCl2_DMF SOCl₂ / DMF Pyrrolo_ol->SOCl2_DMF Alternative Vilsmeier Vilsmeier Reagent (POCl₃ / DMF) Pyrrolo_ol->Vilsmeier Alternative Oxalyl_Cl_DMF (COCl)₂ / DMF Pyrrolo_ol->Oxalyl_Cl_DMF Mild Chloro_Pyrrolo 4-Chloropyrrolo[2,3-d]pyrimidine POCl3->Chloro_Pyrrolo POCl3_PCl5->Chloro_Pyrrolo SOCl2_DMF->Chloro_Pyrrolo Vilsmeier->Chloro_Pyrrolo Oxalyl_Cl_DMF->Chloro_Pyrrolo

Caption: Overview of alternative reagents for the chlorination of pyrrolo[2,3-d]pyrimidin-4-ol.

Vilsmeier_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻ DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Activated_Intermediate Activated Intermediate Vilsmeier_Reagent->Activated_Intermediate Pyrrolo_ol Pyrrolo[2,3-d]pyrimidin-4-ol Pyrrolo_ol->Activated_Intermediate Reacts with Product 4-Chloropyrrolo[2,3-d]pyrimidine Activated_Intermediate->Product Nucleophilic Attack Byproduct PO₂Cl₂⁻ + (CH₃)₂NCHO Activated_Intermediate->Byproduct Elimination Chloride_ion Cl⁻ Chloride_ion->Product

Caption: Simplified mechanism of chlorination using the Vilsmeier-Haack reagent.

Conclusion and Future Outlook

While phosphorus oxychloride remains a robust and widely used reagent for the chlorination of pyrrolo[2,3-d]pyrimidin-4-ol, a comprehensive evaluation of alternative reagents reveals promising avenues for process optimization. The Vilsmeier-Haack reagent and systems like SOCl₂/DMF and oxalyl chloride/DMF offer milder conditions and potentially cleaner reaction profiles, which can be particularly advantageous for complex and sensitive substrates.

The choice of the optimal chlorinating agent will ultimately depend on a careful consideration of the specific synthetic context, including scale, purity requirements, and economic factors. Further research into the direct comparative performance of these reagents, with detailed analysis of reaction kinetics and byproduct formation, will be invaluable for the rational design of more efficient and sustainable synthetic routes to this important class of heterocyclic compounds.

References

A Comparative Guide to Bioisosteres of the Pyrrolo[2,3-d]pyrimidine Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the design of potent kinase inhibitors. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of a wide range of kinases, leading to the development of numerous clinically approved drugs.[1][2] However, the quest for improved potency, selectivity, and pharmacokinetic properties has driven the exploration of bioisosteric replacements for this privileged scaffold. This guide provides an in-depth, objective comparison of key bioisosteres of the pyrrolo[2,3-d]pyrimidine core, supported by experimental data, to inform rational drug design and development.

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Kinase Hinge-Binder

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is an analog of purine where the nitrogen at position 7 is replaced by a carbon. This modification offers several advantages in drug design, including the potential for substitution at the C7 position to explore additional interactions within the kinase active site. The defining feature of this scaffold is its ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a characteristic shared by many successful kinase inhibitors.

Key Bioisosteric Scaffolds: A Head-to-Head Comparison

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. In the context of the pyrrolo[2,3-d]pyrimidine scaffold, several heterocyclic systems have been investigated as effective mimics. This guide will focus on two prominent examples: thieno[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine .

Thieno[2,3-d]pyrimidine: The Sulfur-Containing Counterpart

The replacement of the pyrrole nitrogen with a sulfur atom to yield the thieno[2,3-d]pyrimidine scaffold can significantly impact a molecule's electronic properties and metabolic stability.[3] The larger size and different electronic nature of the sulfur atom can alter the compound's interaction with the target kinase and its overall pharmacokinetic profile.

A compelling example of a direct comparison can be found in the development of RET kinase inhibitors.[4] Researchers synthesized and evaluated a series of pyrrolo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives, demonstrating that the thieno[2,3-d]pyrimidine scaffold can indeed serve as a potent bioisostere.

Table 1: Comparative Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine and Thieno[2,3-d]pyrimidine Derivatives against RET Kinase

Compound IDScaffoldRET IC50 (nM)RET V804M IC50 (nM)
Compound 59 Pyrrolo[2,3-d]pyrimidine1.8 ± 0.23.2 ± 0.5
Thieno-analog Thieno[2,3-d]pyrimidine2.5 ± 0.34.1 ± 0.6

Data sourced from a study on RET kinase inhibitors.[4]

The data in Table 1 illustrates that while the pyrrolo[2,3-d]pyrimidine-based compound 59 is slightly more potent, its thieno[2,3-d]pyrimidine bioisostere retains low nanomolar inhibitory activity against both wild-type and a mutant form of RET kinase.[4] This highlights the thieno[2,3-d]pyrimidine scaffold as a viable alternative for the development of RET inhibitors.

Pyrazolo[3,4-d]pyrimidine: Modulating Hydrogen Bonding and Solubility

The pyrazolo[3,4-d]pyrimidine scaffold, another purine isostere, presents a different arrangement of nitrogen atoms in the five-membered ring compared to pyrrolo[2,3-d]pyrimidine. This can alter the hydrogen bonding pattern with the kinase hinge region and influence the compound's solubility and other physicochemical properties.

A study on the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors for gastric cancer provides a direct comparison of the two scaffolds.[5] The researchers designed and synthesized a series of pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives and evaluated their inhibitory activity against a panel of kinases.

Table 2: Comparative Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives against various Kinases

Compound IDScaffoldFGFR1 IC50 (nM)FGFR2 IC50 (nM)VEGFR2 IC50 (nM)
Compound 8f Pyrrolo[2,3-d]pyrimidine1.22.53.1
Compound 8k Pyrazolo[3,4-d]pyrimidine2.13.84.5

Data sourced from a study on FGFR-dominant multi-target receptor tyrosine kinase inhibitors.[5]

As shown in Table 2, both the pyrrolo[2,3-d]pyrimidine (8f ) and the pyrazolo[3,4-d]pyrimidine (8k ) scaffolds yield potent, low nanomolar inhibitors of FGFR1, FGFR2, and VEGFR2.[5] The pyrrolo[2,3-d]pyrimidine analog demonstrated slightly better potency across the tested kinases in this particular study. However, the comparable activity of the pyrazolo[3,4-d]pyrimidine derivative underscores its utility as a valuable bioisostere.

Experimental Protocols

To facilitate further research and development in this area, detailed experimental protocols for the synthesis of a key pyrrolo[2,3-d]pyrimidine intermediate and a standard kinase inhibition assay are provided below.

Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a crucial building block for the synthesis of a wide variety of kinase inhibitors. The following is a general procedure for its preparation from 7H-pyrrolo[2,3-d]pyrimidin-4-one.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7H-pyrrolo[2,3-d]pyrimidin-4-one (1 equivalent) in phosphorus oxychloride (POCl₃, 10-15 equivalents).

  • Addition of Base: To the suspension, slowly add N,N-diisopropylethylamine (DIPEA, 1.5 equivalents) at 0 °C.

  • Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[6][7]

Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.[8][9]

Step-by-Step Methodology:

  • Kinase Reaction:

    • Set up the kinase reaction in a 384-well plate. Each reaction should contain the kinase, substrate, ATP, and the test compound (inhibitor) in an appropriate kinase buffer.

    • Incubate the reaction at the optimal temperature for the specific kinase (e.g., 30 °C) for a predetermined amount of time (e.g., 60 minutes).

  • Termination and ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for a luciferase/luciferin reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound concentration relative to a DMSO control.

    • Determine the IC50 value for each compound by fitting the dose-response data to a suitable equation.[10]

Visualizing the Scaffolds and Their Biological Context

To better understand the structural relationships and the biological pathways in which these inhibitors function, the following diagrams are provided.

cluster_0 Core Scaffolds Pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine

Caption: Core chemical structures of the pyrrolo[2,3-d]pyrimidine scaffold and its bioisosteres.

Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis ERK->Cell Proliferation, Survival, Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell Proliferation, Survival, Angiogenesis Inhibitor Inhibitor Inhibitor->Receptor Tyrosine Kinase (RTK)

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway targeted by kinase inhibitors.

Conclusion

The exploration of bioisosteres for the pyrrolo[2,3-d]pyrimidine scaffold is a fruitful area of research in the development of novel kinase inhibitors. Both thieno[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine have demonstrated their potential as effective replacements, yielding compounds with comparable or, in some cases, improved biological activities. The choice of a particular scaffold will depend on the specific kinase target and the desired physicochemical and pharmacokinetic properties of the final drug candidate. This guide provides a foundation for researchers to make informed decisions in the design and synthesis of the next generation of kinase inhibitors.

References

A Comparative Guide to the Reactivity of 4-Chloro- vs. 2-Chloropyrrolopyrimidines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure, serving as the core of numerous biologically active compounds, including kinase inhibitors.[1] The functionalization of this heterocyclic system, often through nucleophilic aromatic substitution (SNAr), is a cornerstone of analog synthesis and lead optimization. A critical decision in this process is the choice of the starting halo-pyrrolopyrimidine. This guide provides an in-depth, objective comparison of the reactivity of two common isomers, 4-chloropyrrolopyrimidine and 2-chloropyrrolopyrimidine, supported by mechanistic insights and experimental data to inform strategic synthetic planning.

The Decisive Role of Chlorine Positioning: An Overview

The reactivity of chloropyrrolopyrimidines in SNAr reactions is profoundly influenced by the position of the chlorine atom on the pyrimidine ring. In general, 4-chloropyrrolopyrimidines exhibit significantly greater reactivity towards nucleophiles than their 2-chloro counterparts. This difference is primarily rooted in the electronic stabilization of the reaction intermediate.

The accepted mechanism for SNAr reactions involves a two-step addition-elimination process, proceeding through a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key determinant of the reaction rate.

dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#202124"];

} "SNAr Reaction Pathway"

Electronic Effects: The Key to Differential Reactivity

The superior reactivity of the 4-chloro isomer can be rationalized by examining the resonance structures of the Meisenheimer complex formed upon nucleophilic attack.

For 4-chloropyrrolopyrimidine , the negative charge of the intermediate can be effectively delocalized onto both nitrogen atoms of the pyrimidine ring through resonance. This delocalization stabilizes the intermediate, lowering the activation energy of the rate-determining addition step and thus accelerating the reaction.[2]

In the case of 2-chloropyrrolopyrimidine , the negative charge in the Meisenheimer complex cannot be delocalized onto the N1 nitrogen of the pyrimidine ring without disrupting the aromaticity of the fused pyrrole ring. This results in a less stable intermediate and a higher activation energy barrier, leading to a slower reaction rate.

dot graph "" { graph [splines=ortho, nodesep=0.6]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#202124"];

} "Intermediate Stabilization Comparison"

Steric Considerations

While electronic effects are the primary drivers of the observed reactivity differences, steric hindrance can also play a role, particularly with bulky nucleophiles. The C4 position is generally more sterically accessible than the C2 position, which is flanked by the fused pyrrole ring and the N1 nitrogen. However, for most commonly used nucleophiles, this effect is secondary to the powerful influence of electronics.

Comparative Experimental Data: A Head-to-Head Look

Direct kinetic studies comparing the reactivity of 4-chloro- and 2-chloropyrrolopyrimidines under identical conditions are scarce in the literature. However, a comparative analysis of published synthetic procedures provides valuable insights into their relative reactivity.

NucleophileSubstrateReaction ConditionsProductYieldReference
Amines
Aniline4-Chloro-7H-pyrrolo[2,3-d]pyrimidineIsopropanol, conc. HCl, reflux, 12hN-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amineHigh[3]
Benzylamine4-Chloro-7H-pyrrolo[2,3-d]pyrimidineIsopropanol, conc. HCl, reflux, 12hN-benzyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine34%[3]
Morpholine4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidinen-BuOH, DIPEA, 120°C, 20h4-(morpholin-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-[4]
Various Amines2-Amino-4,6-dichloropyrimidineEtOH, reflux, 3h2-Amino-4-alkoxy-6-aminopyrimidine derivatives60%[5]
Alkoxides
Sodium Methoxide4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidineMeOH, 65-70°C, 4h4-Methoxy-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine90.2%[6]

Note: The data for 2-amino-4,6-dichloropyrimidine is included as an analogue to provide some context for the reactivity at the 4- and 6-positions, which are electronically similar to the 4-position in 4-chloropyrrolopyrimidine.

The available data consistently demonstrates that SNAr reactions on 4-chloropyrrolopyrimidines proceed readily with a wide range of nucleophiles, including anilines, aliphatic amines, and alkoxides, often under moderate conditions and affording high yields.[3][6]

While specific examples for 2-chloropyrrolopyrimidine are less abundant, the general principles of chloropyrimidine reactivity, coupled with the electronic arguments outlined above, strongly suggest that more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst) would be required to achieve comparable yields to the 4-chloro isomer.

Regioselectivity in Di-substituted Systems: The Case of 2,4-Dichloropyrrolopyrimidines

The study of nucleophilic substitution on 2,4-dichloropyrimidines provides further evidence for the enhanced reactivity of the 4-position. In general, the first substitution occurs preferentially at the C4 position.[7] However, this selectivity can be influenced by the presence of other substituents on the pyrimidine ring. For instance, an electron-donating group at the C6 position can enhance the reactivity of the C2 position.[8]

Experimental Protocols

General Procedure for Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine[3]

dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#202124"];

} "Amination of 4-chloropyrrolopyrimidine"

  • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) and the desired amine (3 equivalents) in isopropanol.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 3 drops).

  • Heat the reaction mixture to reflux and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Synthesis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The synthesis of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine can be achieved from 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine through selective dechlorination. This involves protection of the pyrrole nitrogen, followed by hydrogenation to remove the more reactive 4-chloro group, and subsequent deprotection.

Conclusion and Strategic Recommendations

The choice between 4-chloro- and 2-chloropyrrolopyrimidine as a synthetic precursor should be guided by a clear understanding of their differential reactivity.

  • For routine functionalization and library synthesis , 4-chloropyrrolopyrimidine is the preferred starting material due to its higher reactivity, allowing for milder reaction conditions and broader substrate scope.

  • When substitution at the 2-position is desired , a strategy involving a 2,4-dichloro-pyrrolopyrimidine intermediate is often employed. This allows for selective functionalization of the more reactive 4-position first, followed by substitution at the 2-position, which may require more forcing conditions. Alternatively, a selective synthesis of the 2-chloro isomer can be undertaken.

By leveraging the principles outlined in this guide, researchers can make more informed decisions in the design and execution of synthetic routes involving these valuable heterocyclic building blocks, ultimately accelerating the drug discovery and development process.

References

A Comparative Guide to the Synthetic Pathways of Tofacitinib: A Cost-Benefit Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of an Optimized Tofacitinib Synthesis

Tofacitinib (marketed as Xeljanz®) is a potent Janus kinase (JAK) inhibitor, representing a significant advancement in the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis.[1][2] Developed by Pfizer, it was the first JAK inhibitor approved for rheumatoid arthritis, offering an oral alternative to injectable biologics.[1][3][4] The core structure of Tofacitinib features a pyrrolo[2,3-d]pyrimidine core linked to a chiral (3R,4R)-4-methyl-3-(methylamino)piperidine moiety.[3] The synthesis of this complex, stereochemically defined piperidine ring is a major bottleneck and a primary cost-driver in the manufacturing process.[1]

For researchers and drug development professionals, selecting a synthetic pathway is a critical decision that balances cost, efficiency, scalability, safety, and environmental impact. The initial manufacturing routes, while groundbreaking, were often complex and costly, prompting extensive research into more streamlined and economical alternatives.[1][5] This guide provides a detailed cost-benefit analysis of prominent synthetic pathways to Tofacitinib, offering insights into the strategic decisions behind each route and providing the experimental data necessary for informed decision-making in a research and development setting.

Retrosynthetic Analysis: Deconstructing Tofacitinib

A retrosynthetic analysis of Tofacitinib reveals two primary building blocks: the pyrrolo[2,3-d]pyrimidine core (often referred to as 7-deazapurine) and the chiral piperidine side chain. The key bond disconnection is the C-N linkage between these two fragments.

G Tofacitinib Tofacitinib Disconnection Key C-N Bond Disconnection Tofacitinib->Disconnection Piperidine (3R,4R)-N,4-dimethyl-1-benzyl -piperidin-3-amine Disconnection->Piperidine Pyrrolopyrimidine 4-chloro-7H-pyrrolo [2,3-d]pyrimidine Disconnection->Pyrrolopyrimidine

Caption: Retrosynthetic approach to Tofacitinib.

Most synthetic strategies can be categorized as convergent, where these two key fragments are synthesized separately and then coupled.[6] The primary challenge and area of innovation lie in the stereoselective synthesis of the (3R,4R)-disubstituted piperidine.

Pathway 1: The Original Pfizer Approach (Racemic Resolution)

The initial syntheses developed by Pfizer often relied on the resolution of a racemic mixture to obtain the desired chiral piperidine intermediate. This approach, while effective for early-stage development, presents inherent yield limitations.

Synthetic Strategy: This route typically involves the synthesis of a racemic cis/trans mixture of (1-benzyl-4-methylpiperidin-3-yl)methylamine, followed by resolution using a chiral acid, such as L-dibenzoyltartaric acid (L-DBTA) or L-di-p-toluoyltartaric acid (L-DTTA), to isolate the desired (3R,4R)-enantiomer.[2][3]

Workflow Diagram:

G cluster_piperidine Piperidine Synthesis cluster_coupling Coupling & Final Steps Start 1-benzyl-4-methyl -piperidin-3-one ReductiveAmination Reductive Amination (e.g., with Methylamine, NaBH(OAc)3) Start->ReductiveAmination RacemicMixture Racemic cis/trans Piperidine Amine ReductiveAmination->RacemicMixture Resolution Chiral Resolution (e.g., L-DTTA) RacemicMixture->Resolution ChiralPiperidine (3R,4R)-Piperidine Intermediate Resolution->ChiralPiperidine Coupling SNAr Coupling ChiralPiperidine->Coupling Pyrrolo 4-chloro-7H-pyrrolo [2,3-d]pyrimidine Pyrrolo->Coupling Deprotection Debenzylation (e.g., H2, Pd/C) Coupling->Deprotection Acylation Cyanoacetylation Deprotection->Acylation Tofacitinib Tofacitinib Acylation->Tofacitinib

Caption: Workflow for Pfizer's early resolution-based synthesis.

Cost-Benefit Analysis:

  • Benefits:

    • Well-Established: The chemistry is robust and well-documented in early patents.[7]

    • Avoids Complex Asymmetric Catalysis: Circumvents the need for developing and optimizing expensive and sensitive asymmetric catalysts in the initial phases.

  • Costs:

    • Yield Inefficiency: At least 50% of the material (the undesired enantiomer) is lost during the resolution step, significantly increasing the cost of goods.

    • Additional Processing Steps: Resolution and subsequent isolation of the desired salt are operationally intensive.

    • Racemization Risk: Potential for racemization during coupling or deprotection steps can compromise enantiomeric purity.

Pathway 2: Asymmetric Synthesis via Catalytic Hydrogenation

To overcome the inherent inefficiency of classical resolution, asymmetric synthesis strategies were developed. A prominent approach involves the asymmetric hydrogenation of a tetrahydropyridine precursor using a chiral catalyst.

Synthetic Strategy: This route often starts from 3-amino-4-methylpyridine. The pyridine ring is activated (e.g., benzylation) and then subjected to an asymmetric hydrogenation using a chiral rhodium or iridium catalyst to set the two stereocenters of the piperidine ring simultaneously.[8][9]

Workflow Diagram:

G cluster_piperidine Asymmetric Piperidine Synthesis cluster_coupling Coupling & Final Steps Start 3-amino-4-methylpyridine N_Acylation N-Acylation Start->N_Acylation Quaternization Pyridine Quaternization (e.g., Benzyl Bromide) N_Acylation->Quaternization Asymmetric_H2 Asymmetric Hydrogenation (Chiral Rh or Ir Catalyst) Quaternization->Asymmetric_H2 ChiralPiperidine (3R,4R)-Piperidine Intermediate Asymmetric_H2->ChiralPiperidine Coupling SNAr Coupling ChiralPiperidine->Coupling Tofacitinib Tofacitinib Coupling->Tofacitinib

Caption: Workflow for an asymmetric hydrogenation route.

Cost-Benefit Analysis:

  • Benefits:

    • High Atom Economy & Yield: Theoretically avoids the 50% material loss of resolution, leading to a much higher overall yield.

    • Stereocontrol: Directly establishes the desired (3R,4R) stereochemistry with high enantiomeric excess (ee >96%).[1][5]

    • Reduced Step Count: Can be more streamlined than resolution-based routes.[1]

  • Costs:

    • Expensive Catalysts: Chiral rhodium and iridium catalysts, along with their specialized phosphine ligands, are very costly.[5] This is a significant factor in the overall process cost.

    • Process Optimization: Asymmetric hydrogenations can be sensitive to impurities and require rigorous optimization of conditions (pressure, temperature, solvent).

    • Catalyst Removal: Requires downstream processing to remove trace heavy metals from the active pharmaceutical ingredient (API).

Pathway 3: Chemoenzymatic and Biocatalytic Approaches

A modern and increasingly popular strategy involves using enzymes to achieve high stereoselectivity, aligning with the principles of green chemistry. Dynamic kinetic resolution (DKR) is a particularly powerful application.

Synthetic Strategy: In this approach, an enzyme, such as an imine reductase or a lipase, is used to selectively transform one enantiomer of a racemic intermediate, while a racemization catalyst continuously interconverts the enantiomers. This allows for the theoretical conversion of 100% of the starting material into the desired chiral product. Recent studies have demonstrated the use of engineered imine reductases for the asymmetric reductive amination of a ketone precursor to the key piperidine amine intermediate.[10]

Workflow Diagram:

G cluster_piperidine Biocatalytic Piperidine Synthesis cluster_coupling Coupling & Final Steps Start 1-benzyl-4-methyl -piperidin-3-one DKR Dynamic Kinetic Resolution (Engineered Imine Reductase) Start->DKR ChiralPiperidine (3R,4R)-Piperidine Intermediate DKR->ChiralPiperidine Coupling SNAr Coupling ChiralPiperidine->Coupling Tofacitinib Tofacitinib Coupling->Tofacitinib

Caption: Workflow for a chemoenzymatic DKR approach.

Cost-Benefit Analysis:

  • Benefits:

    • Exceptional Selectivity: Enzymes can provide extremely high enantiomeric and diastereomeric excess (>99% ee, 98:2 dr).[10]

    • Green & Sustainable: Reactions are typically run in aqueous media under mild conditions (ambient temperature and pressure), reducing energy consumption and hazardous waste.[11]

    • High Theoretical Yield: DKR allows for yields far exceeding the 50% limit of classical resolution.[10]

  • Costs:

    • Enzyme Development & Cost: The initial cost of developing and producing a highly specific and robust engineered enzyme can be substantial.

    • Substrate Loading & Productivity: Biocatalytic processes can sometimes be limited by lower substrate concentrations or longer reaction times compared to traditional chemical methods, although recent advances have significantly improved this.[10]

    • Process Sensitivity: Enzyme activity can be sensitive to pH, temperature, and substrate/product inhibition, requiring careful process control.

Quantitative Comparison of Synthetic Pathways

The following table summarizes the key performance indicators for the discussed synthetic pathways. Note that direct cost comparisons are difficult without proprietary data, so they are presented in relative terms.

MetricPathway 1: Racemic ResolutionPathway 2: Asymmetric HydrogenationPathway 3: Biocatalytic DKR
Overall Yield Low (Theoretically <50% for key step)HighVery High (Theoretically up to 100%)
Number of Steps Moderate to HighModeratePotentially Fewer Steps
Stereoselectivity N/A (Achieved by separation)High (e.g., >96% ee)[5]Excellent (e.g., >99.9% ee)[10]
Key Reagent Cost Moderate (Chiral acid is recoverable)Very High (Chiral metal catalyst)[5]High (Initial enzyme development)
Safety Concerns Standard organic synthesis hazardsHigh-pressure hydrogenation, pyrophoric catalystsGenerally low, aqueous conditions
Environmental Impact High solvent usage, waste from undesired enantiomerUse of heavy metals, organic solventsLow; biodegradable catalysts, aqueous media
Scalability Proven but inefficientProven but requires specialized equipmentImproving rapidly, becoming more common

Experimental Protocols: Representative Procedures

Protocol 1: Chiral Resolution of (1-benzyl-4-methylpiperidin-3-yl)methylamine

(Based on principles described in Pfizer patents)

  • A solution of racemic cis-(1-benzyl-4-methylpiperidin-3-yl)methylamine in a suitable solvent (e.g., methanol) is prepared.

  • A solution of 0.5 equivalents of L-di-p-toluoyltartaric acid (L-DTTA) in the same solvent is added slowly at an elevated temperature (e.g., 50-60 °C).

  • The mixture is allowed to cool slowly to ambient temperature, and then further cooled (e.g., 0-5 °C) to promote crystallization of the desired diastereomeric salt.

  • The solid is collected by filtration, washed with cold solvent, and dried.

  • The diastereomeric salt is then treated with a base (e.g., NaOH) to liberate the free (3R,4R)-amine, which is extracted into an organic solvent.

Protocol 2: SNAr Coupling of Piperidine and Pyrrolopyrimidine

(A common step in most convergent syntheses)

  • To a solution of (3R,4R)-N,4-dimethyl-1-benzylpiperidin-3-amine in a polar aprotic solvent (e.g., DMSO or NMP), add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • A non-nucleophilic base (e.g., K2CO3 or DIPEA) is added to the mixture.

  • The reaction is heated (e.g., 80-120 °C) and monitored by HPLC until completion.

  • Upon completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated to yield the coupled product.

Conclusion: Selecting the Optimal Pathway for Tofacitinib Synthesis

The synthesis of Tofacitinib has evolved significantly from its initial discovery. While the racemic resolution route was crucial for initial development, its inherent inefficiency makes it unsuitable for cost-effective, large-scale manufacturing.

The asymmetric hydrogenation pathway represents a significant improvement, offering high yields and excellent stereocontrol.[8] However, the high cost and environmental concerns associated with precious metal catalysts are major drawbacks. This route is a viable, albeit expensive, option for industrial production.

The most promising future for Tofacitinib synthesis lies in biocatalytic methods .[10][12] The exceptional selectivity, mild reaction conditions, and strong environmental credentials of enzymatic processes like dynamic kinetic resolution are compelling. As the cost of enzyme development decreases and process optimization improves, this approach is poised to become the most cost-effective and sustainable method for manufacturing Tofacitinib and other complex chiral APIs.

For researchers in drug development, the choice of synthetic route will depend on the stage of the project. Early, small-scale syntheses may favor resolution or established asymmetric routes. However, for long-term, commercially viable production, a dedicated investment in developing a chemoenzymatic pathway is a strategically sound decision that promises significant returns in cost, efficiency, and sustainability.

References

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Framework for Kinase Inhibition - A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the field of drug discovery, the identification of versatile scaffolds that can be systematically modified to achieve desired biological activity is a cornerstone of medicinal chemistry. The pyrrolo[2,3-d]pyrimidine nucleus has emerged as one such "privileged" structure, particularly in the realm of kinase inhibition. Its intrinsic resemblance to adenine, the core component of adenosine triphosphate (ATP), makes it an ideal starting point for the design of ATP-competitive inhibitors targeting a wide array of protein kinases implicated in cancer and inflammatory diseases.[1][2][3]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrrolo[2,3-d]pyrimidine derivatives, offering a comparative perspective on how structural modifications influence their potency, selectivity, and overall performance as kinase inhibitors. We will delve into the causality behind experimental choices in analog design and present supporting data from peer-reviewed studies to offer a comprehensive resource for drug development professionals.

The Strategic Advantage of the 7-Deazapurine Core

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a bioisostere of purine where the nitrogen atom at position 7 is replaced by a carbon atom.[4][5] This seemingly minor alteration has profound implications for its utility as a drug scaffold. The structural mimicry of adenine allows these derivatives to effectively compete with endogenous ATP for the binding pocket of various kinases.[1][2][6][7] This competitive inhibition is a well-established mechanism for modulating the activity of kinases, which play a pivotal role in cellular signaling pathways that govern cell growth, proliferation, and survival.[6][7] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2][8]

Decoding the Structure-Activity Relationship: Key Modification Hotspots

The therapeutic potential of the pyrrolo[2,3-d]pyrimidine scaffold is unlocked through strategic chemical modifications at several key positions. The following sections dissect the impact of substitutions at these "hotspots," providing a logical framework for rational drug design.

C4 Position: The Gateway to Selectivity and Potency

Substitutions at the C4 position of the pyrimidine ring are crucial for establishing interactions within the hinge region of the kinase ATP-binding site. This position is frequently modified with amino, anilino, or oxy-linked aromatic groups.

  • Amino and Anilino Substituents: The introduction of substituted anilines at the C4 position has proven to be a highly effective strategy. For example, in the development of inhibitors for kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), the nature of the substituent on the aniline ring dictates both potency and selectivity.[6][7] Halogenation, such as the introduction of a bromine or chlorine atom on the phenyl ring, can enhance activity, as seen in derivatives showing significant antitumor effects on colon cancer cell lines.[4]

  • Oxy-linked Moieties: Linking aromatic systems via an oxygen atom at C4 has also yielded potent inhibitors. A series of 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives were designed and synthesized, with some compounds exhibiting excellent inhibitory activity against A549, Hela, and MCF-7 cancer cell lines.[9] The structure-activity relationship studies revealed that the presence of a fluorine atom on the terminal benzene ring was beneficial for improved inhibitory activity.[9]

N7 Position: Modulating Solubility and Pharmacokinetics

The N7 position of the pyrrole ring often points towards the solvent-exposed region of the ATP-binding pocket. Modifications at this site are typically employed to fine-tune the physicochemical properties of the compound, such as solubility and metabolic stability, which are critical for its pharmacokinetic profile.

  • Small Alkyl and Substituted Alkyl Groups: Introduction of small alkyl groups or functionalized alkyl chains can enhance cellular permeability and oral bioavailability. In a study on novel pyrrolo[2,3-d]pyrimidine analogs, various substituents at the N7 position were explored, and it was found that compounds with electron-withdrawing groups on the N7 substituent, coupled with electron-donating groups at C4, exhibited excellent cytotoxic activity.[10]

The Pyrrole Ring (C5 and C6): Exploring Additional Binding Interactions

While C4 and N7 are the most commonly modified positions, substitutions on the pyrrole ring at C5 and C6 can lead to interactions with less conserved regions of the ATP-binding site, potentially enhancing selectivity.

  • Aryl and Heteroaryl Substitutions: The introduction of aryl groups at the C5 and C6 positions has been shown to be important for the activity of certain inhibitors. For instance, 5,6-diphenyl substituted pyrrolo[2,3-d]pyrimidines have been synthesized and evaluated for their anticancer properties.[10]

  • Halogenation: Iodination at the C6 position has been used as a synthetic handle for further elaboration of the scaffold via cross-coupling reactions, allowing for the introduction of a diverse range of substituents to probe the SAR of RET kinase inhibitors.[11]

Comparative Analysis of Pyrrolo[2,3-d]pyrimidine Derivatives

To provide a clearer perspective on the performance of these derivatives, the following tables summarize the in vitro activity of representative compounds against various cancer cell lines and kinases.

Table 1: Comparative in vitro Cytotoxicity of Pyrrolo[2,3-d]pyrimidine Derivatives against Human Cancer Cell Lines

Compound IDC4-SubstituentN7-SubstituentTarget Cell LineIC50 (µM)Reference
8g (E)-N-(4-fluorophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2',3':4,5]pyrimido[1,2-a]azepin-4-imine-HT-29 (Colon)4.01 ± 0.20[4]
8f (E)-N-phenyl-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2',3':4,5]pyrimido[1,2-a]azepin-4-imine with C-4 bromo-phenyl-HT-29 (Colon)4.55 ± 0.23[4]
35 4-yloxy-benzamide derivative-A549 (Lung)5.29 ± 0.58[9]
35 4-yloxy-benzamide derivative-Hela (Cervical)3.72 ± 0.91[9]
35 4-yloxy-benzamide derivative-MCF-7 (Breast)9.23 ± 0.56[9]
25b Dimethylphosphine oxide moiety-A549 (Lung)3.2[12]
Doxorubicin (Standard Chemotherapy)-HT-29 (Colon)-[4]
Golvatinib (Reference Inhibitor)-A549, Hela, MCF-7-[9]

Table 2: Comparative Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Alternative InhibitorAlternative Inhibitor IC50 (nM)Reference
59 RET-wtLow nanomolar--[11][13]
59 RET V804MLow nanomolar--[11][13]
25b FAK5.4--[12]
11 Aurora A0.74Alisertib-[14]
5k EGFR79Sunitinib93[15]
5k Her2-Sunitinib-[16]
5k VEGFR2-Sunitinib261[15][16]
5k CDK2-Sunitinib-[16]

Visualizing the Core Scaffold and SAR Principles

To better illustrate the key structural features and the general principles of the structure-activity relationship, the following diagrams are provided.

Caption: Key modification sites on the pyrrolo[2,3-d]pyrimidine scaffold.

SAR_Logic Start Pyrrolo[2,3-d]pyrimidine Scaffold C4 Modify C4 Position (e.g., substituted anilines) Start->C4 N7 Modify N7 Position (e.g., alkyl groups) Start->N7 Pyrrole Modify Pyrrole Ring (e.g., aryl groups) Start->Pyrrole Assay Biological Evaluation (Kinase & Cell-based Assays) C4->Assay N7->Assay Pyrrole->Assay Data Analyze SAR Data (Potency, Selectivity, PK) Assay->Data Optimized Optimized Lead Compound Data->Optimized

Caption: A generalized workflow for SAR-guided lead optimization.

Experimental Protocols for Evaluation

The biological evaluation of novel pyrrolo[2,3-d]pyrimidine derivatives is a multi-step process that typically involves both biochemical and cell-based assays. The following provides a generalized, yet detailed, protocol for assessing the potential of a newly synthesized compound.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Principle: A variety of formats can be used, including radiometric assays that measure the incorporation of radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate, or fluorescence/luminescence-based assays that detect the product of the kinase reaction.[17][18]

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare assay buffer, recombinant kinase enzyme, substrate (peptide or protein), and ATP solution. Serially dilute the test compound in DMSO to create a range of concentrations.

    • Assay Plate Setup: In a 96- or 384-well plate, add the kinase, substrate, and test compound (or vehicle control, e.g., DMSO).

    • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration.

    • Termination and Detection: Stop the reaction and measure the signal (e.g., radioactivity, fluorescence, or luminescence) according to the specific assay format.

    • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability/Cytotoxicity Assay (Cell-Based Assay)

This assay assesses the effect of a compound on the proliferation and survival of cancer cells.

  • Principle: Common methods include the MTT or MTS assay, which measures the metabolic activity of viable cells, or assays that measure ATP levels as an indicator of cell viability (e.g., CellTiter-Glo®).

  • Step-by-Step Methodology:

    • Cell Culture: Culture the desired cancer cell lines (e.g., A549, MCF-7, HT-29) under standard conditions.

    • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control and a positive control (e.g., a known cytotoxic drug like Doxorubicin).

    • Incubation: Incubate the cells for a specified period (typically 48-72 hours).

    • Assay Procedure: Add the assay reagent (e.g., MTT, MTS, or CellTiter-Glo® reagent) to each well and incubate as per the manufacturer's instructions.

    • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Experimental_Workflow Synthesis Synthesis of Novel Pyrrolo[2,3-d]pyrimidine Derivatives Biochemical In Vitro Kinase Inhibition Assay (Determine IC50) Synthesis->Biochemical CellBased Cell-Based Assays (Viability, Apoptosis, Cell Cycle) (Determine IC50) Biochemical->CellBased Mechanism Mechanism of Action Studies (e.g., Western Blot for Downstream Signaling) CellBased->Mechanism InVivo In Vivo Efficacy Studies (Animal Models) Mechanism->InVivo Lead Lead Candidate for Preclinical Development InVivo->Lead

Caption: A typical experimental workflow for evaluating novel kinase inhibitors.

Conclusion and Future Perspectives

The pyrrolo[2,3-d]pyrimidine scaffold continues to be a highly fruitful area of research in the quest for novel kinase inhibitors. The extensive body of work on its structure-activity relationships provides a solid foundation for the rational design of new therapeutic agents.[2] Future efforts will likely focus on developing derivatives with improved selectivity profiles to minimize off-target effects, as well as exploring novel substitution patterns to overcome drug resistance. The combination of rational design, guided by the SAR principles outlined in this guide, with high-throughput screening and advanced biological evaluation techniques will undoubtedly lead to the discovery of the next generation of pyrrolo[2,3-d]pyrimidine-based drugs for the treatment of cancer and other diseases.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Acetyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a paramount aspect of our work, ensuring the safety of our colleagues and the protection of our environment. This guide provides a detailed, procedural framework for the proper disposal of 5-Acetyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a chlorinated heterocyclic compound common in medicinal chemistry. Our approach moves beyond a simple checklist, delving into the causality behind these essential protocols to build a culture of intrinsic safety and compliance.

Hazard Assessment and Waste Characterization: The "Know Your Waste" Principle

Proper disposal begins with a thorough understanding of the material's risks. While a specific Safety Data Sheet (SDS) for the 5-acetyl derivative is not widely available, we can infer its hazard profile from the well-documented parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Due to the shared chlorinated pyrrolopyrimidine core, it is scientifically prudent to handle the 5-acetyl derivative with the same level of caution.

The parent compound is classified as Acutely Toxic if Swallowed (Category 3) .[1][2][3] This classification is the primary driver for its designation as hazardous waste. Any material, solution, or piece of equipment grossly contaminated with this compound must be treated as such. Under the U.S. Environmental Protection Agency (EPA) regulations established by the Resource Conservation and Recovery Act (RCRA), the generator of the waste is legally responsible for its management from "cradle-to-grave".[4][5] This responsibility begins with correct identification.[6]

Table 1: Inferred Hazard Profile for this compound

Hazard ClassificationGHS CodeSignal WordRationale & Precautionary Action
Acute Toxicity, OralH301Danger Toxic if swallowed. Assume this risk based on the parent compound.[1][3] Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.
Skin IrritationH315Warning May cause skin irritation.[3][7] Avoid skin contact. Wear appropriate gloves and a lab coat.
Eye IrritationH319Warning May cause serious eye irritation.[3][7] Always wear safety glasses or goggles.
Respiratory IrritationH335Warning May cause respiratory irritation if inhaled as a dust.[3][8] Handle in a well-ventilated area or chemical fume hood.

Core Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the self-validating system for the safe disposal of this compound waste. This workflow is designed to ensure regulatory compliance and minimize risk.

Step 1: Waste Segregation at the Point of Generation
  • Action: Immediately designate any item contaminated with this compound as "Hazardous Waste." This includes:

    • Unused or off-spec solid compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., weighing paper, pipette tips, gloves, bench paper).

    • Empty stock bottles (unless triple-rinsed, with the rinsate collected as hazardous waste).

  • Causality: Segregation is critical to prevent accidental mixing with incompatible waste streams, which could lead to dangerous chemical reactions. It also ensures that non-hazardous waste is not unnecessarily disposed of through expensive and energy-intensive hazardous waste channels.

Step 2: Container Selection and Management
  • Action: Select a chemically resistant container with a secure, vapor-tight lid. A high-density polyethylene (HDPE) drum or bottle is a suitable choice. The container must be in good condition, free from leaks or defects.

  • Causality: Chlorinated organic compounds can be corrosive or may degrade certain types of plastics over time. Using a compatible container like HDPE prevents leaks and environmental contamination. A sealed lid is required by regulation to prevent the release of vapors.[9]

Step 3: Meticulous Labeling
  • Action: Affix a completed Hazardous Waste label to the container before the first drop of waste is added. The label must include:

    • The words "Hazardous Waste."

    • Full chemical name: "this compound" and any solvents present. Do not use abbreviations or formulas.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The Accumulation Start Date (the date the first waste is added).

  • Causality: Proper labeling is a cornerstone of EPA and OSHA regulations. It communicates the container's contents and risks to everyone in the laboratory and to the waste disposal personnel, ensuring safe handling at every stage. The accumulation date is tracked to comply with limits on how long waste can be stored on-site.

Step 4: On-Site Accumulation
  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation, under the control of the laboratory personnel. Keep the container closed at all times except when adding waste.

  • Causality: The SAA concept allows for the safe, short-term collection of waste in the lab without requiring a full-scale storage permit. Keeping the container closed prevents spills and the release of potentially harmful vapors into the laboratory atmosphere.

Step 5: Institutional Hand-off for Final Disposition
  • Action: Once the container is full, or if you are approaching the regulatory time limit for storage, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup. Do not attempt to dispose of the chemical yourself.

  • Causality: EHS professionals are trained to manage the transportation and consolidation of hazardous waste, ensuring it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).[5][6] These facilities are equipped to handle and destroy hazardous chemicals in a compliant and environmentally sound manner.

Decontamination and Spill Management

  • Glassware/Equipment Decontamination: Thoroughly rinse all contaminated labware with a suitable solvent (e.g., acetone, ethanol). The first one or two rinses must be collected and disposed of as hazardous waste in your labeled container. Subsequent rinses can typically be handled as non-hazardous waste, but consult your institutional policy.

  • Minor Spill Cleanup: For small spills of solid material, gently sweep or wipe up the powder with damp paper towels to avoid creating dust. For liquid spills, absorb with a chemical absorbent (e.g., vermiculite or a spill pad). All cleanup materials must be placed in the hazardous waste container.[8] Ensure you are wearing appropriate PPE during the entire cleanup process. For large spills, evacuate the area and contact your EHS emergency line immediately.

Final Disposition: The Fate of Chlorinated Waste

The most common and effective disposal method for chlorinated organic compounds like this compound is high-temperature incineration at a specialized TSDF. This process must be carefully controlled to ensure complete destruction and to prevent the formation of highly toxic and persistent byproducts such as polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs).[10] Advanced methods like catalytic hydrodechlorination, which removes chlorine atoms to produce less toxic substances, represent a greener approach but are typically employed for large-scale industrial waste streams rather than laboratory quantities.[11]

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G A Waste Generation (e.g., unused solid, contaminated gloves) B Characterize as Hazardous Waste (Toxic - H301) A->B C Select Appropriate Container (Sealed, HDPE) B->C D Affix Completed Hazardous Waste Label (Name, Hazard, Date) C->D E Store in Designated Satellite Area (Keep container closed) D->E F Container Full or Time Limit Reached? E->F F->E No G Request Pickup from EHS/Waste Management F->G Yes H Final Disposition by Licensed Facility (e.g., High-Temp Incineration) G->H

Caption: Decision workflow for compliant disposal of this compound.

By adhering to this comprehensive guide, you contribute to a robust safety culture and ensure that your vital research is conducted with the utmost responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Acetyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 2
Reactant of Route 2
5-Acetyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.